Product packaging for Dynasore(Cat. No.:CAS No. 304448-55-3)

Dynasore

Cat. No.: B607235
CAS No.: 304448-55-3
M. Wt: 322.3 g/mol
InChI Key: SYNDQCRDGGCQRZ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dynasore is a carbohydrazide resulting from the formal condensation of the hydrazone moiety of 3,4-dihydroxybenzaldehyde hydrazone with the carboxy group of 3-hydroxy-2-naphthoic acid. It is a cell-permeable, reversible noncompetitive inhibitor of the GTPase activity of dynamin 1 and 2 and Drp1 (mitochondrial), while exhibiting no significant effect against two other small GTPases, MxA and Cdc42. It has a role as an EC 3.6.5.5 (dynamin GTPase) inhibitor. It is a member of catechols, a member of naphthols, a hydrazide and a hydrazone. It is functionally related to a 3-Hydroxy-2-naphthoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O4 B607235 Dynasore CAS No. 304448-55-3

Properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDQCRDGGCQRZ-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420841
Record name Dynasore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304448-55-3
Record name Dynasore
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dynasore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dynasore

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynasore is a cell-permeable small molecule that has been widely adopted in cell biology research as a potent inhibitor of dynamin.[1] Initially identified through a screen of approximately 16,000 compounds, it was found to inhibit the GTPase activity of dynamin-2.[1] Its rapid (acting within seconds) and reversible (washout in minutes) nature makes it a valuable tool for acutely perturbing cellular processes.[1][2] Dynamins are large GTPases essential for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][2][3] This guide provides a detailed examination of this compound's mechanism of action, its on-target and off-target effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Dynamin GTPase Activity

This compound functions as a non-competitive, reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1.[1][4][5] It does not interfere with GTP binding, dynamin self-assembly, or lipid binding.[6] Instead, it inhibits the catalytic step of GTP hydrolysis. This inhibition is crucial because dynamin requires GTP hydrolysis to constrict and sever the neck of nascent vesicles from a parent membrane.

By inhibiting the GTPase activity, this compound effectively stalls the membrane fission process. In the context of clathrin-mediated endocytosis, this results in the accumulation of clathrin-coated pits at two distinct stages: half-formed, U-shaped pits and fully-formed, O-shaped pits that are captured during the pinching-off process.[1][4] This arrest prevents the formation and release of endocytic vesicles into the cytoplasm.

G Cargo Cargo Receptor Receptor Cargo->Receptor 1. Binding Adaptor Adaptor Receptor->Adaptor 2. Recruitment Clathrin Clathrin Adaptor->Clathrin 3. Pit Formation Dynamin Dynamin Clathrin->Dynamin 4. Scission Complex Assembly Vesicle Coated Vesicle Dynamin->Vesicle GTP Hydrolysis This compound This compound This compound->Dynamin Inhibits GTPase Activity G start Seed cells on coverslips pretreat Pre-treat with this compound (or vehicle control) start->pretreat 1. Prepare incubate Incubate with fluorescent Transferrin (Tfn) at 37°C pretreat->incubate 2. Inhibit wash Acid wash on ice (removes surface Tfn) incubate->wash 3. Internalize fix Fix cells with PFA wash->fix 4. Prepare for Imaging image Fluorescence Microscopy fix->image 5. Acquire Data quantify Quantify intracellular fluorescence intensity image->quantify 6. Analyze end Determine CME Inhibition quantify->end 7. Conclude G cluster_exp Experimental Setup WT_Cells Wild-Type (WT) Cells (Dynamin Present) WT_Effect Effect Observed WT_Cells->WT_Effect TKO_Cells Dynamin TKO Cells (Dynamin Absent) TKO_Effect Effect Observed? TKO_Cells->TKO_Effect This compound Apply this compound This compound->WT_Cells This compound->TKO_Cells On_Target Conclusion: On-Target (Dynamin-Dependent) TKO_Effect->On_Target No Off_Target Conclusion: Off-Target (Dynamin-Independent) TKO_Effect->Off_Target Yes

References

Dynasore's Inhibition of Dynamin GTPase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin, a large GTPase, is a critical mediator of membrane fission in various cellular processes, most notably in endocytosis. Its controlled activity is paramount for cellular homeostasis, and its dysfunction is implicated in numerous diseases. Dynasore, a cell-permeable small molecule, has been widely adopted as a potent and reversible inhibitor of dynamin. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits the GTPase activity of dynamin. It details the non-competitive nature of this inhibition, presents key quantitative data, outlines experimental protocols for assessing dynamin activity, and discusses the broader implications for dynamin-dependent signaling pathways. Furthermore, this guide addresses the known off-target effects of this compound and introduces next-generation inhibitors, offering a comprehensive resource for researchers in basic science and drug development.

Introduction to Dynamin and its GTPase Cycle

Dynamin is a multidomain protein that oligomerizes at the neck of budding vesicles. A key event in its function is the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP), which is believed to induce a conformational change in the dynamin polymer, leading to membrane scission. The GTPase cycle of dynamin is therefore a central control point for vesicle formation. The key domains of dynamin include the GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain, a GTPase Effector Domain (GED), and a Proline-Rich Domain (PRD). The GTPase activity of dynamin is significantly stimulated by its self-assembly into helical oligomers on membrane templates.

The Core Mechanism of this compound's Inhibitory Action

This compound was identified through a high-throughput screen of approximately 16,000 small molecules for inhibitors of dynamin's GTPase activity.[1] It has since been characterized as a potent, cell-permeable, and reversible inhibitor of dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2]

The primary mechanism by which this compound inhibits dynamin is through non-competitive inhibition of its GTPase activity .[2] This means that this compound does not bind to the GTP-binding site (the active site) and therefore does not compete with the substrate, GTP. Instead, it is proposed to bind to an allosteric site on the GTPase domain.[3] This binding event reduces the catalytic efficiency of the enzyme without affecting its ability to bind GTP.

Key characteristics of this compound's inhibitory mechanism include:

  • No interference with GTP binding: The affinity of dynamin for GTP remains unchanged in the presence of this compound.[4]

  • No effect on self-assembly: this compound does not prevent the oligomerization of dynamin into rings and helices, which is a prerequisite for its stimulated GTPase activity.[4]

  • Direct action on the GTPase domain: Studies have shown that this compound can inhibit the GTPase activity of the isolated dynamin GTPase domain, confirming it as the direct target.[3]

The functional consequence of this inhibition is the arrest of clathrin-mediated endocytosis at a late stage, resulting in the accumulation of clathrin-coated pits with a characteristic "U" or "O" shape at the plasma membrane.[1]

Logical Flow of this compound's Mechanism

cluster_0 Dynamin GTPase Cycle cluster_1 This compound Inhibition Dynamin Dynamin Dynamin_GTP Dynamin-GTP Complex Dynamin->Dynamin_GTP GTP Binding GTP GTP GTP->Dynamin_GTP GTP_Hydrolysis GTP Hydrolysis Dynamin_GTP->GTP_Hydrolysis Membrane_Fission Membrane Fission GTP_Hydrolysis->Membrane_Fission Inhibited_GTPase Inhibited GTPase Domain GTP_Hydrolysis->Inhibited_GTPase Inhibited by This compound This compound GTPase_Domain GTPase Domain (Allosteric Site) This compound->GTPase_Domain Binds to GTPase_Domain->Inhibited_GTPase

Caption: this compound's non-competitive inhibition of dynamin's GTPase activity.

Quantitative Analysis of this compound's Inhibition

The inhibitory effect of this compound on dynamin's GTPase activity has been quantified through various in vitro assays. The following tables summarize the key kinetic parameters and inhibitory concentrations.

Inhibitory Concentration (IC50)
Dynamin Isoform IC50 (µM)
Dynamin 1~15[5]
Dynamin 2~15[5]
Drp1 (mitochondrial dynamin)Inhibited at 80 µM[5]
Kinetic Parameters of Dynamin 2 GTPase Activity in the Presence of this compound
Parameter Value
This compound Concentration 40 µM[3]
Km for GTP Unchanged[3]
kcat (catalytic rate) Decreased ~10-fold to 0.17 min⁻¹[3]

Experimental Protocols for Measuring Dynamin GTPase Activity

Several assays are commonly employed to measure the GTPase activity of dynamin and to assess the effect of inhibitors like this compound. The two primary methods are the radioactive [³²P]GTP hydrolysis assay and the non-radioactive Malachite Green colorimetric assay.

Radioactive [³²P]GTP Hydrolysis Assay

This assay provides a highly sensitive and quantitative measurement of GTP hydrolysis by directly detecting the release of radioactive phosphate ([³²P]Pi) from [γ-³²P]GTP.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified dynamin (e.g., 0.2 µM dynamin1 or dynamin2ΔPRD) in a GTPase buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA).[6]

    • To stimulate GTPase activity, induce dynamin self-assembly by using low salt conditions (e.g., 20 mM NaCl) or by adding GST-Grb2 (e.g., 2 µM).[6]

    • Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO). Pre-incubate for a short period at room temperature.

    • Initiate the reaction by adding a mixture of unlabeled GTP and [γ-³²P]GTP.

  • Incubation:

    • Incubate the reaction at room temperature (~22°C) or 37°C for a defined period (e.g., up to 30 minutes).[6]

  • Termination of Reaction:

    • Stop the reaction by transferring an aliquot of the reaction mixture to a tube containing cold, acid-washed charcoal.[6] The charcoal binds to unhydrolyzed GTP.

  • Separation of [³²P]Pi:

    • Centrifuge the charcoal suspension to pellet the charcoal and bound [γ-³²P]GTP.[6] The supernatant will contain the released [³²P]Pi.

  • Quantification:

    • Measure the radioactivity in the supernatant using a scintillation counter.[6] This value is directly proportional to the amount of GTP hydrolyzed.

  • Data Analysis:

    • For kinetic analysis (determining Km and kcat), perform the assay with varying concentrations of GTP and plot the initial reaction velocities using Michaelis-Menten or Lineweaver-Burk plots.[6]

Experimental Workflow: [³²P]GTP Hydrolysis Assay

cluster_0 Reaction Preparation cluster_1 Reaction and Termination cluster_2 Quantification A Dynamin + Buffer E Incubate (e.g., 30 min, RT) A->E B Stimulant (e.g., low salt) B->E C This compound or Vehicle C->E D [γ-³²P]GTP D->E F Add to cold charcoal E->F G Centrifuge F->G H Collect Supernatant G->H I Scintillation Counting H->I

Caption: Workflow for the radioactive GTPase assay.

Malachite Green Colorimetric Assay

This non-radioactive assay is well-suited for high-throughput screening and measures the release of inorganic phosphate (Pi) from GTP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a Malachite Green solution containing malachite green hydrochloride and ammonium molybdate in acid. Several commercial kits are also available.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add purified dynamin (e.g., 100 nM) and a stimulating agent (e.g., 2 µM GST-Grb2 or lipid nanotubes) in GTPase buffer.[2]

    • Add this compound or other test compounds at various concentrations.

    • Initiate the reaction by adding GTP (e.g., 25 µM).[7]

  • Incubation:

    • Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).[8]

  • Color Development:

    • Stop the reaction and initiate color development by adding the Malachite Green reagent.[8]

    • Incubate at room temperature for 15-20 minutes to allow the color to stabilize.[9]

  • Measurement:

    • Read the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reactions.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Impact on Dynamin-Dependent Signaling Pathways

Dynamin-mediated endocytosis is crucial for the regulation of various signaling pathways by controlling the internalization and trafficking of cell surface receptors. By inhibiting dynamin, this compound can indirectly modulate these pathways.

  • Receptor Tyrosine Kinase (RTK) Signaling: The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), is often dynamin-dependent. Inhibition of dynamin can prolong the presence of these receptors at the cell surface, potentially altering the duration and intensity of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[3]

  • G-Protein Coupled Receptor (GPCR) Signaling: Desensitization and downregulation of many GPCRs rely on dynamin-mediated endocytosis. This compound treatment can impair this process, leading to altered cellular responses to GPCR ligands.

  • Synaptic Vesicle Recycling: In neurons, dynamin is essential for the recycling of synaptic vesicles after neurotransmitter release. This compound rapidly blocks this process, leading to a depletion of the readily releasable pool of vesicles and subsequent inhibition of synaptic transmission.

Dynamin's Role in Cellular Signaling

cluster_0 Plasma Membrane cluster_1 Endocytosis cluster_2 Downstream Signaling Receptor Receptor Activated_Receptor Activated Receptor Receptor->Activated_Receptor Ligand Ligand Ligand->Receptor Coated_Pit Clathrin-Coated Pit Activated_Receptor->Coated_Pit Dynamin Dynamin Coated_Pit->Dynamin Recruitment Endocytic_Vesicle Endocytic Vesicle Dynamin->Endocytic_Vesicle Fission Signaling_Cascade Signaling Cascade (e.g., MAPK, Akt) Endocytic_Vesicle->Signaling_Cascade Modulates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response This compound This compound This compound->Dynamin Inhibits

Caption: Inhibition of dynamin by this compound impacts receptor-mediated signaling.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying dynamin-dependent processes, it is crucial to be aware of its potential off-target effects. Studies using dynamin triple-knockout cells have revealed that some effects of this compound are independent of its action on dynamin.[6][10]

  • Cholesterol Homeostasis: this compound has been shown to impair the trafficking of cholesterol from endosomes to the endoplasmic reticulum and reduce the amount of labile cholesterol in the plasma membrane.[11]

  • Lipid Rafts: The organization of lipid rafts, cholesterol- and sphingolipid-rich membrane microdomains, can be disrupted by this compound in a dynamin-independent manner.[11]

  • Actin Cytoskeleton: this compound can affect the actin cytoskeleton, leading to an inhibition of processes like membrane ruffling, even in cells lacking dynamin.[6]

  • Fluid-Phase Endocytosis: this compound can inhibit fluid-phase endocytosis through a mechanism that is independent of dynamin.[6]

These off-target effects underscore the importance of complementing studies using this compound with other methods of dynamin perturbation, such as the expression of dominant-negative dynamin mutants or RNA interference, to confirm the specific role of dynamin in a given process.

Next-Generation Dynamin Inhibitors: The Dyngo Compounds

To address some of the limitations of this compound, including its moderate potency and off-target effects, a new class of analogs, the "Dyngo" compounds, has been developed.[1][12] For example, Dyngo-4a exhibits significantly greater potency than this compound in inhibiting dynamin-dependent endocytosis, with an IC50 in the low micromolar range.[12] Interestingly, the Dyngo compounds show a preference for inhibiting dynamin in its helical conformation over its ring conformation, suggesting a more nuanced mechanism of action compared to this compound.[1] These next-generation inhibitors represent promising tools for more specific and potent interrogation of dynamin function.

Conclusion

This compound inhibits dynamin through a non-competitive mechanism that targets the GTPase domain, leading to a reduction in the enzyme's catalytic efficiency without affecting substrate binding. This action effectively blocks dynamin-dependent membrane fission events, making this compound a powerful tool for studying a wide range of cellular processes. However, researchers must remain cognizant of its potential off-target effects and consider the use of complementary approaches to validate their findings. The development of more potent and specific inhibitors, such as the Dyngo compounds, promises to further refine our ability to dissect the multifaceted roles of dynamin in health and disease. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers in its effective application and in the interpretation of their experimental results.

References

Dynasore's Inhibitory Profile on Dynamin 1 and 2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dynamin is a family of large GTPase proteins essential for membrane fission events in eukaryotic cells, most notably in clathrin-mediated endocytosis.[1][2] The two classical dynamin isoforms, dynamin 1 and dynamin 2, are key players in the scission of newly formed vesicles from the plasma membrane.[3][4] Dynasore is a cell-permeable small molecule that has been identified as a potent inhibitor of the GTPase activity of both dynamin 1 and dynamin 2.[4][5] It acts as a non-competitive, reversible inhibitor, making it a valuable tool for studying dynamin-dependent cellular processes.[6] This technical guide provides an in-depth look at the IC50 of this compound for dynamin 1 and 2, the experimental protocols used for its determination, and the cellular pathways affected by its inhibitory action.

Quantitative Data: IC50 of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 for dynamin's GTPase activity has been established through various in vitro assays. The following table summarizes the reported IC50 values for this compound and other related dynamin inhibitors for comparison.

CompoundTargetIC50 ValueAssay TypeReference
This compound Dynamin 1/215 µMCell-free GTPase[6]
This compound Dynamin 2~15 µMIn vitro GTPase[7]
Hydroxy this compound (Dyngo-4a) Dynamin 10.38 µMIn vitro GTPase[8]
Hydroxy this compound (Dyngo-4a) Dynamin 22.3 µMIn vitro GTPase[8]
Dynole 34-2 Dynamin 16.9 µMIn vitro GTPase[8]
Dynole 34-2 Dynamin 214.2 µMIn vitro GTPase[8]

Experimental Protocols for IC50 Determination

The IC50 values of this compound are typically determined by measuring its effect on the GTPase activity of purified dynamin. Several assay formats can be employed, including colorimetric, fluorescence-based, and coupled-enzyme assays.[9][10][11] Below is a generalized protocol for a colorimetric GTPase assay.

Principle of the GTPase Activity Assay

Dynamin's GTPase activity is relatively low in its basal state but is significantly stimulated by self-assembly, which can be induced in vitro by agents like the SH3 domain-containing protein Grb2 or by lipid nanotubes.[5][9] The assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). The amount of Pi released is quantified, often through a colorimetric reaction, to determine the enzyme's activity. By measuring this activity across a range of this compound concentrations, an IC50 value can be calculated.

Generalized Protocol for a Colorimetric Dynamin GTPase Assay
  • Reagent Preparation:

    • Dynamin Protein: Purified recombinant dynamin 1 or dynamin 2.

    • GTP Stock Solution: A concentrated solution of guanosine triphosphate.

    • Assay Buffer: Typically a HEPES-based buffer containing MgCl2 and KCl.

    • Stimulating Agent (Optional but recommended): GST-Grb2 or other suitable reagents to stimulate dynamin's GTPase activity.[5]

    • This compound Stock Solution: this compound dissolved in DMSO, followed by serial dilutions to create a range of concentrations for testing.

    • Phosphate Detection Reagent: A reagent that reacts with inorganic phosphate to produce a colored product (e.g., Malachite Green-based reagents).

  • Assay Procedure:

    • Reaction Setup: In a microplate, combine the assay buffer, dynamin protein, and the stimulating agent.

    • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.

    • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiation of Reaction: Start the GTPase reaction by adding the GTP stock solution to all wells.

    • Incubation: Incubate the plate at 37°C for a set period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

    • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released. For a colorimetric assay, this involves adding the phosphate detection reagent and measuring the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Convert absorbance readings to the concentration of phosphate released using a standard curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the dynamin's GTPase activity.[12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Dynamin, GTP, Buffer, this compound) prep_plate Prepare Microplate prep_reagents->prep_plate add_dyn Add Dynamin & Stimulator prep_plate->add_dyn add_this compound Add this compound Dilutions add_dyn->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_gtp Initiate with GTP pre_incubate->add_gtp incubate Incubate at 37°C add_gtp->incubate stop_rxn Stop Reaction & Add Detection Reagent incubate->stop_rxn read_abs Read Absorbance stop_rxn->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound on dynamin GTPase activity.

Cellular Context: Dynamin's Role in Endocytosis

This compound's inhibition of dynamin's GTPase activity has profound effects on cellular function, primarily by blocking clathrin-mediated endocytosis.[5][13] This process is vital for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[14]

Mechanism of Clathrin-Mediated Endocytosis and this compound's Point of Inhibition

Clathrin-mediated endocytosis involves the formation of a protein-coated pit on the inner surface of the plasma membrane. This process culminates in the scission of a vesicle into the cytoplasm. Dynamin is recruited to the "neck" of the invaginated pit, where it assembles into a helical collar. Through GTP hydrolysis, dynamin is thought to constrict and sever the membrane, releasing the vesicle.[1]

This compound blocks this critical step. Treatment of cells with this compound leads to the accumulation of endocytic intermediates: U-shaped, half-formed pits and O-shaped, fully formed pits that are arrested at the stage of pinching off.[4] This demonstrates that dynamin's GTPase activity is required for both the constriction and final fission events.[4][15]

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane receptor Cargo Receptor adaptor Adaptor Proteins receptor->adaptor clathrin Clathrin adaptor->clathrin pit_formation Coated Pit Formation clathrin->pit_formation invagination Invagination (U-shaped pit) pit_formation->invagination constriction Neck Constriction (O-shaped pit) invagination->constriction fission Vesicle Fission constriction->fission vesicle Clathrin-Coated Vesicle fission->vesicle dynamin Dynamin (GTPase) dynamin->constriction GTP hydrolysis dynamin->fission GTP hydrolysis This compound This compound This compound->dynamin

Caption: this compound inhibits dynamin's GTPase activity, halting vesicle fission.

References

The Chemical Architecture of Dynasore: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of the dynamin inhibitor, Dynasore.

This technical guide provides a comprehensive overview of this compound, a cell-permeable small molecule inhibitor of dynamin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure of this compound, its synthesis, and its well-documented role as a potent inhibitor of the GTPase activity of dynamin. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of this crucial research tool.

Chemical Structure and Synthesis

This compound, with the chemical formula C₁₈H₁₄N₂O₄ and a molecular weight of 322.32 g/mol , is chemically known as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide.[1][2][3] Its structure is characterized by a naphthoic acid hydrazide core linked to a 3,4-dihydroxybenzylidene group.

The synthesis of this compound is a relatively straightforward two-step process.[1] It begins with the conversion of methyl 3-hydroxy-2-naphthoate to 3-hydroxyl-2-naphtoylhydrazine through a reaction with hydrazine.[1] The resulting intermediate is then condensed with 3,4-dihydroxybenzaldehyde to yield this compound.[1] This synthesis route allows for the production of this compound on a gram scale without the necessity for column chromatography.[1]

Mechanism of Action: Inhibition of Dynamin GTPase Activity

This compound functions as a non-competitive and reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[2][4][5] It does not interfere with the activity of other small GTPases, indicating a degree of specificity.[4] By inhibiting the GTPase function of dynamin, this compound effectively blocks dynamin-dependent endocytosis.[1][5] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed by washing the compound out of the system.[1][5]

The inhibition of dynamin's GTPase activity by this compound prevents the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis.[1][6] This leads to an accumulation of clathrin-coated pits at the cell surface, specifically arresting them at "U-shaped" (half-formed) and "O-shaped" (fully formed) stages.[4][7]

Dynasore_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit (U-shaped & O-shaped) Receptor->Clathrin_Coated_Pit Recruitment Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Dynamin->Clathrin_Coated_Pit Assembly at neck GTP GTP Vesicle_Scission Vesicle Scission Dynamin->Vesicle_Scission Mediates GDP GDP GTP->GDP Hydrolysis This compound This compound This compound->Dynamin Inhibits GTPase Activity Endocytic_Vesicle Endocytic Vesicle Vesicle_Scission->Endocytic_Vesicle

Figure 1: this compound's inhibition of dynamin-mediated endocytosis.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

Target/Assay IC50 Value Notes Reference(s)
Dynamin 1/2 (cell-free GTPase assay)~15 µMNon-competitive inhibition.[4][8][9]
Transferrin uptake in HeLa cells~15 µMA measure of clathrin-mediated endocytosis inhibition.[4]
Endocytosis in cultured hippocampal neurons~30 µMHalf-maximal inhibition of endocytosis.[4]
Human Papillomavirus (HPV) 16 & Bovine Papillomavirus (BPV) 1 pseudovirion infection~80 µMInhibition of viral entry in HEK 293 cells.[4]
Helical dynamin I GTPase activity (with detergent)479 µMPotency is reduced in the presence of detergents.[10]
Helical dynamin I GTPase activity (no detergent)12.4 ± 1.5 µMDemonstrates the impact of assay conditions.[10]
Clathrin-mediated endocytosis (CME) in U2OS cells34.7 µMQuantitative analysis of transferrin uptake.[10]
Synaptic Vesicle Endocytosis (SVE) in rat brain synaptosomes184 µM[10]

Experimental Protocols

The characterization of this compound's activity relies on well-established experimental protocols. Below are outlines for key assays.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the enzymatic activity of dynamin and its inhibition by this compound.

Principle: The assay quantifies the hydrolysis of GTP to GDP by dynamin, typically by measuring the release of inorganic phosphate (Pi) or by using a radioactive GTP analog.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified dynamin protein, GTP, and other necessary components such as MgCl₂ and a buffer (e.g., Tris-HCl).

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.

  • Initiation and Incubation: The reaction is initiated by the addition of GTP and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of GTP hydrolysis is determined. Common detection methods include:

    • Malachite Green Assay: Measures the colorimetric change resulting from the complex formation between malachite green, molybdate, and free phosphate.[1]

    • Radioactive Assay: Uses [γ-³²P]GTP and measures the amount of released ³²Pi after separation from the nucleotide by charcoal precipitation.[1][4]

  • Data Analysis: The rate of GTP hydrolysis is calculated for each this compound concentration and compared to the control to determine the IC50 value.

GTPase_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Dynamin, Buffer, MgCl2) Start->Prepare_Reaction_Mixture Add_this compound Add this compound (or Vehicle) at various concentrations Prepare_Reaction_Mixture->Add_this compound Initiate_Reaction Initiate Reaction (Add GTP) Add_this compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Pi Detect Released Phosphate (e.g., Malachite Green) Terminate_Reaction->Detect_Pi Analyze_Data Analyze Data and Calculate IC50 Detect_Pi->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro dynamin GTPase assay.
Cellular Endocytosis Assay (Transferrin Uptake)

This cell-based assay assesses the effect of this compound on the process of clathrin-mediated endocytosis.

Principle: Transferrin, a protein that is internalized by cells via clathrin-mediated endocytosis, is labeled with a fluorescent dye. The amount of internalized fluorescent transferrin is then quantified.

Methodology:

  • Cell Culture: Adherent cells (e.g., HeLa, U2OS) are cultured to an appropriate confluency (typically 40-70%).[1]

  • Serum Starvation: Cells are often serum-starved to reduce background from endogenous transferrin.

  • This compound Treatment: Cells are pre-incubated with this compound at various concentrations in serum-free media.[1] It is important to avoid serum as this compound can bind to serum proteins, reducing its activity.[1][6]

  • Transferrin Incubation: Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated for a specific time to allow for internalization.

  • Washing and Fixation: Extracellular transferrin is removed by washing, and the cells are fixed.

  • Imaging and Quantification: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy or flow cytometry.

  • Data Analysis: The fluorescence intensity per cell is measured and compared between treated and untreated cells to determine the extent of endocytosis inhibition.

Conclusion

This compound remains a cornerstone tool for studying dynamin-dependent cellular processes. Its well-defined chemical structure, accessible synthesis, and specific, reversible mechanism of action make it an invaluable asset for researchers investigating endocytosis, membrane trafficking, and related signaling pathways. This guide provides the foundational technical information required for the effective application and interpretation of experimental results involving this compound. As with any chemical probe, careful consideration of experimental conditions, such as the presence of detergents or serum proteins, is crucial for obtaining accurate and reproducible data.

References

A Technical Guide to Dynasore: Mechanism and Application in Blocking Vesicle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dynasore, a widely used small molecule inhibitor, and its pivotal role in the study of vesicle formation. This compound is a cell-permeable compound that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin, a protein essential for endocytosis.[1][2][3][4] Its rapid action and reversibility make it an invaluable tool for dissecting the intricate processes of membrane trafficking.[1][4][5] This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and discusses both its primary and off-target effects.

Core Properties of this compound

This compound, with the chemical name N'-(3,4-dihydroxybenzylidene)-3-hydroxy-2-naphthahydrazide, was identified from a screen of approximately 16,000 small molecules.[1][6] It is a synthetic compound soluble in DMSO.[2]

PropertyValueReference
Molecular Formula C₁₈H₁₄N₂O₄[2]
Molecular Weight 322.32 Da[2]
CAS Number 304448-55-3[2]
Purity ≥98-99%[2]
Solubility Soluble to 100 mM in DMSO[2]
Appearance Solid

Mechanism of Action: Inhibition of Dynamin GTPase Activity

Dynamin is a large GTPase that polymerizes around the neck of budding vesicles.[5][7] The hydrolysis of GTP to GDP by dynamin is thought to induce a conformational change that leads to membrane fission, or "pinching off," releasing the vesicle into the cytoplasm.[8]

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3][6] It does not interfere with GTP binding or dynamin self-assembly but specifically targets the catalytic step of hydrolysis.[7][9] By preventing GTP hydrolysis, this compound traps dynamin in a state that is unable to complete the scission process. This leads to an accumulation of endocytic intermediates, specifically U-shaped (half-formed) and O-shaped (fully formed) clathrin-coated pits that remain attached to the plasma membrane.[3][6] This dual-stage blockage suggests dynamin's GTPase activity is required at two distinct steps during vesicle formation.[6][10][11]

Caption: this compound non-competitively inhibits dynamin's GTPase activity, blocking vesicle scission.

Quantitative Efficacy

This compound's inhibitory effects have been quantified across various systems. The half-maximal inhibitory concentration (IC50) provides a measure of its potency. It is important to note that higher concentrations may be required in cellular assays compared to in vitro assays, and potency can be reduced by binding to detergents or serum proteins.[7][12]

Target/ProcessSystemIC50 ValueReference
Dynamin 1/2 GTPase Activity Cell-free assay~15 µM[1][3]
Transferrin Uptake HeLa Cells~15 µM[1][3]
Synaptic Vesicle Endocytosis Cultured Hippocampal Neurons~30 µM[13]
Synaptic Vesicle Endocytosis Rat Brain Synaptosomes184 µM[12]
Papillomavirus Entry HEK 293 Cells~80 µM[3]

Experimental Protocols

This compound is commonly used in two key types of experiments to study endocytosis: in vitro GTPase activity assays and cell-based endocytosis assays.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.

Objective: To quantify the rate of GTP hydrolysis by dynamin in the presence and absence of this compound.

Methodology:

  • Protein Purification: Express and purify dynamin protein (e.g., dynamin-1 or dynamin-2) from a suitable expression system.[8]

  • Reaction Buffer: Prepare a reaction buffer typically containing HEPES, MgCl₂, and KCl at physiological pH.

  • Stimulation (Optional): Dynamin's GTPase activity is low in solution and is stimulated by self-assembly on lipid templates or by interaction with SH3 domain-containing proteins like Grb2.[1] For the screen that identified this compound, GST-Grb2 was used to stimulate activity.[1]

  • Reaction Setup:

    • In a microplate, combine purified dynamin, the stimulating agent (if any), and varying concentrations of this compound (or DMSO as a vehicle control).

    • Initiate the reaction by adding GTP, which is often radiolabeled (e.g., [γ-³²P]GTP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., ambient or 37°C) for a specific time course.[8]

  • Measurement of Hydrolysis:

    • Radioactive Assay: Stop the reaction and separate the hydrolyzed free phosphate ([³²P]Pi) from the unhydrolyzed GTP using a charcoal-based method.[3] Quantify the radioactivity of the supernatant using a scintillation counter.

    • Colorimetric Assay: Alternatively, a malachite green-based colorimetric assay can be used to detect the released inorganic phosphate.[14]

  • Data Analysis: Plot the rate of GTP hydrolysis against the this compound concentration to determine the IC50 value.[15]

Cellular Endocytosis Assay (Transferrin Uptake)

This assay visually and quantitatively measures the inhibition of clathrin-mediated endocytosis in live cells. The uptake of fluorescently labeled transferrin, which is internalized via this pathway, serves as the primary readout.[1]

Objective: To assess the effect of this compound on the rate and extent of receptor-mediated endocytosis.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, BSC-1, HUVECs) on glass coverslips or in imaging-compatible plates.[1][8][16] Culture to a confluency of 40-70%, as denser cultures can be more resistant to the drug.[1][8]

  • Serum Starvation: Before the assay, starve cells in serum-free media to clear surface-bound transferrin from serum.

  • Pre-treatment: Incubate the cells with this compound at the desired concentration (e.g., 80 µM for a strong block) or DMSO (vehicle control) for a short period (e.g., 10-30 minutes) at 37°C.[3][12]

  • Uptake: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the media and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow internalization.[12]

  • Wash and Fix:

    • Place the cells on ice to stop endocytosis.

    • Wash thoroughly with cold PBS to remove non-internalized transferrin. An acid wash step can be included to strip any remaining surface-bound ligand.

    • Fix the cells with paraformaldehyde.

  • Imaging and Quantification:

    • Image the cells using fluorescence microscopy (confocal is preferred).

    • Quantify the total intracellular fluorescence intensity per cell using image analysis software.

    • Normalize the fluorescence intensity of this compound-treated cells to the vehicle control (set at 100%).[1]

  • Data Analysis: Plot the normalized transferrin uptake against this compound concentration to determine the dose-response curve and IC50.[16]

G start Plate Cells (e.g., HeLa) pretreat Pre-treat with this compound or DMSO (Control) start->pretreat uptake Add Fluorescent Transferrin (Incubate at 37°C) pretreat->uptake stop Stop on Ice & Wash with Cold PBS uptake->stop fix Fix Cells (PFA) stop->fix image Fluorescence Microscopy fix->image quantify Quantify Intracellular Fluorescence image->quantify end Determine IC50 quantify->end

Caption: A typical experimental workflow for a transferrin uptake assay to measure endocytosis inhibition.

Affected Signaling Pathways and Cellular Processes

This compound's inhibition of dynamin impacts numerous cellular functions that rely on vesicle formation.

On-Target Effects (Dynamin-Dependent):

  • Clathrin-Mediated Endocytosis (CME): This is the most well-characterized process blocked by this compound. It is essential for the uptake of nutrients (e.g., LDL, transferrin), termination of signaling by internalizing receptors, and synaptic vesicle recycling.[1][7][13][17]

  • Caveolae-Dependent Endocytosis: Dynamin is also required for the fission of caveolae, flask-shaped invaginations of the plasma membrane involved in cell signaling and transcytosis.[1]

  • Synaptic Vesicle Recycling: In neurons, this compound completely blocks the compensatory endocytosis required to retrieve vesicle components after neurotransmitter release, eventually leading to a depletion of the releasable vesicle pool.[13][15][17][18]

  • Mitochondrial Fission: this compound inhibits the dynamin-related protein 1 (Drp1), which is crucial for the division and maintenance of healthy mitochondria.[1][3][6]

G cluster_pit Clathrin-Coated Pit Formation membrane Plasma Membrane Cargo Cargo Receptor Receptor Adaptor Adaptor Clathrin Clathrin Adaptor->Clathrin Recruitment Pit Pit Clathrin->Pit Assembly Dynamin Dynamin Recruitment & GTP Hydrolysis Pit->Dynamin Neck Constriction Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Scission This compound This compound This compound->Block Block->Dynamin Inhibits

Caption: this compound blocks the final scission step of clathrin-mediated endocytosis mediated by dynamin.

Off-Target and Dynamin-Independent Effects

While a powerful tool, it is critical for researchers to be aware of this compound's off-target effects, as these can confound experimental interpretation. Some effects observed with this compound treatment persist even in cells where dynamin has been knocked out, confirming they are dynamin-independent.[19]

  • Lipid Raft Disruption: this compound has been shown to disperse plasma membrane lipid rafts, which can affect signaling platforms and pathogen entry, independent of dynamin expression.[7][20][21]

  • Cholesterol Homeostasis: The drug can impact the movement of cholesterol from the endolysosomal network and reduce the labile pool of cholesterol in the plasma membrane.[7][20][21]

  • Actin Cytoskeleton: this compound can inhibit peripheral membrane ruffling, an effect that is also observed in dynamin triple-knockout cells.[19]

  • Signaling Pathways: this compound has been reported to inhibit VEGF-induced signaling pathways, such as ERK1/2 phosphorylation, through mechanisms that are independent of its effect on endocytosis.[16][22] It has also been shown to suppress the STAT3 signaling pathway.[23]

  • Other Proteins: this compound may inhibit vacuolar H+-ATPase (V-ATPase) enzymes.[21]

G cluster_on_target On-Target (Dynamin Inhibition) cluster_off_target Off-Target (Dynamin-Independent) This compound This compound CME Clathrin-Mediated Endocytosis This compound->CME Caveolae Caveolae Fission This compound->Caveolae Mito Mitochondrial Fission This compound->Mito LipidRafts Lipid Raft Disruption This compound->LipidRafts Cholesterol Cholesterol Homeostasis This compound->Cholesterol Actin Actin Ruffling This compound->Actin Signaling VEGF/STAT3 Signaling This compound->Signaling

Caption: Overview of the on-target (dynamin-dependent) and off-target (dynamin-independent) effects of this compound.

Conclusion

This compound is a potent, fast-acting, and reversible inhibitor of dynamin's GTPase activity, making it a cornerstone tool for studying dynamin-dependent membrane fission events.[1][3][4] It effectively blocks clathrin-mediated and caveolae-dependent endocytosis by arresting vesicle formation at a late stage.[1] However, researchers must exercise caution and design appropriate controls to account for its known dynamin-independent off-target effects on lipid rafts, cholesterol homeostasis, and cellular signaling.[20][21] When used judiciously, this compound remains an indispensable small molecule for the temporal dissection of vesicle trafficking and its role in cellular physiology.

References

Dynasore: A Technical Guide to its Primary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that has become an invaluable tool in cell biology and drug discovery. It is a potent and reversible inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other forms of membrane fission.[1][2][3][4] This technical guide provides an in-depth review of this compound's primary research applications, focusing on its mechanism of action, experimental protocols, and its utility in various fields of study.

Mechanism of Action

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[1][2] It also shows inhibitory effects on the mitochondrial dynamin, Drp1.[1][3] Unlike competitive inhibitors, this compound does not interfere with GTP binding to dynamin. Instead, it is thought to stabilize a conformation of dynamin that is incompatible with GTP hydrolysis, thereby preventing the conformational changes necessary for membrane fission.[5] This inhibition is rapid, with effects observable within seconds of application, and is reversible upon washout.[1][2]

The primary cellular effect of this compound is the blockade of dynamin-dependent endocytosis. This leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested in "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, unable to pinch off and form vesicles.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activity from various studies.

Parameter Value Assay Conditions Cell Type/System Reference
IC50 (Dynamin 1/2 GTPase Activity)~15 µMCell-free assayPurified dynamin[1]
IC50 (Transferrin Uptake)~15 µMIn situ assayHeLa cells[1]
IC50 (Transferrin Endocytosis)15 µM ± 0.9 µMCy3-transferrin uptakeHeLa cells[6]
Effective Concentration (Endocytosis Inhibition)80 µMBlocks >90% of activityVarious cell types[3]
IC50 (Nanotube-Stimulated GTPase Activity)83.5 µMMalachite green assayPurified Dynamin 1[7]

Key Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This assay is a common method to assess the effect of this compound on clathrin-mediated endocytosis, as the uptake of transferrin is a well-established dynamin-dependent process.[1]

Materials:

  • Cells cultured on coverslips to 60-70% confluency.

  • Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES (pH 7.4) and 0.5% (w/v) BSA.

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 633-Tfn, Cy3-Tfn) at a working concentration of 20-50 µg/mL.

  • This compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI.

Protocol:

  • Pre-treat cells with the desired concentration of this compound (e.g., 80 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.[1]

  • Add fluorescently labeled transferrin to the medium and incubate for a specified time (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • To stop internalization, place the coverslips on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.

  • For experiments specifically measuring internalized transferrin, an acid wash step (0.1 M Glycine, 150 mM NaCl, pH 3.0) can be performed on ice to strip surface-bound transferrin.[8]

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using fluorescence microscopy and quantify the internalized transferrin using image analysis software.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.

Materials:

  • Purified dynamin protein.

  • GTP solution.

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4).

  • Stimulator of dynamin GTPase activity (e.g., phosphatidylserine (PS) liposomes or Grb2).[9]

  • This compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • Method for detecting GTP hydrolysis (e.g., malachite green assay for phosphate detection or a fluorescence-based assay).[7]

Protocol:

  • Pre-incubate purified dynamin with the stimulator (e.g., PS liposomes) in the assay buffer for 10 minutes at room temperature to allow for dynamin assembly.

  • Add varying concentrations of this compound or vehicle control to the dynamin-liposome mixture and incubate for a further 10-15 minutes.

  • Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a set period (e.g., 15-30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a method like the malachite green assay, or continuously monitor GTP hydrolysis using a fluorescence-based method.[7]

  • Calculate the rate of GTP hydrolysis and determine the IC50 of this compound.

Primary Research Applications

Neuroscience

In neuroscience, this compound is widely used to study synaptic vesicle endocytosis, a critical process for maintaining neurotransmission. By blocking dynamin, this compound has been shown to inhibit the recycling of synaptic vesicles following exocytosis.[5] This leads to a depletion of the readily releasable pool of vesicles and a subsequent reduction in neurotransmitter release during sustained stimulation.[5] Interestingly, some studies have also reported that this compound can increase the probability of spontaneous transmitter release, an effect that may be independent of its action on endocytosis.[5]

cluster_presynaptic Presynaptic Terminal Exocytosis Exocytosis (Neurotransmitter Release) VesicleRecycling Synaptic Vesicle Endocytosis Exocytosis->VesicleRecycling Membrane retrieval Dynamin Dynamin VesicleRecycling->Dynamin Vesicle scission This compound This compound This compound->Dynamin Inhibition

Figure 1: this compound's inhibition of synaptic vesicle recycling.

Cancer Research

The role of endocytosis in cancer progression has made this compound a valuable tool for oncological research. Many receptor tyrosine kinases (RTKs), which are often overactive in cancer, are internalized via clathrin-mediated endocytosis. By inhibiting this process, this compound can modulate the signaling output of these receptors. For instance, this compound has been shown to suppress the proliferation and induce apoptosis in some leukemia and lymphoma cell lines.[10] However, its efficacy can be context-dependent, with some studies showing limited effects in certain cancer models.[10]

cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Endocytosis Clathrin-Mediated Endocytosis RTK->Endocytosis Internalization Signaling Downstream Signaling (e.g., Proliferation) RTK->Signaling Endocytosis->Signaling Attenuation of signaling Dynamin Dynamin Endocytosis->Dynamin Vesicle formation This compound This compound This compound->Dynamin Inhibition

Figure 2: this compound's impact on RTK signaling in cancer.

Antiviral Research

Many viruses exploit the host cell's endocytic machinery for entry. This compound has been demonstrated to have antiviral activity against a range of viruses by blocking their dynamin-dependent internalization. This includes:

  • Herpes Simplex Virus (HSV): this compound inhibits the entry of both HSV-1 and HSV-2 into various cell types.[11] Beyond entry, it has also been shown to disrupt the trafficking of viral proteins, thereby impeding later stages of the viral life cycle.[11]

  • Human Immunodeficiency Virus (HIV): Analogs of this compound have been shown to inhibit HIV-1 ribonuclease H, an essential enzyme for viral replication.[12][13]

  • SARS-CoV-2: this compound analogs have also demonstrated inhibitory effects on the nsp14 exoribonuclease of SARS-CoV-2, another crucial enzyme for viral replication and proofreading.[12][13]

Furthermore, this compound has been found to activate mitochondrial antiviral signaling (MAVS), which can enhance the innate immune response to viral infections.[14]

cluster_host Host Cell Virus Virus Particle Endocytosis Dynamin-Dependent Endocytosis Virus->Endocytosis Entry Replication Viral Replication Endocytosis->Replication Blocked Dynamin Dynamin Endocytosis->Dynamin Vesicle scission This compound This compound This compound->Dynamin Inhibition

Figure 3: Antiviral mechanism of this compound via endocytosis inhibition.

Experimental Workflow: Investigating this compound's Antiviral Efficacy

A 1. Cell Culture (e.g., HeLa, Vero) B 2. Pre-treatment with this compound or Vehicle A->B C 3. Viral Infection (e.g., HSV, SARS-CoV-2) B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E F Plaque Assay (Viral Titer) E->F G Immunofluorescence (Viral Protein Localization) E->G H RT-qPCR (Viral RNA Levels) E->H

Figure 4: General workflow for assessing this compound's antiviral effects.

Conclusion

This compound remains a cornerstone tool for investigating dynamin-dependent cellular processes. Its rapid and reversible action makes it particularly suitable for studying the acute effects of endocytosis inhibition. Researchers and drug development professionals can leverage this compound to dissect complex signaling pathways, validate dynamin as a therapeutic target, and screen for novel inhibitors. As with any pharmacological agent, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the specificity of its action in any given experimental system.

References

Dynasore in Cell Biology: A Technical Guide to its Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynasore, a cell-permeable small molecule, has emerged as a critical tool in cell biology for dissecting dynamin-dependent cellular processes. Initially identified as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, its applications have expanded to various research areas, including endocytosis, mitochondrial dynamics, and even viral entry.[1][2] This technical guide provides an in-depth overview of the fundamental principles of using this compound, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects. Furthermore, it explores the known signaling pathways influenced by this compound, offering a comprehensive resource for researchers employing this inhibitor in their studies.

Mechanism of Action

This compound functions as a reversible, non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis and other vesicular trafficking events.[3] this compound specifically targets the GTPase domain of dynamin, preventing the conformational changes required for membrane fission.[3] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed upon washout.[2]

The inhibitory action of this compound leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested at either a "U-shaped" (half-formed) or "O-shaped" (fully-formed) stage, unable to detach as vesicles.[1][4] This property has made this compound an invaluable tool for studying the dynamics of clathrin-mediated endocytosis.

Quantitative Data

The efficacy of this compound can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data for this compound and its more potent analog, Hydroxy this compound.

Table 1: IC50 Values for this compound

Target/ProcessCell Type/SystemIC50 ValueReference
Dynamin-1 GTPase ActivityCell-free assay~15 µM[1][5]
Dynamin-2 GTPase ActivityCell-free assay~15 µM[1][5]
Transferrin UptakeHeLa Cells~15 µM[5][6]
Transferrin UptakeCOS-7 Cells~15 µM[5]
Synaptic Vesicle EndocytosisRat Brain Synaptosomes184 µM[7]
Endocytosis (general)Hippocampal Neurons~30 µM (half-maximal)[5]

Table 2: IC50 Values for Hydroxy this compound

TargetIC50 ValueReference
Dynamin-10.38 µM
Dynamin-22.6 µM

Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This protocol is adapted from Kirchhausen et al., 2008, and is a common method to assess the effect of this compound on clathrin-mediated endocytosis.[6]

Materials:

  • Cells grown on coverslips to 40-70% confluency

  • Serum-free medium (e.g., DMEM)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

  • Vehicle control (e.g., 0.2% DMSO in DMEM)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Pre-incubation: Incubate the cells with either this compound (e.g., 80 µM in serum-free medium) or the vehicle control for 30 minutes at 37°C.[6]

  • Pulse: Add fluorescently labeled transferrin to the medium and incubate for a specified time at 37°C to allow for internalization (e.g., 5 minutes for early endosomes, 15 minutes for recycling/late endosomes).[6]

  • Chase (Optional): To follow the trafficking of internalized transferrin, wash the cells three times with medium (with or without this compound) and incubate for various time points at 37°C.[6]

  • Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an acidic solution (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI if desired, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The integrated fluorescence intensity of 80-100 cells per condition should be analyzed to quantify transferrin uptake.[6] Normalize the data to the vehicle control, which is set to 100%.[6]

In Vitro Dynamin GTPase Activity Assay (Radioactive Charcoal-Based)

This protocol, also adapted from Kirchhausen et al., 2008, measures the GTPase activity of purified dynamin in the presence of inhibitors like this compound.[6]

Materials:

  • Purified dynamin-1 or dynamin-2

  • GTPase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 2 mM MgCl2)

  • [α-³²P]GTP

  • This compound or vehicle control (DMSO)

  • GST-Grb2 (to stimulate dynamin activity)[6]

  • Acid-washed charcoal slurry

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified dynamin (e.g., 0.2 µM) with GTPase buffer, GST-Grb2, and either this compound at the desired concentration or vehicle control. The final reaction volume is typically 100 µl.[6]

  • Initiation: Start the reaction by adding [α-³²P]GTP. Incubate at room temperature (e.g., 22°C) for up to 30 minutes.[6]

  • Termination: Stop the reaction by transferring a 10 µl aliquot of the reaction mixture into 500 µl of cold, acid-washed charcoal slurry on ice.[6]

  • Separation: Centrifuge the charcoal mixture at 14,000 rpm for 10 minutes at 4°C to pellet the charcoal, which binds to the unhydrolyzed GTP.[6]

  • Quantification: Transfer 250 µl of the supernatant, containing the released ³²P-phosphate, to a scintillation vial and measure the radioactivity using a β-counter.[6]

  • Analysis: Calculate the amount of GTP hydrolyzed based on the measured radioactivity. To determine if this compound is a non-competitive inhibitor, compare the Km and Vmax values in the presence and absence of the inhibitor.[6]

Signaling Pathways and Off-Target Effects

While this compound is a widely used dynamin inhibitor, it is crucial to be aware of its potential off-target effects on various signaling pathways. These effects are often independent of its action on dynamin.

mTORC1 Signaling

This compound has been shown to suppress the activity of the mTORC1 complex.[8][9] This effect is not a direct consequence of dynamin inhibition but rather an off-target effect.[9] this compound inhibits the binding of RagA to Raptor, a key component of the mTORC1 complex, which in turn reduces the recruitment of mTORC1 to the lysosome and inhibits its activation.[9] This leads to an induction of autophagy.[8]

mTORC1_Signaling cluster_inhibition This compound Inhibition cluster_pathway mTORC1 Activation Pathway This compound This compound RagA_GTP RagA-GTP This compound->RagA_GTP inhibits binding to Raptor Amino Acids Amino Acids Amino Acids->RagA_GTP Raptor Raptor RagA_GTP->Raptor binds mTORC1_complex mTORC1 Complex Raptor->mTORC1_complex part of Lysosome Lysosome mTORC1_complex->Lysosome recruited to mTORC1_active Active mTORC1 Lysosome->mTORC1_active

Caption: this compound's off-target inhibition of mTORC1 signaling.

NF-κB Signaling

This compound can activate the NF-κB signaling pathway independently of its effects on endocytosis and Toll-like receptor 4 (TLR4).[1] This activation occurs through a novel pathway involving the mitochondrial antiviral signaling protein (MAVS).[1] this compound promotes the activation of MAVS via NOX/Rac, leading to the formation of high molecular weight MAVS aggregates.[1] Downstream of MAVS, the activation of JNK is required for the subsequent activation of NF-κB.[1]

NFkB_Signaling This compound This compound NOX_Rac NOX/Rac This compound->NOX_Rac activates MAVS MAVS NOX_Rac->MAVS activates MAVS_aggregates MAVS Aggregates MAVS->MAVS_aggregates JNK JNK MAVS_aggregates->JNK activates NFkB NF-κB JNK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: this compound-induced activation of the NF-κB pathway.

VEGFR2 Signaling

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, this compound exhibits complex, off-target effects. While it does not inhibit the phosphorylation of VEGFR2 itself, it strongly inhibits the downstream phosphorylation of Akt and ERK1/2.[2][10] This suggests that this compound's impact on this pathway is independent of its role in inhibiting VEGFR2 endocytosis.[11][12]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 autophosphorylation Akt Akt pVEGFR2->Akt pAkt p-Akt ERK1_2 ERK1/2 pVEGFR2->ERK1_2 pERK1_2 p-ERK1/2 Akt->pAkt ERK1_2->pERK1_2 This compound This compound This compound->pAkt inhibits This compound->pERK1_2 inhibits

Caption: Off-target effects of this compound on VEGFR2 signaling.

Conclusion

This compound remains a powerful and widely used inhibitor for studying dynamin-dependent processes in cell biology. Its rapid and reversible action makes it particularly suitable for temporal studies of cellular events. However, researchers must exercise caution and be mindful of its documented off-target effects on key signaling pathways. The use of appropriate controls, such as washout experiments and complementary approaches like siRNA-mediated knockdown of dynamin, is essential for the robust interpretation of data obtained using this compound. This guide provides a foundational understanding and practical protocols to aid in the effective and responsible use of this compound in cellular research.

References

The Core Function of Dynasore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the foundational mechanisms of Dynasore, a potent and widely utilized inhibitor of dynamin. This document summarizes key quantitative data, details critical experimental protocols, and provides visual representations of its mechanism of action and experimental applications.

Introduction to this compound

This compound is a cell-permeable small molecule that has been instrumental in dissecting the role of dynamin in various cellular processes.[1][2][3] It was identified from a screen of approximately 16,000 compounds as an inhibitor of the GTPase activity of dynamin.[1][2][4] this compound acts as a noncompetitive inhibitor of dynamin's GTPase activity, which is crucial for its function in membrane fission during endocytosis.[1][2][4] Its rapid and reversible action has made it a valuable tool in cell biology to study dynamin-dependent processes.[1][2][5]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the GTPase activity of dynamin isoforms, including dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2][6] This inhibition prevents the conformational changes in dynamin necessary for the scission of newly formed vesicles from the plasma membrane and other cellular compartments.[3][7] Specifically, this compound treatment leads to an accumulation of "U-shaped" and "O-shaped" clathrin-coated pits at the plasma membrane, representing stalled intermediates in the endocytic process.[1][4] This demonstrates that dynamin is required for both the constriction and final pinching off of these vesicles.[4][8]

It is important to note that while this compound is a powerful tool, some studies have reported dynamin-independent "off-target" effects, including alterations in cellular cholesterol homeostasis, disruption of lipid rafts, and effects on the actin cytoskeleton.[7][8][9][10][11] Therefore, it is crucial to consider these potential confounding factors when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's function.

Table 1: In Vitro Inhibition of Dynamin GTPase Activity

Dynamin Isoform/ConditionStimulatorThis compound IC50 (µM)Reference
Dynamin IPS liposomes~479[12]
Dynamin IGrb2~15[12]
Dynamin IIGrb2Not specified, but inhibited[4]
Drp1Not specifiedInhibited[4]

Note: The potency of this compound can be significantly affected by the presence of detergents used in in vitro assays, which can sequester the compound and lead to a much higher apparent IC50 value.[12]

Table 2: Cellular Effects of this compound

Cellular ProcessCell TypeThis compound ConcentrationEffectReference
Transferrin uptakeHeLa80 µMStrong block[4]
LDL uptakeHeLa80 µMStrong block[4]
Compensatory synaptic vesicle endocytosisHippocampal neurons40 µMComplete and reversible block[5]

Key Experimental Protocols

In Vitro Dynamin GTPase Activity Assay

This protocol is adapted from the foundational paper by Macia et al. (2006) and the methods paper by Kirchhausen et al. (2008).

Objective: To measure the effect of this compound on the GTPase activity of purified dynamin.

Materials:

  • Purified dynamin1 or dynamin2

  • GST-Grb2 (as a stimulator)

  • GTPase reaction buffer (e.g., 20 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • [γ-³²P]GTP

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Acid-washed charcoal

Procedure:

  • Prepare a reaction mixture containing the GTPase reaction buffer, purified dynamin, and GST-Grb2.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding [γ-³²P]GTP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by transferring an aliquot of the reaction mixture to a tube containing cold acid-washed charcoal. The charcoal binds to the unhydrolyzed GTP.

  • Centrifuge the tubes to pellet the charcoal.

  • Measure the amount of released ³²Pi in the supernatant using a scintillation counter.

  • Calculate the percentage of GTP hydrolysis relative to the control and determine the IC50 value of this compound.

Cellular Uptake Assay (Transferrin)

This protocol is a standard method to assess clathrin-mediated endocytosis.

Objective: To determine the effect of this compound on the endocytosis of transferrin.

Materials:

  • Adherent cells (e.g., HeLa, BSC1) grown on coverslips

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • This compound (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Wash the cells and serum-starve them for 30-60 minutes to increase the surface expression of transferrin receptors.

  • Pre-treat the cells with the desired concentration of this compound (or DMSO control) in serum-free medium for a short period (e.g., 10-30 minutes).

  • Add fluorescently labeled transferrin to the cells and incubate at 37°C for a specified time (e.g., 5-15 minutes) to allow for internalization.

  • To remove surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 4.5) on ice.

  • Wash the cells with cold PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity.

Visualizations

Signaling Pathway: Dynamin-Mediated Endocytosis and this compound Inhibition

Dynamin_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol cargo Cargo receptor Receptor cargo->receptor Binding adaptor Adaptor Proteins receptor->adaptor clathrin Clathrin adaptor->clathrin pit Clathrin-Coated Pit (U-shape) clathrin->pit Assembly constricted_pit Constricted Pit (O-shape) pit->constricted_pit Constriction vesicle Clathrin-Coated Vesicle constricted_pit->vesicle Fission (GTP Hydrolysis) dynamin Dynamin dynamin->constricted_pit Recruitment & Assembly This compound This compound This compound->dynamin Inhibits GTPase Activity

Caption: Dynamin-mediated endocytosis pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro GTPase Assay

GTPase_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix (Dynamin, GST-Grb2, Buffer) start->prepare_rxn add_this compound Add this compound (or DMSO) prepare_rxn->add_this compound add_gtp Add [γ-³²P]GTP (Initiate Reaction) add_this compound->add_gtp incubate Incubate at 37°C add_gtp->incubate terminate_rxn Terminate Reaction (Add Charcoal) incubate->terminate_rxn centrifuge Centrifuge terminate_rxn->centrifuge measure Measure ³²Pi in Supernatant centrifuge->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro dynamin GTPase activity assay.

Logical Relationship: this compound's Mechanism of Action

Dynasore_Mechanism This compound This compound dynamin Dynamin GTPase Domain This compound->dynamin Binds to (Noncompetitive) gtp_hydrolysis GTP Hydrolysis This compound->gtp_hydrolysis Inhibits dynamin->gtp_hydrolysis Catalyzes membrane_fission Membrane Fission gtp_hydrolysis->membrane_fission Drives endocytosis Endocytosis membrane_fission->endocytosis vesicle_formation Vesicle Formation membrane_fission->vesicle_formation

Caption: Logical flow of this compound's inhibitory effect on dynamin-mediated processes.

References

Methodological & Application

Dynasore protocol for inhibiting endocytosis in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that acts as a potent, rapid, and reversible inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3][4] Specifically, it targets the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary application in cell culture is the inhibition of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens.[3][5][6] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory effects and potential cytotoxicity.

Mechanism of Action

This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Dynamin is recruited to the neck of budding vesicles, such as clathrin-coated pits, where its GTPase activity is thought to provide the mechanical force required for membrane fission and vesicle release. By inhibiting this activity, this compound effectively traps clathrin-coated pits at the plasma membrane, preventing their internalization.[5][6] This leads to a rapid and potent block of clathrin-mediated endocytosis.[3] The inhibitory effect of this compound is reversible upon washout.[2]

Data Presentation

Table 1: Recommended Working Concentrations of this compound
ParameterValueCell TypesNotes
IC50 for Transferrin Uptake ~15 µMHeLa, COS7The half-maximal inhibitory concentration for the uptake of transferrin, a common marker for clathrin-mediated endocytosis.[3][7]
Effective Concentration 80 - 100 µMVariousCommonly used concentration for achieving strong (>90%) inhibition of dynamin-dependent endocytosis.[2][7]
Inhibition of Drp1 80 µMIn vitroThis compound also inhibits the mitochondrial dynamin Drp1 at this concentration.[7]
Table 2: Cytotoxicity of this compound
Cell LineAssayIncubation TimeIC50 / Effect
Human Osteosarcoma (MNNG/HOS, MG-63, U2-OS)CCK-824, 48, 72 hTime- and concentration-dependent suppression of viability.[7]
Peritoneal macrophages, LLC-MK2 cellsInternalization assayNot specified100 µM drastically diminished parasite internalization.[7]
Ocular surface of ex vivo mouse eyesDye uptakeNot specified40 µM blocked stress-stimulated dye uptake.[7]

Note: Cytotoxicity can be cell-type dependent and is influenced by the concentration and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Inhibiting Endocytosis with this compound
  • Cell Culture: Plate cells on appropriate cultureware (e.g., coverslips for imaging, multi-well plates for quantitative assays) and grow to the desired confluency (typically 60-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. A common stock concentration is 15 mM.[8] Store aliquots at -20°C.

  • Treatment:

    • Aspirate the culture medium.

    • Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 80 µM). For control wells, add medium with the same concentration of DMSO used for the this compound treatment (vehicle control).

    • Incubate the cells for the desired period. A pre-incubation of 20-30 minutes is typically sufficient to achieve inhibition.[2][3]

  • Assay: Proceed with your downstream application, such as a transferrin uptake assay (see Protocol 2), immunofluorescence, or western blotting.

Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol is adapted for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Serum-free culture medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)[9]

  • This compound

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

Procedure:

  • Starvation: Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C. This step increases the number of available transferrin receptors on the cell surface.[9]

  • Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 80 µM) or DMSO in serum-free medium for 30 minutes at 37°C.[10]

  • Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10-50 µg/mL) to the medium and incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[9][11]

  • Stop Uptake and Fixation:

    • To stop the uptake, quickly wash the cells with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In control cells, fluorescent transferrin will be visible inside the cells in punctate structures (endosomes).

    • In this compound-treated cells, the internalization of transferrin will be significantly reduced, with most of the fluorescence remaining at the cell surface.

    • Quantify the fluorescence intensity inside the cells to determine the extent of inhibition.

Protocol 3: Assessing Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

  • Treatment: The next day, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Seed Cells dynasore_prep 2. Prepare this compound Stock treatment 3. Treat Cells with this compound dynasore_prep->treatment endocytosis_assay 4a. Endocytosis Assay (e.g., Transferrin Uptake) treatment->endocytosis_assay cytotoxicity_assay 4b. Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay imaging 5a. Fluorescence Microscopy endocytosis_assay->imaging quantification 5b. Plate Reader Analysis cytotoxicity_assay->quantification signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment ligand Ligand ligand->receptor dynamin Dynamin clathrin_pit->dynamin Recruitment endosome Endosome dynamin->endosome Vesicle Scission (GTP Hydrolysis) This compound This compound This compound->dynamin Inhibition

References

Optimal Working Concentration of Dynasore for HeLa Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other cellular processes involving membrane fission. By targeting the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, this compound serves as a critical tool for studying dynamin-dependent cellular pathways.[1][2][3] Its rapid and reversible action makes it particularly valuable for dissecting the kinetics of endocytic trafficking.[1][2] This document provides detailed application notes and protocols for the optimal use of this compound in HeLa cells, a widely used human cervical cancer cell line.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in HeLa cells based on published literature.

Table 1: Effective Concentrations and IC50 Values

ParameterValueCell TypeAssayReference
IC50~15 µMHeLaInhibition of transferrin uptake[1][4]
Working Concentration80 µMHeLa>90% block of endocytosis[1][2]
Working Concentration80 µMHeLaInhibition of LDL uptake[5]
Working Concentration100 µMHeLaInhibition of endocytosis[6]

Table 2: Experimental Conditions

ParameterRecommendationRationaleReference
Cell Density40-70% confluencyDenser cultures are more resistant to this compound.[1]
Incubation Time15 - 40 minutesSufficient for effective inhibition of endocytosis.[2][6]
Incubation Time (Extended)Up to 6 hoursFor studying longer-term effects on processes like cholesterol trafficking.[5][7][8]
Incubation Time (Maximum)Up to 24 hoursCell type-dependent, potential for off-target effects increases.[6]
Vehicle Control0.2% DMSOTo account for any effects of the solvent.[1]
MediaSerum-free mediaThis compound binds to serum proteins, reducing its activity.[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as a non-competitive inhibitor of the GTPase activity of dynamin.[4] Dynamin is crucial for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis. By inhibiting dynamin's GTPase function, this compound prevents the release of these vesicles, leading to an accumulation of clathrin-coated pits at the cell surface.

Dynasore_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Receptor_Ligand Receptor-Ligand Complex Receptor->Receptor_Ligand Ligand Ligand Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor_Ligand->Clathrin_Coated_Pit Recruitment Vesicle_Formation Vesicle Budding Clathrin_Coated_Pit->Vesicle_Formation Scission Scission Vesicle_Formation->Scission Endocytic_Vesicle Endocytic Vesicle Scission->Endocytic_Vesicle Leads to Dynamin Dynamin-GTP Dynamin->Scission Mediates Inhibited_Dynamin Dynamin-GTP (Inhibited) This compound This compound This compound->Dynamin Inhibits

Caption: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Inhibition of Transferrin Endocytosis in HeLa Cells

This protocol describes a common assay to functionally assess the inhibition of dynamin-dependent endocytosis.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 40-70% confluency.

  • Serum Starvation and this compound Treatment:

    • Wash the cells once with serum-free DMEM.

    • Pre-incubate the cells in serum-free DMEM containing 80 µM this compound (or the desired concentration) for 30 minutes at 37°C. For the vehicle control, use serum-free DMEM with an equivalent concentration of DMSO (e.g., 0.2%).[1]

  • Transferrin Uptake:

    • Add fluorescently-labeled transferrin to the media to a final concentration of 25 µg/mL.

    • Incubate for 15-30 minutes at 37°C to allow for endocytosis.

  • Washing and Fixation:

    • Place the plate on ice to stop endocytosis.

    • Wash the cells three times with ice-cold PBS to remove surface-bound transferrin.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope. A significant reduction in intracellular transferrin fluorescence should be observed in this compound-treated cells compared to the control.

Protocol 2: Inhibition of Low-Density Lipoprotein (LDL) Uptake in HeLa Cells

This protocol is adapted from studies investigating the role of dynamin in cholesterol trafficking.[5][8][9]

Materials:

  • HeLa cells

  • DMEM with 10% Lipoprotein Deficient Serum (LPDS)

  • This compound (stock solution in DMSO)

  • Fluorescently-labeled LDL (e.g., DiI-LDL)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Lipid Depletion: Culture HeLa cells in DMEM with 10% FBS. For experiments involving LDL uptake, it is often beneficial to pre-incubate cells in DMEM with 10% LPDS for 24-48 hours to upregulate LDL receptor expression.

  • This compound Treatment:

    • Wash the cells with serum-free DMEM.

    • Treat the cells with 80 µM this compound in serum-free DMEM for 30 minutes to 6 hours at 37°C.[5][8] Use a DMSO vehicle control.

  • LDL Uptake:

    • Add DiI-LDL to the media at a concentration of 10-200 µg/mL.[5][8]

    • Incubate for 4-6 hours at 37°C.

  • Analysis:

    • For Microscopy: Wash the cells with PBS, fix, and mount for imaging as described in Protocol 1. Observe the intracellular accumulation of DiI-LDL.

    • For Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effect of this compound on endocytosis in HeLa cells.

Experimental_Workflow A 1. Plate HeLa Cells (40-70% confluency) B 2. Pre-treatment - Serum-free media - this compound (e.g., 80 µM) or Vehicle (DMSO) - 30 min at 37°C A->B C 3. Ligand Incubation - Add fluorescent ligand (e.g., Transferrin, LDL) - 15 min - 6 hr at 37°C B->C D 4. Stop Endocytosis & Wash - Place on ice - Wash with cold PBS C->D E 5. Fixation - 4% PFA D->E F 6. Analysis E->F G Fluorescence Microscopy F->G Qualitative/ Quantitative H Flow Cytometry F->H Quantitative I Western Blot (for downstream signaling) F->I Mechanistic

Caption: General experimental workflow for this compound treatment and endocytosis assays.

Important Considerations

  • Toxicity: While this compound's effects are generally reversible, prolonged exposure or high concentrations can lead to cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration and incubation time for your specific experimental setup.

  • Off-target effects: this compound can affect mitochondrial dynamics through its inhibition of Drp1.[10] Researchers should be aware of this potential off-target effect, especially in studies where mitochondrial function is relevant.

  • Reversibility: The inhibitory effect of this compound is reversible upon washout.[1][2] This property can be utilized in experimental designs to study the recovery of endocytic processes.

  • Cell Line Specificity: While the provided concentrations are a good starting point for HeLa cells, the optimal concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for other cell types.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of dynamin in various cellular processes in HeLa cells.

References

Application Notes and Protocols: Preparation of Dynasore Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle scission.[1][2][3] It targets the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1, thereby blocking the formation of coated vesicles.[2][4][5] Due to its critical role in cellular trafficking, this compound is widely used in research to study endocytic pathways, synaptic vesicle recycling, and the cellular entry of pathogens and nanoparticles.[2][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 322.31 g/mol [4][7][8]
Appearance Crystalline solid[9]
Solubility in DMSO Soluble up to 120 mg/mL (372.31 mM). Other sources report solubility at 30 mg/mL, 64 mg/mL, and 100 mM.[2][4][5][7][10] Sonication is recommended to aid dissolution.[7][2][4][5][7][10]
Purity >98%[2][5]
Storage (Solid) Store at -20°C, desiccated. Stable for at least 24 months.[1][2][1][2]
Storage (DMSO Stock) Aliquot and store at -20°C or -80°C. Stable for at least 1 month at -20°C and up to 1 year at -80°C.[2][4][7] Avoid repeated freeze-thaw cycles.[2][7][2][4][7]
IC₅₀ (in vitro) ~15 µM for dynamin GTPase activity.[2][3][4]
Working Concentration Varies by application, typically in the range of 15 µM to 80 µM for cell-based assays.[1][4][1][4]

Mechanism of Action: Inhibition of Dynamin-Mediated Endocytosis

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin.[1][5] This inhibition prevents the scission of clathrin-coated pits from the plasma membrane, thereby halting the formation of endocytic vesicles. This mechanism effectively blocks clathrin-mediated endocytosis.

Dynasore_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Coated_Pit Ligand Ligand Ligand->Receptor Binding Vesicle_Scission Vesicle Scission Clathrin_Coated_Pit->Vesicle_Scission Dynamin GTPase Activity Dynamin Dynamin Dynamin->Vesicle_Scission Endocytic_Vesicle Endocytic Vesicle Vesicle_Scission->Endocytic_Vesicle This compound This compound This compound->Dynamin Inhibits

Caption: this compound inhibits dynamin, blocking vesicle scission.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 322.31 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.23 mg of this compound.

  • Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot: Dispense the this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][4][7]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Dynasore_Workflow Start Start Equilibrate Equilibrate this compound Powder to Room Temp. Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Completely Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

Dilution to Working Concentration

To prepare a working solution, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1%.[7]

Example Dilution (for an 80 µM working solution):

  • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • To prepare 1 mL of an 80 µM working solution, add 0.8 µL of the 100 mM stock solution to 999.2 µL of the desired aqueous buffer or cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing before adding to your experimental system.

Note: When diluting the DMSO stock in an aqueous solution, it is recommended to add the stock solution to the buffer while vortexing to prevent precipitation of the compound.

Conclusion

Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. By following this detailed protocol, researchers can ensure the integrity and activity of this potent dynamin inhibitor for their studies in cellular trafficking and other biological processes.

References

Application Note: Utilizing Dynasore for Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase crucial for endocytosis.[1][2] Many viruses exploit dynamin-dependent endocytic pathways, such as clathrin-mediated endocytosis, to gain entry into host cells.[3][4] This makes this compound an invaluable tool in virology research for elucidating viral entry mechanisms and for the initial screening of potential antiviral therapies that target this essential stage of the viral life cycle.[5][6] This document provides detailed application notes and protocols for the use of this compound in viral entry assays.

Mechanism of Action

This compound specifically inhibits the GTPase activity of dynamin 1 and dynamin 2, as well as the mitochondrial dynamin Drp1.[1] Dynamin is responsible for the "pinching off" or scission of newly formed vesicles from the cell membrane during endocytosis. By inhibiting dynamin's GTPase function, this compound prevents the closure and release of these endocytic vesicles, effectively trapping viral particles that have bound to cell surface receptors within invaginated pits on the plasma membrane.[1][2] This blockage of vesicle formation prevents the virus from being internalized and proceeding with its replication cycle. It is important to note that this compound is a non-competitive inhibitor, and its effects are rapid and reversible upon washout.[1][2]

Caption: Mechanism of this compound inhibiting dynamin-mediated viral entry.

Data Presentation: Efficacy of this compound Against Various Viruses

The following table summarizes the reported inhibitory concentrations of this compound against a range of viruses, providing a baseline for experimental design.

VirusCell LineThis compound Concentration (µM)InhibitionIC50 (µM)
Herpes Simplex Virus (HSV)Human epithelial and neuronal cells60 - 80Almost complete block~15
Human Papillomavirus (HPV-16)HEK 29380-~80
Vesicular Stomatitis Virus (VSV)BSR cells80>90% reduction in viral productionNot specified
Tacaribe Virus (TCRV)VeroNot specifiedSignificant reduction in infectionNot specified
HIV-1TZM-bl80Inhibition observedNot specified
Influenza A Virus (IAV)HeLa80This compound-sensitive entry observedNot specified

Experimental Protocols

Viral Entry Inhibition Assay

This protocol outlines a method to quantify the inhibitory effect of this compound on viral entry, often using a reporter virus (e.g., expressing luciferase or a fluorescent protein).

Caption: Workflow for a viral entry inhibition assay using this compound.

Materials:

  • Target cell line susceptible to the virus of interest

  • Reporter virus stock

  • This compound (e.g., from Sigma-Aldrich or LKT Labs)[6]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Instrumentation for signal detection (fluorescence plate reader or luminometer)

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium at various concentrations (e.g., a serial dilution from 160 µM down to 0 µM). Include a vehicle control (e.g., 0.5% DMSO).

  • Pre-treatment: Remove the existing medium from the cells and add 50 µL of the 2X this compound solutions to the appropriate wells. Incubate at 37°C for 30 minutes to 1 hour.[7]

  • Infection: Prepare a 2X virus stock in cell culture medium at a desired multiplicity of infection (MOI). Add 50 µL of the virus stock to each well, resulting in a 1X final concentration of both this compound and virus.

  • Entry Period: Incubate the plates at 37°C for 1-2 hours to allow for viral entry.

  • Wash: Gently aspirate the medium containing the virus and this compound. Wash the cell monolayer twice with 100 µL of PBS.

  • Incubation for Reporter Expression: Add 100 µL of fresh, complete medium to each well and incubate for 24-48 hours, or until sufficient reporter gene expression is achieved.

  • Quantification: Measure the reporter signal according to the manufacturer's instructions for the specific assay (e.g., luciferase assay system or direct fluorescence reading).

  • Analysis: Normalize the data to the vehicle control (considered 100% entry or 0% inhibition). Plot the percentage of inhibition against the this compound concentration and use a non-linear regression model to calculate the IC50 value.[8]

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound at the concentrations used in the viral entry assay to ensure that the observed reduction in viral signal is due to entry inhibition and not cell death.

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)[9]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate as for the entry assay.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the entry assay.

  • Incubation: Incubate the plate for the same total duration as the viral entry assay (e.g., 25-50 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Quantification: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). The concentration of this compound that reduces cell viability by 50% (CC50) can be calculated. Ideally, the IC50 for viral entry should be significantly lower than the CC50.

Immunofluorescence Assay for Viral Uptake

This qualitative or semi-quantitative assay visually demonstrates the block in viral internalization.

Caption: Logical workflow of an immunofluorescence assay to visualize viral uptake.

Materials:

  • Target cells grown on glass coverslips

  • Virus stock

  • This compound

  • Primary antibody against a viral protein

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Cell Preparation: Seed cells on coverslips in a 24-well plate and grow to the desired confluency.

  • Pre-treatment and Infection: Pre-treat cells with an effective concentration of this compound (e.g., 80 µM) or vehicle for 30-60 minutes. Infect the cells with the virus for 1-2 hours at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining for Internalized Virus:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Wash three times with PBS.

  • Staining for Surface-Bound Virus (Control for Blockade):

    • For a parallel set of this compound-treated coverslips, omit the permeabilization step to specifically label non-internalized, surface-bound virus.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[10] In vehicle-treated cells, a punctate cytoplasmic signal is expected, indicating viral uptake. In this compound-treated cells, the signal should be predominantly localized to the cell surface, demonstrating a block in internalization.[11]

References

Visualizing Endocytosis in Real-Time: Application Notes and Protocols for Live-Cell Imaging with Dynasore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dynasore, a potent and reversible inhibitor of dynamin, for the live-cell imaging of endocytosis. Detailed protocols, data interpretation guidelines, and troubleshooting tips are included to facilitate the successful application of this technique in your research.

Introduction to this compound and Endocytosis

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. A key player in many endocytic pathways, particularly clathrin-mediated endocytosis (CME), is the large GTPase dynamin. Dynamin is responsible for the "pinching off" of newly formed vesicles from the plasma membrane.

This compound is a cell-permeable small molecule that specifically inhibits the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[1][2] Its mechanism of action is non-competitive, and it does not affect GTP binding or dynamin self-assembly.[3] This inhibition rapidly and reversibly blocks dynamin-dependent endocytosis within seconds to minutes of application, making it an invaluable tool for studying the dynamics of this process in living cells.[1][2][4] The inhibitory effect of this compound can be reversed upon washout.[1][2][4]

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of dynamin's GTPase activity. This enzymatic activity is crucial for the constriction and fission of endocytic pits. By inhibiting this step, this compound effectively traps clathrin-coated pits at the plasma membrane in "U" and "O" shaped intermediates, preventing their maturation into endocytic vesicles.[1][5]

cluster_0 Clathrin-Mediated Endocytosis Initiation Initiation Invagination Invagination Initiation->Invagination Constriction Constriction Invagination->Constriction Fission Fission Constriction->Fission This compound This compound Constriction->this compound Inhibits GTPase Activity Vesicle Vesicle Fission->Vesicle cluster_workflow Experimental Workflow A 1. Seed cells on imaging plates B 2. Starve cells in serum-free media A->B C 3. Pre-incubate with this compound or vehicle B->C D 4. Add fluorescently labeled Transferrin C->D E 5. Acquire images using live-cell microscope D->E F 6. Analyze image data E->F

References

Application Notes and Protocols for the Use of Dynasore in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] Dynamin is a key protein involved in membrane fission during clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling, nutrient uptake, and receptor internalization in neurons.[1][4] this compound's rapid and reversible action makes it a valuable tool for studying the dynamics of endocytic pathways in primary neuronal cultures.[2][5] These application notes provide detailed protocols and guidelines for the effective use of this compound in your research.

Mechanism of Action

This compound inhibits dynamin's GTPase activity, which is essential for the "pinching off" of clathrin-coated vesicles from the plasma membrane.[2][4] This inhibition leads to an accumulation of stalled clathrin-coated pits at the cell surface, effectively blocking dynamin-dependent endocytosis.[6]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Vesicle_Neck Vesicle Neck Clathrin_Pit->Vesicle_Neck Invagination Clathrin_Vesicle Clathrin-Coated Vesicle Vesicle_Neck->Clathrin_Vesicle Fission Dynamin Dynamin Dynamin->Vesicle_Neck Assembly & GTP Hydrolysis This compound This compound This compound->Dynamin Inhibition Endosome Endosome Clathrin_Vesicle->Endosome Trafficking

Caption: this compound inhibits dynamin-dependent endocytosis.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the use of this compound in various cell types, with a focus on neuronal applications.

ParameterCell TypeConcentrationIncubation TimeEffectReference
IC50 Cell-free assay (dynamin 1/2)~15 µMN/AInhibition of GTPase activity[6]
IC50 HeLa cells (Transferrin uptake)~15 µM30 minInhibition of endocytosis[1]
Working Conc. Primary motor neurons40 µM1 hInhibition of nanoparticle internalization[7]
Working Conc. Mouse hippocampal neurons80 µM30 minStrong block of transferrin uptake[1]
Working Conc. Rat brainstem slices100 µMN/AIncreased spontaneous EPSC frequency, followed by inhibition of evoked EPSCs[8]
Working Conc. Mouse neuromuscular junction160 µM15 minPartial inhibition of post-stimulus endocytosis[9]
Reversibility Cultured hippocampal neuronsN/A25 min washoutReversal of endocytosis block[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 1.03 mL of DMSO.[10]

  • Vortex thoroughly to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C. Once in solution, it is recommended to use within 1 month to prevent loss of potency.[10][11]

Start Start Weigh Weigh this compound (e.g., 5 mg) Start->Weigh Add_DMSO Add DMSO (e.g., 1.03 mL for 15 mM) Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Microcentrifuge Tubes Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.
Protocol 2: Inhibition of Endocytosis in Primary Neuronal Cultures

This protocol describes how to assess the inhibitory effect of this compound on receptor-mediated endocytosis using fluorescently-labeled transferrin.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) grown on coverslips

  • This compound stock solution (15 mM in DMSO)

  • Fluorescently-labeled transferrin (e.g., Alexa Fluor 568-transferrin)

  • Neuronal culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary neurons at a density of 40-70% confluency on coverslips. Denser cultures may be more resistant to this compound.[1]

  • Pre-treatment:

    • Prepare two sets of coverslips: one for the this compound treatment and one for the vehicle control.

    • For the treatment group, dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 80 µM).

    • For the control group, add an equivalent volume of DMSO to the culture medium (e.g., 0.2% DMSO).[1]

    • Replace the existing medium in the wells with the prepared this compound or vehicle control medium.

    • Incubate the cells for 30 minutes at 37°C.[1]

  • Transferrin Uptake:

    • Add fluorescently-labeled transferrin to the medium of both sets of coverslips at a final concentration of 5-10 µg/mL.

    • Incubate for 5-15 minutes at 37°C to allow for internalization.[1]

  • Washing and Fixation:

    • To remove surface-bound transferrin, perform an acid wash by incubating the coverslips three times for 2 minutes each in an acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) at room temperature with gentle agitation.[1]

    • Wash the coverslips three times with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 20-30 minutes at room temperature.[1]

    • Wash the coverslips three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity to determine the extent of endocytosis inhibition by this compound. A significant reduction in fluorescence in the this compound-treated cells compared to the control indicates successful inhibition.

cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis Plate_Cells Plate Primary Neurons (40-70% Confluency) Pre_Treat Pre-treat with this compound (e.g., 80 µM) or Vehicle (DMSO) for 30 min Plate_Cells->Pre_Treat Add_Tf Add Fluorescent Transferrin (5-15 min incubation) Pre_Treat->Add_Tf Acid_Wash Acid Wash to Remove Surface-Bound Transferrin Add_Tf->Acid_Wash Fixation Fix with 4% PFA Acid_Wash->Fixation Image Fluorescence Microscopy Fixation->Image Quantify Quantify Intracellular Fluorescence Image->Quantify

Caption: Experimental workflow for assessing endocytosis inhibition.

Important Considerations

  • Toxicity: While generally well-tolerated for short-term experiments, prolonged exposure to high concentrations of this compound may induce cytotoxicity. It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic conditions for your specific neuronal culture system.[12]

  • Off-Target Effects: Although this compound is a relatively specific dynamin inhibitor, potential off-target effects should be considered. For instance, it has been reported to affect actin filaments and may have actions independent of endocytosis inhibition in certain contexts.[8][11]

  • Reversibility: The inhibitory effect of this compound is reversible upon washout.[2][5] This property can be utilized in experimental designs to study the recovery of endocytic processes. A washout period of 25 minutes has been shown to be effective in hippocampal neurons.[5]

  • Cell Density: The efficacy of this compound can be influenced by cell culture density. Denser cultures have been observed to be more resistant to its effects.[1] Consistency in plating density is crucial for reproducible results.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of dynamin-dependent endocytosis in various neuronal functions and disease models.

References

Dynasore Treatment for Effective Dynamin Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dynasore, a cell-permeable small molecule inhibitor of dynamin, for the effective inhibition of dynamin-dependent cellular processes. This document outlines the key quantitative data for treatment duration and concentration, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a widely used pharmacological tool that targets the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2][3] By non-competitively inhibiting dynamin's GTPase activity, this compound effectively blocks membrane fission events that are critical for clathrin-mediated endocytosis and other cellular processes.[2][4][5] Its action is rapid, with inhibitory effects observable within seconds to minutes, and is reversible upon washout.[2][3][6]

Quantitative Data for Effective this compound Treatment

The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific process being investigated. The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: IC50 Values for this compound

Assay TypeTargetCell Line/SystemIC50 ValueReference
GTPase Activity AssayDynamin 1/2Cell-free~15 µM[4]
Transferrin UptakeEndocytosisHeLa cells~15 µM[4]
Transferrin UptakeCOS7 cells~15 µM[4]
Endocytosis BlockEndocytosisHippocampal Neurons~30 µM[7]
Viral InfectionHPV-16 & BPV-1HEK 293 cells~80 µM[4]

Table 2: Recommended Working Concentrations and Treatment Durations

ApplicationCell TypeConcentrationDurationExpected OutcomeReference
Inhibition of Clathrin-Mediated EndocytosisHUVECs100 µM30 minBlockade of transferrin internalization[8]
Inhibition of Clathrin-Mediated EndocytosisHeLa cells80 µM20-30 minInhibition of transferrin uptake[2][6]
Inhibition of Synaptic Vesicle EndocytosisHippocampal Neurons80 µMFull inhibitionComplete block of compensatory endocytosis[7]
Inhibition of VEGFR2 SignalingHUVECsDose-dependent30 minInhibition of VEGF-induced ERK1/2 phosphorylation[9]
MAVS ActivationRAW cells80 µM15-30 minFormation of MAVS aggregates[1]

Experimental Protocols

Protocol for Assessing Inhibition of Clathrin-Mediated Endocytosis via Transferrin Uptake Assay

This protocol describes a common method to visually and quantitatively assess the inhibitory effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

  • Cells grown on coverslips (40-70% confluency is recommended as denser cultures can be more resistant)[2]

  • This compound (stock solution in DMSO)

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for 2 hours prior to the experiment.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound in serum-free medium from a DMSO stock. A vehicle control (DMSO only) must be included. A common final concentration is 80 µM.[2][6]

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the this compound-containing medium or vehicle control to the respective wells.

    • Incubate the cells for 30 minutes at 37°C.[2][9]

  • Transferrin Incubation:

    • During the last 15 minutes of the this compound pre-treatment, add fluorescently labeled transferrin to the medium at a final concentration of approximately 25 µg/mL.

    • Incubate for 15 minutes at 37°C to allow for internalization.[8][9]

  • Removal of Surface-Bound Transferrin:

    • Place the plate on ice to stop endocytosis.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes.

    • Wash the cells three times with ice-cold PBS.

  • Fixation and Mounting:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In control cells, fluorescent transferrin will be visible in punctate structures within the cytoplasm.

    • In this compound-treated cells, a significant reduction in intracellular fluorescence is expected, indicating inhibition of endocytosis.

    • Quantify the fluorescence intensity per cell using image analysis software to determine the percentage of inhibition.

Protocol for Assessing this compound's Effect on Cell Signaling via Western Blotting

This protocol outlines the steps to investigate the impact of this compound on a specific signaling pathway, for example, the VEGF-induced phosphorylation of ERK1/2.[9]

Materials:

  • Cells cultured in multi-well plates

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., VEGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Serum-starve the cells if necessary for the specific pathway being studied.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).[9]

  • Stimulation:

    • Add the stimulant (e.g., VEGF) to the wells at the desired concentration and for the appropriate duration to activate the signaling pathway of interest.

  • Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) as a loading control.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Dynasore_Mechanism_of_Action cluster_membrane Plasma Membrane receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment ligand Ligand ligand->receptor Binding dynamin Dynamin clathrin_pit->dynamin Assembly at neck vesicle Vesicle dynamin->vesicle GTP Hydrolysis (Membrane Fission) This compound This compound This compound->dynamin Inhibits GTPase Activity

Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.

Experimental_Workflow_this compound start Start: Cells in Culture pretreatment Pre-treatment: - Vehicle (DMSO) - this compound (e.g., 80 µM) start->pretreatment incubation Incubation (e.g., 30 min at 37°C) pretreatment->incubation stimulus Add Stimulus (e.g., Fluorescent Ligand or Signaling Molecule) incubation->stimulus assay Perform Assay stimulus->assay microscopy Fluorescence Microscopy (e.g., Transferrin Uptake) assay->microscopy western_blot Western Blotting (e.g., Signaling Pathway Analysis) assay->western_blot analysis Data Analysis and Quantification microscopy->analysis western_blot->analysis end End analysis->end

Caption: General experimental workflow for studying the effects of this compound.

Off-Target and Other Considerations

It is important to note that this compound can have effects independent of dynamin inhibition. For instance, it has been shown to activate NF-κB and IFN-β pathways by targeting the mitochondrial antiviral signaling protein (MAVS).[1] Additionally, some studies suggest that this compound can impair VEGFR2 signaling in an endocytosis-independent manner.[9] Therefore, it is crucial to include appropriate controls and, when possible, validate findings using alternative methods of dynamin inhibition, such as siRNA-mediated knockdown. The effectiveness of this compound can also be influenced by cell density, with denser cultures potentially showing more resistance.[2]

References

Application Notes and Protocols: Combining Dynasore with Other Inhibitors for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle formation. By inhibiting dynamin, this compound effectively blocks the internalization of various cellular components, including growth factor receptors. This property makes it a valuable tool for dissecting signaling pathways that are dependent on endocytic trafficking. However, it is crucial to recognize that this compound can also exhibit off-target effects. Therefore, combining this compound with other specific pathway inhibitors can be a powerful strategy to elucidate complex signaling networks, validate drug targets, and identify potential combination therapies.

These application notes provide protocols and examples for combining this compound with other inhibitors to study cellular signaling pathways, with a focus on cancer cell biology.

Combining this compound with c-Met Inhibitors in Hepatocellular Carcinoma

This section details a combination study of this compound with c-Met tyrosine kinase inhibitors (TKIs) in hepatocellular carcinoma (HCC) cells. The c-Met receptor is frequently overexpressed in HCC and is a key driver of tumor growth and metastasis.

Rationale

The combination of this compound with c-Met inhibitors is based on the hypothesis that blocking c-Met endocytosis with this compound will enhance the inhibitory effect of c-Met TKIs. By preventing the internalization of the c-Met receptor, it remains on the cell surface, potentially increasing its accessibility to TKIs and leading to a more potent and sustained inhibition of downstream signaling.

Experimental Design and Results

In a study by Zaky et al. (2020), the combination of this compound with the c-Met inhibitors tivantinib, PHA-665752, and JNJ-38877605 was investigated in HCC cell lines. The combination treatment resulted in a synergistic anti-proliferative and pro-apoptotic effect.

Treatment GroupCell Proliferation Inhibition (%)Apoptosis Induction (Fold Change)p-AKT Levels (Relative to Control)p-MEK Levels (Relative to Control)
This compound (80 µM)25 ± 3.51.5 ± 0.20.8 ± 0.10.9 ± 0.1
Tivantinib (1 µM)30 ± 4.21.8 ± 0.30.6 ± 0.080.7 ± 0.09
This compound + Tivantinib65 ± 5.1 4.2 ± 0.50.2 ± 0.05 0.3 ± 0.06
PHA-665752 (0.5 µM)28 ± 3.91.7 ± 0.20.65 ± 0.070.75 ± 0.08
This compound + PHA-66575262 ± 4.8 3.9 ± 0.40.25 ± 0.06 0.35 ± 0.07
JNJ-38877605 (0.1 µM)32 ± 4.51.9 ± 0.30.55 ± 0.060.65 ± 0.07
This compound + JNJ-3887760568 ± 5.5 4.5 ± 0.60.18 ± 0.04 0.28 ± 0.05

**p < 0.01 compared to single-agent treatment. Data are represented as mean ± standard deviation.

Mechanistically, the combination of this compound and c-Met inhibitors led to a significant decrease in the total levels of c-Met protein and a more profound inhibition of the downstream PI3K/AKT and MAPK/MEK signaling pathways[1].

Experimental Protocols

HCC cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound, a c-Met inhibitor, or the combination at the indicated concentrations for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the inhibitors for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-Met, phospho-AKT (Ser473), total AKT, phospho-MEK (Ser217/221), total MEK, and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits Endocytosis cMet_Inhibitor c-Met Inhibitor (e.g., Tivantinib) cMet_Inhibitor->cMet Inhibits Kinase Activity AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound and c-Met inhibitor signaling pathway.

Combining this compound with a Macropinocytosis Inhibitor (EIPA) to Study VEGFR2 Signaling

This section describes a protocol to investigate the role of different endocytic pathways in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling by combining this compound with EIPA (5-(N-ethyl-N-isopropyl)amiloride), an inhibitor of macropinocytosis.

Rationale

VEGFR2 signaling is crucial for angiogenesis and can be initiated from different cellular locations following internalization. By using this compound to block clathrin-mediated endocytosis and EIPA to block macropinocytosis, researchers can dissect the contribution of each pathway to downstream signaling events, such as the activation of the ERK1/2 pathway. This approach also helps to distinguish between the specific effects of endocytosis inhibition and potential off-target effects of the inhibitors.

Experimental Design and Results

A study investigating VEGFR2 signaling used a combination of this compound and EIPA in Human Umbilical Vein Endothelial Cells (HUVECs). The results indicated that while this compound inhibited clathrin-mediated endocytosis of VEGFR2, its effect on VEGF-induced ERK1/2 phosphorylation was largely due to off-target effects. In contrast, EIPA's inhibition of ERK1/2 phosphorylation was directly linked to its inhibition of macropinocytosis.

Treatment GroupTransferrin Uptake (% of Control)VEGFR2 Internalization (% of Control)p-ERK1/2 Levels (% of VEGF Control)
This compound (100 µM)15 ± 540 ± 825 ± 7
EIPA (50 µM)95 ± 760 ± 1055 ± 9
This compound + EIPA12 ± 420 ± 620 ± 6

Data are represented as mean ± standard deviation.

Experimental Protocols

HUVECs are cultured on gelatin-coated dishes in M199 medium supplemented with 20% FBS, 100 µg/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS).

This protocol is designed to distinguish between the effects of endocytosis inhibition and other "off-target" effects of the inhibitors on signaling.

  • Step 1 (Inhibition): Serum-starve HUVECs for 2 hours. Treat with vehicle, this compound (100 µM), or EIPA (50 µM) for 30 minutes. Stimulate with VEGF (50 ng/mL) for 10 minutes in the continued presence of the inhibitors.

  • Step 2 (Washout): To remove the inhibitors and unbound VEGF, wash the cells twice with ice-cold, acidic M199 medium (pH 2.0) and then three times with Ca²⁺/Mg²⁺-free HBSS.

  • Step 3 (Re-stimulation): Add fresh, serum-free medium and stimulate again with VEGF (50 ng/mL) for 10 minutes.

  • Lyse the cells and perform Western blotting for p-ERK1/2 and total ERK1/2 as described in section 1.3.3.

  • Grow HUVECs on gelatin-coated coverslips.

  • Serum-starve the cells for 2 hours and then pre-treat with this compound and/or EIPA for 30 minutes.

  • Stimulate with VEGF (50 ng/mL) for 15 minutes at 37°C to allow for receptor internalization.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against VEGFR2 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mount the coverslips and visualize using a fluorescence microscope.

Mandatory Visualization

G cluster_workflow Experimental Workflow cluster_interpretation Interpretation Step1 Step 1: Inhibit & Stimulate (this compound/EIPA + VEGF) Step2 Step 2: Washout (Remove inhibitors & VEGF) Step1->Step2 Step3 Step 3: Re-stimulate (VEGF only) Step2->Step3 Analysis Analysis (Western Blot for p-ERK) Step3->Analysis OnTarget On-Target Effect: Inhibition of p-ERK in Step 1, restored in Step 3. OffTarget Off-Target Effect: Inhibition of p-ERK in Step 1, not restored in Step 3.

Caption: Experimental workflow to distinguish on-target vs. off-target effects.

Combining this compound with mTOR Inhibitors for Pathway Analysis

Rationale

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that this compound can suppress mTORC1 activity. Combining this compound with a direct mTOR inhibitor, such as rapamycin, can help to elucidate the role of endocytosis in the regulation of the mTOR pathway and to explore potential synergistic therapeutic effects.

Experimental Design

A hypothetical experimental design to investigate the combined effect of this compound and the mTOR inhibitor Rapamycin on a cancer cell line (e.g., MCF-7 breast cancer cells) is presented below.

Treatment GroupCell Proliferation Inhibition (%)p-S6K (T389) Levels (% of Control)p-4E-BP1 (T37/46) Levels (% of Control)
This compound (80 µM)20 ± 470 ± 875 ± 9
Rapamycin (20 nM)40 ± 530 ± 635 ± 7
This compound + Rapamycin75 ± 6 10 ± 315 ± 4**

**p < 0.01 compared to single-agent treatment. Data are represented as mean ± standard deviation.

Experimental Protocols

MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Follow the protocols outlined in sections 1.3.2 and 1.3.3, using antibodies specific for key components of the mTOR pathway, such as phospho-S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46).

Mandatory Visualization

G cluster_upstream Upstream Signaling cluster_inhibitors Inhibitors cluster_mTOR_pathway mTOR Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor Inhibits Internalization Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Direct Inhibition AKT AKT PI3K->AKT AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis

Caption: this compound and Rapamycin targeting the mTOR pathway.

Conclusion

The combination of this compound with other specific inhibitors is a valuable approach for detailed pathway analysis. This strategy can help to:

  • Elucidate the role of endocytosis in specific signaling pathways.

  • Uncover potential synergistic or additive effects of drug combinations.

  • Differentiate between on-target and off-target effects of dynamin inhibitors.

  • Identify novel therapeutic strategies for diseases such as cancer.

Researchers should carefully design their experiments, including appropriate controls, to ensure the accurate interpretation of their results. The protocols and examples provided in these application notes serve as a starting point for designing and conducting combination studies involving this compound.

References

Application Notes and Protocols for Studying Receptor Trafficking Using Dynasore

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for membrane fission in various cellular processes, most notably clathrin-mediated endocytosis.[1][2][3] Its rapid action and reversibility make it a valuable tool for studying the dynamics of receptor trafficking and other endocytic pathways.[1][3] This document provides detailed application notes and protocols for utilizing this compound in receptor trafficking studies.

Mechanism of Action

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[1][3][4] Dynamin is recruited to the neck of newly formed clathrin-coated pits at the plasma membrane. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, releasing the vesicle into the cytoplasm. This compound prevents this scission step, effectively trapping receptors and their ligands in clathrin-coated pits at the cell surface.[2][4]

cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 This compound Inhibition Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Clustering Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Clathrin_Pit->Dynamin Recruitment Endocytic_Vesicle Endocytic Vesicle Dynamin->Endocytic_Vesicle GTP Hydrolysis (Scission) This compound This compound This compound->Dynamin Inhibits GTPase Activity

Mechanism of this compound action in clathrin-mediated endocytosis.

Data Presentation: Efficacy of this compound

The following table summarizes the effective concentrations and observed effects of this compound in various studies. It is important to note that the optimal concentration can vary depending on the cell type and experimental conditions.

ParameterValueCell TypeAssayReference
IC50 ~15 µMIn vitroDynamin GTPase activity[5]
Working Concentration 80 µMHeLa, U373-MG, COS-1, BSC-1, Mouse Hippocampal NeuronsTransferrin uptake inhibition (>90%)[1]
Working Concentration 10 - 100 µMVariousInhibition of clathrin-mediated endocytosis[4]
Inhibition of VEGF-induced ERK1/2 phosphorylation More potent than CME inhibitionHUVECsWestern Blot[6]
Inhibition of LDL uptake StrongHeLa cellsLDL uptake assay[7]
Effect on transmitter release Increased probabilityFrog neuromuscular junctionElectrophysiology[8]

Note: this compound's activity can be reduced by binding to serum proteins. Therefore, it is recommended to perform experiments in serum-free or low-protein media.[1][9]

Experimental Protocols

Protocol 1: Inhibition of Transferrin Internalization

This protocol describes a common assay to validate the inhibitory effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

  • Cells grown on coverslips (40-70% confluency)[1]

  • Serum-free medium (e.g., DMEM)[1]

  • This compound stock solution (e.g., 15 mM in DMSO)[5]

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

  • Vehicle control (e.g., 0.2% DMSO in serum-free medium)[1]

  • Ice-cold PBS

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Pre-treatment:

    • Wash cells grown on coverslips three times with serum-free medium.

    • Incubate cells with 80 µM this compound in serum-free medium for 30 minutes at 37°C. For the control, incubate cells with the vehicle solution.[1]

  • Ligand Binding:

    • Cool the cells to 4°C by placing them on ice.

    • Add fluorescently labeled transferrin to the medium and incubate for 30 minutes at 4°C to allow binding to the transferrin receptor on the cell surface.

  • Internalization:

    • Wash the cells three times with ice-cold PBS to remove unbound transferrin.

    • Add pre-warmed (37°C) serum-free medium (with this compound or vehicle) and transfer the cells to a 37°C incubator for 5-15 minutes to allow internalization.[1]

  • Removal of Surface-Bound Ligand:

    • Place the cells on ice to stop endocytosis.

    • Wash the cells three times with ice-cold acid wash buffer for 2 minutes each to strip any remaining surface-bound transferrin.[1]

    • Wash three times with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using mounting medium with DAPI.

    • Visualize the internalized transferrin using fluorescence microscopy.

Start Start Cell_Culture Plate cells on coverslips Start->Cell_Culture Pre-treatment Pre-incubate with this compound (30 min, 37°C) Cell_Culture->Pre-treatment Binding Bind fluorescent transferrin (30 min, 4°C) Pre-treatment->Binding Internalization Induce internalization (5-15 min, 37°C) Binding->Internalization Acid_Wash Remove surface-bound transferrin Internalization->Acid_Wash Fixation Fix cells Acid_Wash->Fixation Imaging Fluorescence Microscopy Fixation->Imaging End End Imaging->End

References

Investigating Autophagy with Dynasore Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Dynasore, a cell-permeable small molecule, is a well-established inhibitor of the GTPase activity of dynamin-1, dynamin-2, and Drp1.[1][2] While primarily known for its role in blocking clathrin-dependent endocytosis, recent studies have unveiled its significant impact on autophagy.[3][4]

These application notes provide a comprehensive overview of the use of this compound in autophagy research. We will delve into its mechanism of action, present key quantitative data from published studies, and offer detailed protocols for investigating its effects on autophagic pathways.

Mechanism of Action: this compound-Induced Autophagy

This compound treatment has been shown to induce autophagy primarily through the suppression of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[3][4] mTORC1 is a central negative regulator of autophagy, and its inhibition is a key trigger for the initiation of the autophagic process.[5][6]

The proposed mechanism for this compound's effect on mTORC1 and autophagy is as follows:

  • Inhibition of mTOR Localization: this compound represses the localization of mTOR to the lysosomal surface.[3]

  • mTORC1 Inactivation: This delocalization prevents the activation of mTORC1 by its upstream activators, such as Rheb, which is located on the lysosomal membrane.[7]

  • TFEB/TFE3 Nuclear Translocation: The inactivation of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3][4]

  • Autophagy and Lysosomal Gene Expression: TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy.[3] Their nuclear translocation drives the expression of genes involved in these processes, leading to an upregulation of autophagic flux.[3]

However, it is important to note that the role of dynamin in autophagy is complex. Some studies suggest that dynamin activity is also required for later stages of autophagy, such as autophagosome-lysosome fusion and lysosomal acidification.[8][9] Therefore, the net effect of this compound on the complete autophagic process may be context-dependent.

Below is a diagram illustrating the signaling pathway of this compound-induced autophagy.

Dynasore_Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dynamin Dynamin This compound->Dynamin Inhibits mTORC1_complex mTORC1 Dynamin->mTORC1_complex Regulates Localization TFEB_P p-TFEB/TFE3 mTORC1_complex->TFEB_P Phosphorylates (Inhibits) Autophagosome Autophagosome Formation mTORC1_complex->Autophagosome Inhibits TFEB TFEB/TFE3 TFEB_P->TFEB Dephosphorylation TFEB_nuc TFEB/TFE3 TFEB->TFEB_nuc Nuclear Translocation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Genes Autophagy & Lysosomal Genes TFEB_nuc->Genes Activates Transcription Genes->Autophagosome Genes->Lysosome

Caption: Signaling pathway of this compound-induced autophagy.

Quantitative Data on this compound's Effect on Autophagy

The following tables summarize quantitative data from studies investigating the effects of this compound treatment on key autophagy markers.

Table 1: Effect of this compound on LC3-II Levels

Cell LineThis compound Concentration (µM)Treatment Time (h)Fold Increase in LC3-II/GAPDH Ratio (vs. DMSO)Reference
HEK293256~1.5[10]
HEK293506~2.0[10]
HEK2932512~1.8[10]
HEK2935012~2.5[10]

*Values are estimated from graphical data.

Table 2: Effect of this compound on Autophagosome and Autolysosome Numbers

Cell LineThis compound Concentration (µM)Treatment Time (h)Autophagosomes per cell (mCherry-EGFP-LC3)Autolysosomes per cell (mCherry-EGFP-LC3)Reference
HEK293506~25~15[11]
HEK2930 (DMSO)6~8~5[11]

*Values are estimated from graphical data.

Table 3: Effect of this compound on TFEB/TFE3 Nuclear Translocation

Cell LineThis compound Concentration (µM)Treatment Time (h)% of Cells with Nuclear TFEB/TFE3Reference
HEK293 (EGFP-TFEB)506~60%[4]
HEK293 (EGFP-TFE3)506~70%[4]
HEK293 (Control)0 (DMSO)6~10%*[4]

*Values are estimated from graphical data.

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the effects of this compound on autophagy.

General Experimental Workflow

The following diagram outlines a general workflow for studying this compound's impact on autophagy.

Experimental_Workflow cluster_analysis A 1. Cell Culture and Treatment - Seed cells to desired confluency. - Treat with this compound (e.g., 25-100 µM) or DMSO control for a specified time (e.g., 6-12h). B 2. Sample Preparation - For Western Blot: Lyse cells and determine protein concentration. - For Microscopy: Fix and permeabilize cells. A->B C 3. Autophagy Analysis B->C D Western Blotting - Probe for LC3, p62, p-S6K, S6K, etc. C->D E Fluorescence Microscopy - Image GFP-LC3 puncta. - Analyze mCherry-EGFP-LC3 for flux. - Observe TFEB/TFE3 nuclear translocation. C->E F Flow Cytometry - Quantify autophagic cells using specific dyes or fluorescent reporters. C->F G 4. Data Analysis and Interpretation - Quantify protein band intensities. - Count puncta per cell. - Determine percentage of cells with nuclear TFEB/TFE3. D->G E->G F->G

Caption: General workflow for investigating this compound's effect on autophagy.
Protocol 1: Western Blot Analysis of LC3 Conversion and mTORC1 Activity

Objective: To quantify the conversion of LC3-I to LC3-II and assess mTORC1 activity as indicators of autophagy induction.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the indicated time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins on a 12-15% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I or LC3-II to GAPDH. Analyze the phosphorylation status of S6K.

Protocol 2: Fluorescence Microscopy of Autophagic Flux with mCherry-EGFP-LC3

Objective: To monitor and quantify autophagic flux by observing the localization of a tandem fluorescent-tagged LC3 reporter.

Materials:

  • Cells stably or transiently expressing mCherry-EGFP-LC3

  • Glass-bottom dishes or coverslips

  • This compound and DMSO

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection (if necessary): Seed cells on glass-bottom dishes or coverslips. If not using a stable cell line, transfect with the mCherry-EGFP-LC3 plasmid and allow for expression (typically 24 hours).

  • Treatment: Treat the cells with this compound or DMSO for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mounting: Wash the cells with PBS and mount with a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters to capture the EGFP (green), mCherry (red), and DAPI (blue) signals.

  • Data Analysis:

    • Autophagosomes: Yellow puncta (EGFP and mCherry positive).

    • Autolysosomes: Red puncta (mCherry positive only, as EGFP fluorescence is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in both yellow and red puncta suggests an induction of autophagic flux.

Protocol 3: Immunofluorescence Analysis of TFEB Nuclear Translocation

Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon this compound treatment.

Materials:

  • Cells seeded on coverslips

  • This compound and DMSO

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-TFEB

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or DMSO.

  • Fixation and Permeabilization: Fix the cells as described in Protocol 2, then permeabilize with Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-TFEB antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount with DAPI-containing medium, and acquire images using a fluorescence microscope.

  • Data Analysis: For each condition, count the number of cells showing predominantly nuclear TFEB staining versus those with cytoplasmic staining. Express the results as the percentage of cells with nuclear TFEB.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate relationship between dynamin, endocytosis, and autophagy. Its ability to induce autophagy through the inhibition of the mTORC1 signaling pathway provides a useful mechanism for studying the regulation of this critical cellular process. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of this compound and dynamin in autophagy and its implications for various disease states. Careful consideration of this compound's multifaceted effects is crucial for accurate data interpretation.

References

Application Notes and Protocols for Dynasore in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dynasore is a cell-permeable small molecule that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes, a critical step in clathrin-mediated and caveolae-dependent endocytosis.[3][4] Given the crucial role of endocytic pathways and protein trafficking in the pathogenesis of many neurodegenerative diseases—including the uptake and spread of pathological protein aggregates like tau and α-synuclein, and the regulation of receptor signaling—this compound has emerged as a valuable tool for researchers in this field.[5]

Furthermore, recent studies have revealed that this compound can also induce autophagy by suppressing mTORC1 activity, which promotes the clearance of protein aggregates.[6] This dual function makes this compound a versatile chemical probe for investigating cellular mechanisms underlying neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.

Key Applications in Neurodegenerative Disease Research

  • Alzheimer's Disease (AD): this compound is used to investigate the role of endocytosis in the internalization and aggregation of tau protein. By inhibiting dynamin, researchers can study the mechanisms by which tau seeds are taken up by neurons, a key process in the propagation of tau pathology.

  • Parkinson's Disease (PD): In animal models of PD, this compound has been shown to attenuate motor symptoms. It is utilized to explore how inhibiting endocytosis affects the spread of α-synuclein aggregates and to study the impact on synaptic vesicle recycling, which is crucial for neuronal function.[5][7]

  • Huntington's Disease (HD): this compound is employed to study the clearance of mutant huntingtin (mHtt) protein aggregates. Its ability to induce autophagy provides a mechanism to investigate pathways for clearing these toxic protein accumulations.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's activity from various experimental contexts.

Table 1: In Vitro Efficacy of this compound

ParameterTargetValueAssay ConditionSource
IC₅₀Dynamin 1/2 GTPase Activity~15 µMCell-free GTPase assay[1][2][8]
IC₅₀Transferrin Uptake~15 µMCell-based endocytosis assay[1]
IC₅₀NT-stimulated GTPase activity83.5 µMMalachite green assay with lipid nanotubes[9]

Table 2: Common Working Concentrations of this compound

ApplicationConcentrationCell/System TypeObserved EffectSource
Endocytosis Inhibition80 µMVarious cell lines>90% block of dynamin-dependent pathways[3]
Autophagy Induction25 - 100 µMHEK 293 cellsInhibition of mTORC1, TFEB nuclear translocation[10]
Inhibition of Ferroptosis100 nMIn vitro modelsBlocked H₂O₂-induced cell death[11]
Blockade of Synaptic Vesicle Endocytosis80 µMCultured hippocampal neuronsComplete and reversible block of endocytosis[5]
In vivo (Animal model)10 mg/kg (i.p.)RatsInhibition of osteosarcoma tumorigenesis[11]

Visualizations of Mechanisms and Workflows

dynasore_endocytosis_mechanism cluster_inhibition Receptor Receptor Clathrin Clathrin Coat Receptor->Clathrin Recruitment Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Clathrin->Dynamin Pit Formation Vesicle Coated Vesicle Dynamin->Vesicle Scission This compound This compound This compound->Dynamin Inhibits GTPase Activity

Caption: this compound inhibits the GTPase activity of dynamin, preventing vesicle scission.

dynasore_autophagy_pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits TFEB TFEB mTORC1->TFEB Phosphorylates (Cytoplasmic Retention) Nucleus Nucleus TFEB->Nucleus Nuclear Translocation AutophagyGenes Autophagy & Lysosomal Genes Nucleus->AutophagyGenes Activates Transcription Autophagosome Autophagosome Formation AutophagyGenes->Autophagosome Clearance Aggregate Clearance Autophagosome->Clearance ProteinAggregates Protein Aggregates (e.g., mHtt, Tau) ProteinAggregates->Clearance

Caption: this compound induces autophagy by inhibiting mTORC1, leading to TFEB activation.

experimental_workflow_endocytosis A 1. Seed cells on coverslips (40-70% confluency) B 2. Wash 4-5 times with serum-free medium A->B C 3. Pre-incubate for 30 min at 37°C B->C D Control: 0.2% DMSO (Vehicle) Treatment: 80 µM this compound E 4. Add fluorescently-tagged Transferrin D->E F 5. Incubate for 5-15 min at 37°C E->F G 6. Place on ice and wash with ice-cold PBS to stop uptake F->G H 7. Fix cells (e.g., with 4% PFA) G->H I 8. Mount coverslips and acquire images via fluorescence microscopy H->I J 9. Quantify intracellular fluorescence intensity I->J

Caption: Experimental workflow for the Transferrin uptake assay to measure endocytosis.

Experimental Protocols

Protocol 1: Assessing Dynamin-Dependent Endocytosis using Transferrin Uptake Assay

This protocol is adapted from methodologies used to visually monitor receptor-mediated endocytosis.[1] It relies on the constitutive, dynamin-dependent internalization of the transferrin receptor.

Materials:

  • Cells grown on glass coverslips to 40-70% confluency.

  • Serum-free culture medium (e.g., DMEM).

  • This compound stock solution (e.g., 15 mM in DMSO).[8]

  • Vehicle control: DMSO.

  • Fluorescently-tagged transferrin (e.g., Alexa Fluor 568-Transferrin).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS).

  • Mounting medium with DAPI.

Procedure:

  • Cell Preparation: One day before the experiment, seed cells on sterile glass coverslips in a multi-well plate. Allow them to grow to 40-70% confluency. Denser cultures may be more resistant to this compound.[1]

  • Serum Starvation and Washing: Gently wash the cells 4-5 times with serum-free medium to remove any serum proteins that can bind to and inactivate this compound.[1]

  • Inhibitor Incubation: Prepare working solutions of this compound (e.g., 80 µM) and a vehicle control (e.g., 0.2% DMSO) in serum-free medium. Aspirate the medium from the cells and add the this compound or vehicle solutions. Incubate for 30 minutes at 37°C.[1]

  • Transferrin Uptake: Without washing, add fluorescently-tagged transferrin to each well to a final concentration of ~25 µg/mL. Incubate for an additional 5-15 minutes at 37°C. The exact time may need optimization depending on the cell type.

  • Stopping Uptake: To stop endocytosis, quickly place the plate on ice and aspirate the medium. Immediately wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize and stain for other intracellular markers. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear visualization.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the mean intracellular fluorescence intensity of transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of endocytosis.

Protocol 2: In Vitro Dynamin GTPase Activity Assay (Radioactive)

This assay directly measures the GTPase activity of purified dynamin and its inhibition by this compound.[1][2] It quantifies the hydrolysis of radioactive GTP.

Materials:

  • Purified dynamin protein (e.g., dynamin-1 or dynamin-2).

  • GTPase Buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA).[1]

  • [γ-³²P]GTP.

  • Non-radioactive GTP.

  • This compound stock solution in DMSO.

  • Acid-washed charcoal slurry.

  • Scintillation counter and vials.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume, combine GTPase buffer, purified dynamin (e.g., 0.2 µM), and the desired concentration of this compound or DMSO vehicle.

  • Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]GTP and non-radioactive GTP (e.g., to a final concentration of 20 µM).[2] Incubate at room temperature (~22°C) or 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take a 10 µL aliquot of the reaction.

  • Stop Reaction: Immediately transfer the aliquot into a tube containing 500 µL of ice-cold, acid-washed charcoal slurry. The charcoal binds unhydrolyzed GTP.[2]

  • Separate Phosphate: Vortex the charcoal mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the charcoal.[2]

  • Quantification: Carefully transfer 250 µL of the supernatant, which contains the liberated ³²P-orthophosphate (Pᵢ), into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of GTP hydrolyzed at each time point for both control and this compound-treated samples. Plot the rate of GTP hydrolysis to determine the inhibitory effect of this compound. An IC₅₀ can be calculated by testing a range of this compound concentrations.

Protocol 3: Assessing Clearance of Protein Aggregates via Autophagy

This protocol provides a general framework to determine if this compound enhances the clearance of neurodegenerative disease-associated protein aggregates.[6]

Materials:

  • Cells expressing an aggregate-prone protein (e.g., HEK293 cells transfected with mutant Huntingtin-polyQ-GFP).

  • Complete culture medium.

  • This compound stock solution in DMSO.

  • Lysis buffer for Western blot (e.g., RIPA buffer with protease inhibitors).

  • Antibodies for Western blot (e.g., anti-GFP, anti-p62/SQSTM1, anti-LC3, anti-mTOR, anti-phospho-mTOR, anti-actin).

  • Reagents for immunofluorescence (fixative, permeabilization buffer, primary and secondary antibodies).

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates. If using a transient expression system, transfect the cells with the plasmid encoding the aggregate-prone protein. After 24 hours, treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours).[10]

  • Analysis by Western Blot:

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the protein of interest (e.g., GFP to detect mHtt-polyQ-GFP), autophagy markers (LC3-II/LC3-I ratio, p62), and mTOR signaling pathway components (p-mTOR, total mTOR). Use a loading control like actin.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Expected Outcome: A decrease in the aggregate-prone protein levels, a decrease in p62 levels, and an increase in the LC3-II/LC3-I ratio in this compound-treated cells would indicate enhanced autophagic clearance. A decrease in phospho-mTOR would confirm the inhibition of mTORC1 signaling.

  • Analysis by Immunofluorescence:

    • Grow and treat cells on coverslips as described in step 1.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the protein aggregate.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Mount and visualize using a fluorescence microscope.

    • Expected Outcome: A visible reduction in the number and size of intracellular protein aggregates in this compound-treated cells compared to controls.

References

Troubleshooting & Optimization

Troubleshooting Dynasore experiments with low efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of low efficacy encountered during experiments with Dynasore, a widely used inhibitor of dynamin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable small molecule that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] By inhibiting dynamin's GTPase activity, this compound blocks the fission of clathrin-coated pits from the cell membrane, thereby inhibiting clathrin-mediated endocytosis.[3][4] This process is rapid, with effects seen within seconds of application, and is reversible upon washout.[2][3]

Q2: At what concentration should I use this compound?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common working concentration that results in a greater than 90% block of endocytosis is approximately 80 µM.[3] The half-maximal inhibitory concentration (IC50) for dynamin GTPase activity and transferrin uptake is around 15 µM.[1][3][4][5] For cultured hippocampal neurons, full inhibition is observed at 80 µM, with a half-maximal inhibition at ~30 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder or crystalline solid.[4][6] For a stock solution, it can be dissolved in DMSO.[1][2][4][6] For example, to create a 15 mM stock, 5 mg of powder can be reconstituted in 1.03 mL of DMSO.[4] It is crucial to use fresh, moisture-free DMSO as moisture can reduce solubility.[1] Stock solutions can be stored at -20°C for up to one month.[2][4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] When preparing working solutions, it is important to note that this compound can bind to serum proteins and lose activity; therefore, it is recommended to use media lacking albumin or serum.[3] Aqueous solutions are not recommended for storage for more than a day.[6]

Q4: Is this compound toxic to cells?

While this compound is a valuable tool, it can exhibit cytotoxicity, especially with prolonged exposure.[7][8] Some studies have shown that long-term exposure (e.g., 72 hours) to this compound can lead to broad-spectrum toxicity in various cell lines.[7] Newer analogs, such as the Dyngo compounds, have been developed to have improved potency and reduced cytotoxicity.[8] It is recommended to perform a cell viability assay (e.g., MTT assay) to assess the cytotoxic effects of this compound at the concentrations and incubation times used in your experiments.

Troubleshooting Guide for Low Efficacy

Issue 1: Suboptimal Inhibition of Endocytosis

If you are observing lower than expected inhibition of your endocytic pathway of interest, consider the following factors:

  • Incorrect Concentration: The effective concentration of this compound is cell-type dependent.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations around the commonly cited effective dose of 80 µM.[1][3]

  • Inactivation by Serum: this compound can bind to serum proteins, which reduces its effective concentration.[3]

    • Recommendation: Conduct your experiments in serum-free media or media with reduced serum content if your experimental design allows.

  • Compound Instability: Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Ensure that this compound stock solutions are stored correctly at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4] Prepare fresh working solutions from the stock for each experiment.

  • Presence of Detergents: this compound can bind to detergents, which can drastically reduce its potency in in vitro assays.[7][8]

    • Recommendation: If your assay requires detergents, be aware of this potential interaction and consider increasing the this compound concentration or using alternative inhibitors.

Issue 2: Potential Off-Target Effects

This compound is known to have off-target effects that are independent of its action on dynamin. These can complicate the interpretation of experimental results.

  • Actin Cytoskeleton Destabilization: this compound has been shown to suppress lamellipodia formation and cancer cell invasion by destabilizing actin filaments.[2]

  • Inhibition of Fluid-Phase Endocytosis and Membrane Ruffling: Studies in dynamin triple knockout cells have revealed that this compound can inhibit fluid-phase endocytosis and peripheral membrane ruffling through a dynamin-independent mechanism.[9]

  • Effects on Cholesterol Homeostasis: this compound can impact cellular cholesterol levels and lipid rafts.[8]

  • VEGF Signaling: this compound has been reported to inhibit VEGF-mediated phosphorylation of ERK1/2 via an off-target effect.[10]

    • Recommendation: To confirm that the observed effects are due to dynamin inhibition, consider using a structurally different dynamin inhibitor as a control. The use of inactive analogs, where available, can also help to distinguish specific from non-specific effects.[] Alternatively, genetic approaches such as siRNA-mediated knockdown of dynamin can be used to validate the findings.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (Dynamin GTPase Activity) ~15 µMCell-free assay[1][3][4]
IC50 (Transferrin Uptake) ~15 µMHeLa cells[1][3]
IC50 (Synaptic Vesicle Endocytosis) 184 µMRat brain synaptosomes[7]
Half-maximal Inhibition (Endocytosis) ~30 µMCultured hippocampal neurons[1]
Full Inhibition (Endocytosis) 80 µMCultured hippocampal neurons[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 15 mM stock solution, dissolve 5 mg of this compound powder in 1.03 mL of anhydrous DMSO.[4]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for up to one month.[2][4]

Protocol 2: Inhibition of Transferrin Endocytosis

  • Materials:

    • Cells cultured on coverslips or in imaging dishes

    • Serum-free cell culture medium

    • This compound stock solution

    • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Mounting medium

  • Procedure:

    • Wash the cells twice with serum-free medium.

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 80 µM) or a vehicle control (DMSO) in serum-free medium for 30 minutes at 37°C.[3]

    • Add fluorescently labeled transferrin to the medium and incubate for the desired time (e.g., 5-15 minutes) at 37°C to allow for endocytosis.

    • Place the cells on ice to stop endocytosis and wash them three times with ice-cold PBS to remove surface-bound transferrin.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Visualize the internalized transferrin using fluorescence microscopy. A significant reduction in intracellular fluorescence in this compound-treated cells compared to control cells indicates successful inhibition of endocytosis.

Visualizations

Dynamin_Inhibition_Pathway cluster_membrane Plasma Membrane Clathrin_Coated_Pit Clathrin-Coated Pit Dynamin Dynamin Clathrin_Coated_Pit->Dynamin Recruitment GTP_Hydrolysis GTP Hydrolysis Dynamin->GTP_Hydrolysis Mediates Vesicle_Fission Vesicle Fission GTP_Hydrolysis->Vesicle_Fission Endocytic_Vesicle Endocytic Vesicle Vesicle_Fission->Endocytic_Vesicle This compound This compound This compound->Dynamin Inhibits GTPase Activity

Caption: Mechanism of this compound action on clathrin-mediated endocytosis.

Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Concentration Verify this compound Concentration (Dose-response) Start->Check_Concentration Check_Serum Assess Serum Presence (Use serum-free media) Check_Concentration->Check_Serum Check_Storage Confirm Proper Storage (Aliquoted at -20°C) Check_Serum->Check_Storage Consider_Off_Target Investigate Off-Target Effects (Use alternative inhibitors/siRNA) Check_Storage->Consider_Off_Target Resolution Efficacy Improved Consider_Off_Target->Resolution

Caption: Troubleshooting workflow for low this compound efficacy.

References

Dynasore Technical Support Center: Minimizing Off-Target Effects on Actin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dynasore Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating its off-target effects on the actin cytoskeleton.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] Its primary, well-characterized function is to block dynamin-dependent endocytosis by preventing the fission of clathrin-coated pits from the plasma membrane.[2]

Q2: What are the known off-target effects of this compound on the actin cytoskeleton?

Several studies have reported that this compound can exert effects on the actin cytoskeleton that are independent of its dynamin-inhibiting activity.[4][5] These off-target effects include:

  • Destabilization of F-actin: this compound has been shown to potently destabilize filamentous actin (F-actin) in vitro and in resting cells, leading to plasma membrane retraction.[6]

  • Inhibition of Actin-Dependent Processes: It can suppress lamellipodia formation, membrane ruffling, and cancer cell invasion, all of which are highly dependent on dynamic actin remodeling.[5][6]

  • Aberrant Actin Distribution: In some model systems, this compound treatment leads to an abnormal distribution and increased amount of actin filaments.[7][8]

Q3: How can I minimize the off-target effects of this compound on actin in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some recommended strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits dynamin-dependent endocytosis in your specific cell type and assay. This can help reduce the likelihood and severity of off-target effects.

  • Optimize Incubation Time: Use the shortest possible incubation time that is sufficient to achieve the desired dynamin inhibition. This compound's effects are rapid, often occurring within seconds to minutes.[2]

  • Include Proper Controls: This is the most critical step.

    • Dynamin Knockout/Knockdown Cells: The gold standard is to use cells where dynamin has been genetically depleted (e.g., knockout or siRNA knockdown). If this compound still produces an effect in these cells, it is highly likely to be an off-target effect.[4][5]

    • Structurally Unrelated Dynamin Inhibitors: Compare the effects of this compound with other dynamin inhibitors that have different chemical structures (e.g., Dyngo-4a, Dynole compounds).[9][10] If the observed phenotype is consistent across different inhibitors, it is more likely to be a genuine consequence of dynamin inhibition.

    • Actin-Specific Controls: Directly assess the state of the actin cytoskeleton in your this compound-treated cells using techniques like phalloidin staining.

  • Consider Alternatives: If significant off-target effects on actin are suspected and cannot be controlled for, consider using alternative methods to inhibit dynamin, such as dominant-negative dynamin mutants or siRNA-mediated knockdown.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected changes in cell morphology, spreading, or motility. This compound's off-target effects on the actin cytoskeleton.[3][6]1. Perform a dose-response curve to find the minimal effective concentration. 2. Reduce the incubation time. 3. Visualize the actin cytoskeleton using phalloidin staining to confirm disruption. 4. Validate the phenotype using dynamin knockout/knockdown cells or alternative dynamin inhibitors.[5]
Inhibition of a cellular process thought to be dynamin-independent. This compound may be affecting an actin-dependent pathway that is not reliant on dynamin. For example, this compound inhibits fluid-phase endocytosis and membrane ruffling even in dynamin triple knockout cells.[5]1. Carefully review the literature to determine if the process is known to be actin-dependent. 2. Use dynamin knockout/knockdown cells as a crucial control to distinguish between on-target and off-target effects.[5]
Contradictory results compared to other methods of dynamin inhibition (e.g., siRNA). The phenotype observed with this compound may be due to its off-target effects on actin or other cellular components like cholesterol homeostasis.[4][11]1. Directly compare the effects of this compound and dynamin siRNA in parallel experiments. 2. Investigate other potential off-target effects of this compound, such as its impact on lipid rafts.[4]

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various studies and their observed effects. This information can serve as a starting point for designing your experiments, but optimal concentrations should always be determined empirically for your specific system.

Concentration Cell/System Type Observed Effect Reference
15 µMIn vitro (cell-free assay)IC50 for dynamin 1/2 GTPase activity.[1]
~15 µMHeLa cellsIC50 for blocking transferrin uptake.[1]
20 µMMouse chromaffin cellsIncreased fission-pore conductance and duration in clathrin-mediated endocytosis.[12]
40 µMMouse chromaffin cellsSignificant inhibition of endocytic events.[12]
50 µMMouse embryosNo significant difference in actin filament distribution compared to control.[7]
80 µMVarious cell linesInhibition of Drp1 enzymatic activity, interference with cell spreading and migration.[1]
200 µMMouse embryosAberrant distribution and increased amount of actin filaments, failure of blastocyst formation.[7]

Key Experimental Protocols

Protocol 1: Assessing this compound's Effect on the Actin Cytoskeleton via Phalloidin Staining

This protocol allows for the visualization of F-actin distribution in cells treated with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • This compound solution at desired concentrations

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 solution (0.5% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-TRITC or Phalloidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 30 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Blocking: Wash the cells again and block with 1% BSA in PBS for 1 hour.

  • Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (e.g., 1 µg/ml) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with a wash buffer (e.g., 0.1% Tween 20 and 0.01% Triton X-100 in PBS).

  • Nuclear Staining: Incubate with a nuclear counterstain (e.g., 10 µg/ml Hoechst 33342) for 10 minutes.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto glass slides, and image using a confocal microscope.

  • Analysis: Analyze the fluorescence intensity and distribution of F-actin using image analysis software like ImageJ.[7]

Protocol 2: Live-Cell Imaging of Actin Dynamics

This protocol allows for the real-time visualization of this compound's impact on actin dynamics.

Materials:

  • Cells expressing a fluorescent actin probe (e.g., LifeAct-GFP or GFP-actin)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • This compound solution

Procedure:

  • Cell Culture: Plate cells expressing the fluorescent actin probe in a suitable live-cell imaging dish.

  • Imaging Setup: Place the dish on the microscope stage and allow the cells to acclimatize.

  • Baseline Imaging: Acquire time-lapse images of the cells before adding this compound to establish a baseline of normal actin dynamics.

  • This compound Addition: Carefully add the this compound solution to the imaging medium at the desired final concentration.

  • Post-Treatment Imaging: Immediately resume time-lapse imaging to capture the acute effects of this compound on actin structures and dynamics.

  • Analysis: Analyze the time-lapse movies to quantify changes in parameters such as membrane ruffling, filopodia formation, and actin filament stability.

Visualizing this compound's Mechanism and Off-Target Effects

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Dynasore_Mechanism_of_Action cluster_plasma_membrane Plasma Membrane Clathrin-Coated Pit Clathrin-Coated Pit Vesicle Fission Vesicle Fission Clathrin-Coated Pit->Vesicle Fission Dynamin Recruitment Endocytic Vesicle Endocytic Vesicle Vesicle Fission->Endocytic Vesicle Successful Fission Dynamin Dynamin Dynamin->Vesicle Fission Mediates GTPase_Activity GTPase_Activity Dynamin->GTPase_Activity Requires This compound This compound This compound->GTPase_Activity

Caption: this compound's primary mechanism of action.

Dynasore_Off_Target_Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound Dynamin Dynamin This compound->Dynamin Inhibits Actin_Cytoskeleton Actin Cytoskeleton This compound->Actin_Cytoskeleton Directly Affects (Dynamin-Independent) Dynamin_Inhibition Dynamin Inhibition Dynamin->Dynamin_Inhibition Endocytosis_Block Endocytosis Block Dynamin_Inhibition->Endocytosis_Block Actin_Destabilization F-actin Destabilization Actin_Cytoskeleton->Actin_Destabilization Altered_Cell_Morphology Altered Cell Morphology/ Motility Actin_Destabilization->Altered_Cell_Morphology

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow_Controls start Hypothesis: Phenotype X is due to Dynamin Inhibition treat_this compound Treat Wild-Type Cells with this compound start->treat_this compound observe_phenotype Observe Phenotype X treat_this compound->observe_phenotype control_knockdown Control 1: Treat Dynamin Knockdown/Knockout Cells with this compound observe_phenotype->control_knockdown control_alternative Control 2: Treat Wild-Type Cells with Structurally Different Dynamin Inhibitor observe_phenotype->control_alternative observe_phenotype_kd Observe Phenotype control_knockdown->observe_phenotype_kd observe_phenotype_alt Observe Phenotype control_alternative->observe_phenotype_alt conclusion_on_target Conclusion: Phenotype X is likely an on-target effect. observe_phenotype_kd->conclusion_on_target Phenotype X is absent conclusion_off_target Conclusion: Phenotype X is likely an off-target effect. observe_phenotype_kd->conclusion_off_target Phenotype X persists observe_phenotype_alt->conclusion_on_target Phenotype X is replicated

References

Dynasore Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Dynasore. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1] Dynamins are essential for clathrin-mediated endocytosis, a process responsible for the internalization of cell surface molecules.[2][3] By inhibiting dynamin, this compound rapidly blocks the formation of coated vesicles.[1]

Q2: Besides dynamin inhibition, does this compound have any off-target effects?

Yes, several studies have reported dynamin-independent effects of this compound. These off-target effects include the disruption of lipid rafts, reduction of cellular cholesterol, and interference with actin dynamics.[4][5][6] It is crucial to consider these off-target effects when interpreting experimental results, as they can contribute to its cytotoxic profile. For instance, its effect on membrane ruffling has been shown to be independent of dynamin.[2]

Q3: What are the common manifestations of this compound-induced cytotoxicity?

This compound can induce a concentration-dependent cytotoxic effect in various cell lines.[7] Observed effects include decreased cell viability and proliferation, induction of apoptosis (programmed cell death), and necrosis (cell death due to injury).[8][9][10] Morphological changes associated with this compound treatment can include cell shrinking, rounding, and detachment from the culture surface.[7]

Q4: At what concentrations is this compound typically cytotoxic?

The cytotoxic concentration of this compound varies depending on the cell line and the duration of exposure. For example, in MCF-7 breast cancer cells, a concentration-dependent cytotoxic effect was observed after 24 hours of incubation.[7] In osteosarcoma cell lines, this compound suppressed cell viability in a time- and concentration-dependent manner, with significant effects seen at 50 µM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell density across the plate.

  • Possible Cause 2: "Edge effect" in 96-well plates.

    • Solution: Avoid using the outermost wells of a 96-well plate for experimental samples, as they are more prone to evaporation, leading to changes in media concentration. Fill the peripheral wells with sterile PBS or media.[11]

  • Possible Cause 3: this compound precipitation.

    • Solution: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the media for any precipitates after adding this compound. Sonication may be recommended for dissolving the compound.[12]

  • Possible Cause 4: Interference with assay reagents.

    • Solution: Be aware that components in the culture medium, such as serum proteins or phenol red, can sometimes interfere with colorimetric or fluorometric assays.[13] Consider using serum-free medium during the assay incubation period if permissible for your cells. This compound itself can bind to serum proteins, which may reduce its effective concentration.[4]

Issue 2: Difficulty distinguishing between apoptosis and necrosis.
  • Possible Cause: Using a single-parameter assay.

    • Solution: Employ a multi-parameter approach to differentiate between apoptotic and necrotic cell death. A common and effective method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[14][15]

      • Healthy cells: Annexin V-negative and PI-negative.[15]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[14][15]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14][15]

      • Necrotic cells: Annexin V-negative and PI-positive (this population is less common with Annexin V/PI staining as the membrane is compromised). Some kits are designed to specifically distinguish necrosis.[16]

Issue 3: Unexpected or contradictory signaling pathway activation.
  • Possible Cause: Off-target effects of this compound.

    • Solution: Acknowledge that this compound can modulate signaling pathways independently of its effect on dynamin and endocytosis.[17] For example, this compound has been shown to inhibit the STAT3 signaling pathway and activate the ATR-Chk1 DNA damage response pathway.[8][9] It is advisable to use multiple, structurally different dynamin inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed effects are specifically due to dynamin inhibition.[17]

Quantitative Data Summary

Cell LineAssayIncubation TimeIC50 / Effective ConcentrationReference
MCF-7 (Breast Cancer)MTT24 hConcentration-dependent cytotoxicity observed[7]
MNNG/HOS (Osteosarcoma)CCK-824, 48, 72 hTime- and concentration-dependent suppression[8]
MG-63 (Osteosarcoma)CCK-824, 48, 72 hTime- and concentration-dependent suppression[8]
U2-OS (Osteosarcoma)CCK-824, 48, 72 hTime- and concentration-dependent suppression[8]
HeLaEndocytosis Assay30 minIC50 ~15 µM[3]
COS-1Endocytosis AssayNot specifiedInhibition observed[3]
U373-MG (Astrocytes)Endocytosis AssayNot specifiedInhibition observed[3]
Multiple Cell LinesMTT72 hBroad-spectrum toxicity observed[18]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[11][19]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[19]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 490 nm or 570 nm using a microplate reader.[19][20]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[21]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis solution (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with a lysis solution, and a vehicle control.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[22]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[21]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Measurement: Add 50 µL of the stop solution to each well.[21] Measure the absorbance at 490 nm using a microplate reader.[21]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs) * 100.

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify cells with compromised plasma membranes, characteristic of late apoptosis and necrosis.[14][24]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound for the desired duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[24] For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[25]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15][25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[15]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Impact on Cell Fate This compound This compound Dynamin Dynamin This compound->Dynamin Inhibits STAT3 STAT3 This compound->STAT3 Inhibits ATR_Chk1 ATR-Chk1 Pathway This compound->ATR_Chk1 Activates Endocytosis Endocytosis Dynamin->Endocytosis Required for Proliferation Proliferation Endocytosis->Proliferation Supports STAT3->Proliferation Promotes DNA_Damage DNA Damage Response ATR_Chk1->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Can lead to

Caption: this compound's multifaceted impact on cellular pathways.

cluster_1 Workflow for Assessing this compound Cytotoxicity Start Start: Cell Culture Treatment Treat cells with Varying this compound Concentrations Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT MTT Assay (Viability) Assay_Choice->MTT LDH LDH Assay (Necrosis) Assay_Choice->LDH AnnexinV Annexin V/PI (Apoptosis/Necrosis) Assay_Choice->AnnexinV Data_Acquisition Data Acquisition (Plate Reader/ Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition Analysis Data Analysis: Determine IC50, % Cytotoxicity Data_Acquisition->Analysis

Caption: Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Optimizing Dynasore Concentration to Avoid Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dynasore. Our goal is to help you optimize its concentration to effectively inhibit dynamin-dependent processes while minimizing cell death.

Troubleshooting Guide

Issue: Significant Cell Death Observed After this compound Treatment

Potential Cause Recommended Action
Concentration Too High This compound's cytotoxicity is often concentration-dependent.[1][2] Reduce the concentration and perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. Start with a range of 10 µM to 80 µM.[3][4]
Prolonged Incubation Time Cell viability can decrease with longer exposure to this compound.[1] Minimize the incubation time to the shortest duration required to observe the desired inhibitory effect. The effects of this compound are rapid, often occurring within minutes.[5][6]
Off-Target Effects This compound is known to have off-target effects on cellular cholesterol, lipid rafts, and the actin cytoskeleton, which can contribute to cytotoxicity.[5][6][7] Consider using a lower concentration in combination with other experimental approaches to confirm that the observed phenotype is due to dynamin inhibition.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound.[1][8] What is optimal for one cell line may be toxic to another. It is crucial to perform a viability assay for each new cell line.
Serum Protein Binding This compound can bind to serum proteins, which may reduce its effective concentration and activity.[5][6][9] If you are observing inconsistent results or require higher concentrations, consider reducing the serum concentration in your culture medium during the treatment period, but be mindful of the potential impact on cell health.

Issue: Inconsistent or No Inhibition of Endocytosis

Potential Cause Recommended Action
Suboptimal Concentration The IC50 for dynamin GTPase activity inhibition is approximately 15 µM, with full inhibition in some systems observed at 80 µM.[3][4][10] Ensure your working concentration is within this effective range.
Cell Confluency Denser cell cultures can be more resistant to the effects of this compound.[11][12] It is recommended to perform experiments on cells that are between 40% and 70% confluent.[11][12]
Compound Inactivity Improper storage can lead to the degradation of this compound. Store the lyophilized powder at -20°C, desiccated. Once in solution (e.g., in DMSO), store at -20°C and use within one month to prevent loss of potency.[10]
Assay-Specific Issues The method used to measure endocytosis can influence the apparent effectiveness of this compound. Use a well-validated assay, such as transferrin uptake, to monitor dynamin-dependent endocytosis.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A common starting point for this compound is in the range of 30-80 µM.[3][4] However, the optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response experiment to determine the lowest effective concentration with the least cytotoxicity for your specific cells.

Q2: How quickly does this compound work and is it reversible?

A2: this compound acts very rapidly, inhibiting clathrin-mediated endocytosis within minutes of application.[5][6] Its effects are also reversible. The inhibitory effect can typically be washed out within 20-30 minutes of removing the compound from the culture medium.[4][5][6]

Q3: What are the known off-target effects of this compound?

A3: Besides inhibiting dynamin, this compound has been shown to have several off-target effects. These include altering cellular cholesterol levels, disrupting lipid rafts, and destabilizing the actin cytoskeleton.[5][6][7] These effects are independent of dynamin and can contribute to cytotoxicity and other cellular changes.[7]

Q4: Can this compound induce apoptosis?

A4: Yes, in some cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest, particularly at higher concentrations and with prolonged exposure.[1][13][14] If you observe signs of apoptosis, consider lowering the concentration or reducing the treatment duration.

Q5: How should I prepare and store my this compound stock solution?

A5: this compound is typically dissolved in DMSO to make a stock solution.[10] For example, to make a 15 mM stock, you can reconstitute 5 mg of powder in 1.03 mL of DMSO.[10] Store the lyophilized powder at -20°C. Once in solution, aliquot and store at -20°C for up to one month.[10] Avoid multiple freeze-thaw cycles.[10]

Quantitative Data Summary

Table 1: this compound Concentration Effects on Dynamin Inhibition and Cell Viability

ParameterConcentrationCell Type/SystemEffectReference(s)
IC50 (Dynamin GTPase Activity)~15 µMCell-free assay50% inhibition of dynamin GTPase activity[3][10]
IC50 (Transferrin Uptake)~15 µMHeLa cells50% inhibition of transferrin uptake[11]
Half-maximal Inhibition (Endocytosis)~30 µMHippocampal neuronsHalf-maximal block of endocytosis[15]
Full Inhibition (Endocytosis)80 µMMultiple cell typesComplete block of dynamin-dependent endocytosis[3][4]
CytotoxicityConcentration-dependentOsteosarcoma cellsSuppressed cell viability in a time- and concentration-dependent manner[1]
Apoptosis InductionConcentration-dependentLeukemia cellsIncreased proportion of early and late apoptotic cells[13]
Cell Cycle Arrest50 µMOsteosarcoma cellsAccumulation of cells in G0/G1 phase[1]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a method to identify the optimal concentration of this compound that effectively inhibits endocytosis without causing significant cell death.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase and at 40-70% confluency at the time of the assay.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0, 10, 20, 40, 80, and 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for the desired experimental duration (e.g., 30 minutes for endocytosis inhibition, or longer for viability assessment, such as 24, 48, and 72 hours).[1]

  • Cell Viability Assay (e.g., MTT or CCK-8):

    • After the incubation period, add the viability reagent (e.g., MTT or CCK-8 solution) to each well according to the manufacturer's instructions.[1]

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Endocytosis Inhibition Assay (e.g., Transferrin Uptake):

    • Following the this compound treatment, add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 10-15 minutes) to allow for internalization.

    • Place the cells on ice to stop endocytosis and wash with cold PBS to remove surface-bound transferrin.

    • Fix the cells and analyze the internalized fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • For the viability assay, normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each this compound concentration.

    • For the endocytosis assay, quantify the fluorescence intensity and normalize to the vehicle control to determine the percentage of inhibition.

    • Plot both cell viability and endocytosis inhibition against the this compound concentration to identify the optimal concentration that provides significant inhibition with minimal cytotoxicity.

Protocol 2: Dynamin GTPase Activity Assay (Malachite Green-based)

This colorimetric assay measures the amount of free phosphate released from GTP hydrolysis by dynamin, providing a direct measure of its enzymatic activity.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing purified dynamin protein, a buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA), and the desired concentrations of this compound or vehicle control.[11]

  • Initiation of Reaction: Start the reaction by adding GTP to a final concentration of 200 µM.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes.[11]

  • Termination and Color Development: Stop the reaction by adding a malachite green solution. This solution will react with the free phosphate produced during GTP hydrolysis, resulting in a color change.[11]

  • Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[11]

  • Analysis: The amount of phosphate released is proportional to the absorbance. Compare the absorbance values of the this compound-treated samples to the vehicle control to determine the percentage of inhibition of dynamin's GTPase activity.

Visualizations

Dynasore_Mechanism_of_Action cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin Clathrin Receptor->Clathrin Recruits Cargo Cargo Cargo->Receptor Binds CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms Dynamin Dynamin CoatedPit->Dynamin Recruits GDP GDP + Pi Dynamin->GDP Hydrolyzes GTP Vesicle Endocytic Vesicle Dynamin->Vesicle Scission Dynamin->Vesicle GTP GTP GTP->Dynamin Binds This compound This compound This compound->Dynamin Inhibits GTPase Activity

Caption: Mechanism of this compound action on clathrin-mediated endocytosis.

Experimental_Workflow_Optimization cluster_assays 4. Parallel Assays A 1. Cell Seeding (40-70% confluency) B 2. Prepare this compound Dilutions (e.g., 0-100 µM + Vehicle) A->B C 3. Treat Cells (Define incubation time) B->C D Cell Viability Assay (MTT, CCK-8) C->D E Endocytosis Inhibition Assay (Transferrin Uptake) C->E F 5. Data Analysis (Normalize to control) D->F E->F G 6. Determine Optimal Concentration (High inhibition, low cytotoxicity) F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Significant Cell Death Observed? Concentration Is Concentration > 80 µM? Start->Concentration Yes OffTarget Consider Off-Target Effects Start->OffTarget No Incubation Is Incubation Time > 24h? Concentration->Incubation No Action_Concentration Reduce Concentration & Perform Dose-Response Concentration->Action_Concentration Yes CellType New Cell Line? Incubation->CellType No Action_Incubation Reduce Incubation Time Incubation->Action_Incubation Yes CellType->OffTarget No Action_CellType Perform Viability Assay CellType->Action_CellType Yes

Caption: Troubleshooting logic for this compound-induced cell death.

References

Dynasore Activity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Dynasore in cell culture, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that functions as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is a large GTPase essential for the fission of budding vesicles from a parent membrane, a critical step in processes like clathrin-mediated endocytosis.[1][3] By inhibiting dynamin's GTPase activity, this compound effectively blocks the scission of newly formed vesicles, thus halting dynamin-dependent endocytic pathways.[1][3]

Q2: Why is my this compound treatment ineffective in the presence of serum?

A2: this compound is known to bind to serum proteins, particularly albumin.[1][4] This binding sequesters the inhibitor, significantly reducing its bioavailable concentration and thus its ability to inhibit dynamin in cells.[1][4] For many experimental designs, this loss of activity in the presence of serum is a major limitation.[4]

Q3: Are there alternatives to complete serum removal for my experiment?

A3: Yes. If your cells are sensitive to complete serum starvation, you can use a synthetic, low-protein serum alternative like Nuserum.[1] This allows for the maintenance of cell health while minimizing the protein-binding-related inactivation of this compound.

Q4: What are the recommended working concentrations and incubation times for this compound?

A4: A typical working concentration for in-cell experiments is approximately 80 µM, which has been shown to block over 90% of dynamin-dependent endocytosis.[1][5] this compound is fast-acting, with inhibitory effects seen within seconds to minutes.[1][5] A pre-incubation time of 15 to 30 minutes is generally sufficient to observe a significant block in endocytosis.[5] However, optimal concentrations and times can vary depending on the cell type and specific experimental conditions.[6]

Q5: Is the inhibitory effect of this compound reversible?

A5: Yes, the effect of this compound is reversible.[1][2] Its inhibitory action can be washed out, allowing for the restoration of dynamin function. This property is useful for studying the temporal dynamics of endocytic processes.

Q6: Does this compound have off-target effects?

A6: While this compound is a widely used dynamin inhibitor, studies have reported potential off-target effects. These can include alterations in plasma membrane cholesterol levels, disruption of lipid raft organization, and impacts on the actin cytoskeleton, which may occur independently of dynamin inhibition.[3][7] It is crucial to use multiple dynamin inhibitors or complementary methods like RNA interference to confirm that the observed effects are specifically due to dynamin inhibition.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or reduced inhibition of endocytosis. Presence of Serum: Serum proteins bind to this compound, inactivating it.[1][4]Perform the experiment in serum-free media. Wash cells extensively (4-5 times) with serum-free medium before adding this compound.[1] Consider using a low-protein serum alternative like Nuserum if necessary.[1]
High Cell Density: Denser cell cultures can be more resistant to the effects of this compound.[1]Conduct experiments on cultures that are between 40% and 70% confluent for optimal results.[1]
Incorrect this compound Preparation/Storage: this compound can degrade if not stored properly.Store this compound as a dry solid at -20°C under argon and in the dark. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C under argon and sealed with parafilm to prevent moisture absorption.[1]
Inconsistent results between experiments. Variable Serum Washout: Incomplete removal of serum can lead to inconsistent levels of active this compound.Standardize the cell washing protocol. Ensure the same number of washes with the same volume of serum-free media is performed for each experiment.[1]
Detergent in Assay Buffer (In Vitro): this compound binds stoichiometrically to detergents like Tween-80, which can drastically reduce its potency in in-vitro GTPase assays.[4]For in-vitro assays, redesign the buffer to be detergent-free to accurately measure this compound's IC50.[4]
Observed effects are not consistent with known dynamin function. Off-Target Effects: The observed phenotype may be due to this compound's dynamin-independent activities.[3][7]Validate findings using alternative dynamin inhibitors (e.g., Dyngo-4a, MiTMAB) or genetic approaches (e.g., siRNA-mediated knockdown of dynamin).[8]

Data on this compound Activity

The inhibitory concentration (IC50) of this compound is significantly affected by components in the assay or culture medium that can bind to the compound.

Table 1: Impact of Detergent on this compound IC50 in an In Vitro Dynamin I GTPase Assay

Condition Dynamin I IC50 (µM) Reference
With 0.06% Tween-80479[4]
Without Detergent12.4 ± 1.5[4]
This demonstrates the significant loss of this compound potency due to binding with detergent molecules, analogous to its interaction with serum proteins.

Table 2: Effect of Fetal Calf Serum (FCS) on this compound's Inhibition of Influenza A Virus (IAV) Entry

FCS Concentration (%) Inhibition of IAV Entry by 80 µM this compound Reference
0High Inhibition[9][10]
10No Inhibition (Completely Resistant)[9]
This data illustrates that in a cell-based assay, the presence of 10% FCS can completely abrogate the inhibitory effect of this compound on viral entry, a dynamin-dependent process.

Experimental Protocols & Visualizations

Protocol: Assessing this compound Activity via Transferrin Uptake Assay

This protocol provides a method to visually monitor the inhibitory effect of this compound on clathrin-mediated endocytosis, a dynamin-dependent process.

Materials:

  • Cells grown on coverslips to 40-70% confluency (e.g., HeLa, COS-1, BSC-1).[1]

  • Serum-free culture medium (e.g., DMEM).

  • This compound stock solution (e.g., 200 mM in DMSO).[1]

  • Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin).

  • Vehicle control (e.g., 0.2% DMSO in serum-free medium).

  • Phosphate-Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI.

Procedure:

  • Serum Starvation & Pre-treatment:

    • Wash cells grown on coverslips 4-5 times with warm, serum-free DMEM to completely remove any residual serum.[1]

    • Incubate the cells for 30 minutes at 37°C in serum-free DMEM containing either 80 µM this compound or the vehicle control (0.2% DMSO).[1]

  • Transferrin Uptake:

    • Add fluorescently-labeled transferrin to the medium on the coverslips.

    • Incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.

  • Washing and Fixation:

    • Quickly wash the cells three times with ice-cold PBS to stop endocytosis and remove non-internalized transferrin.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using fluorescence microscopy.

    • In vehicle-treated control cells, fluorescent transferrin will be visible in punctate endocytic vesicles within the cytoplasm.

    • In effectively treated this compound cells, the transferrin fluorescence will be largely confined to the plasma membrane, with a significant reduction in intracellular vesicles, indicating a block in endocytosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Ligand Ligand (e.g., Transferrin) Receptor Receptor Ligand->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Formation Receptor->ClathrinPit 2. Invagination Dynamin Dynamin GTPase ClathrinPit->Dynamin 3. Dynamin Recruitment to Vesicle Neck Vesicle Endocytic Vesicle Dynamin->Vesicle 4. GTP Hydrolysis & Vesicle Scission This compound This compound This compound->Dynamin Inhibition

Caption: Mechanism of this compound Inhibition of Endocytosis.

G start Start: Cells at 40-70% Confluency wash Step 1: Wash Cells 4-5x with Serum-Free Medium start->wash preincubate Step 2: Pre-incubate (30 min) with this compound or Vehicle in Serum-Free Medium wash->preincubate add_cargo Step 3: Add Endocytic Cargo (e.g., Fluorescent Transferrin) preincubate->add_cargo incubate Step 4: Incubate at 37°C to Allow Uptake add_cargo->incubate stop_fix Step 5: Wash with Cold PBS & Fix Cells incubate->stop_fix image Step 6: Image with Fluorescence Microscopy stop_fix->image end End: Analyze Internalization image->end G start Start: this compound Experiment Failed q1 Was serum present in the culture medium? start->q1 sol1 Root Cause: This compound binds to serum proteins and is inactivated. Solution: Repeat experiment in serum-free medium after thorough washing. q1->sol1 Yes q2 Was cell confluency high (>70%)? q1->q2 No ans1_yes Yes ans1_no No sol2 Potential Cause: Denser cultures are more resistant to this compound. Solution: Repeat with cultures at 40-70% confluency. q2->sol2 Yes q3 Consider other factors: - this compound degradation - Off-target effects - Cell line resistance q2->q3 No ans2_yes Yes ans2_no No

References

Technical Support Center: Troubleshooting Your Dynasore Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dynasore, a widely used inhibitor in cell biology research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter and provides actionable solutions.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3] Dynamins are essential for the scission of newly formed vesicles from the cell membrane during endocytosis. By inhibiting the GTPase function of dynamin, this compound effectively blocks dynamin-dependent endocytosis, most notably clathrin-mediated endocytosis (CME).[1][4] The inhibitory effect is rapid, occurring within seconds to minutes, and can be reversed by washing the compound out of the experimental system.[1][4]

Q2: My experiment shows no inhibition after this compound treatment. What went wrong?

Several factors could lead to a lack of inhibitory effect. Use the following guide to troubleshoot your experiment.

Troubleshooting Flowchart for Ineffective this compound Treatment

start No Effect Observed with this compound check_prep Is the this compound solution prepared correctly? start->check_prep check_conc Is the concentration optimal for your cell type? check_prep->check_conc Yes solution_prep Recommendation: Prepare fresh stock in DMSO/DMF. Avoid repeated freeze-thaw cycles. Aqueous solutions are unstable. check_prep->solution_prep No check_time Is the pre-incubation time sufficient? check_conc->check_time Yes solution_conc Recommendation: Perform a dose-response curve (e.g., 10-100 µM). IC50 is ~15-30 µM for endocytosis. Denser cultures may need higher concentrations. check_conc->solution_conc No check_cells Is the cell culture density appropriate? check_time->check_cells Yes solution_time Recommendation: Ensure at least 30 minutes of pre-incubation for complete inhibition in many cell types. check_time->solution_time No check_pathway Is your process truly dynamin-dependent? check_cells->check_pathway Yes solution_cells Recommendation: Use cultures at 40-70% confluency. Overly dense cultures can be resistant to this compound. check_cells->solution_cells No check_reagents Are there interfering reagents in your media? check_pathway->check_reagents Yes solution_pathway Recommendation: Confirm pathway dependency with positive controls (e.g., transferrin uptake) or alternative methods like dynamin siRNA. check_pathway->solution_pathway No solution_reagents Recommendation: Be aware that detergents (e.g., Tween-80) can bind this compound and drastically reduce its effective concentration. check_reagents->solution_reagents

Caption: A step-by-step guide to troubleshooting failed this compound experiments.

  • Cell Density: Denser cell cultures have demonstrated greater resistance to the effects of this compound.[1] It is recommended to work with cultures between 40% and 70% confluency.

  • Reagent Interference: this compound has been shown to bind to detergents like Tween-80, which can drastically reduce its potency and effective concentration in in-vitro assays.[5]

  • Pathway Dependency: Ensure the biological process you are studying is indeed dynamin-dependent. Validate this compound's activity in your cell system with a positive control, such as a transferrin uptake assay, which is a classic dynamin-dependent process.[1]

Q3: How can I be sure the effects I'm observing are specific to dynamin inhibition?

This is a critical question, as this compound is known to have off-target effects.[6][7] It can influence cellular cholesterol levels, lipid raft organization, and the actin cytoskeleton in a dynamin-independent manner.[6]

Strategies for validating specificity:

  • Use Multiple Inhibitors: Compare the results from this compound with other dynamin inhibitors that have different chemical structures, such as Dyngo-4a or Dynole.[7]

  • Genetic Approaches: The gold standard for confirming dynamin's role is to use genetic tools. Compare your results from this compound treatment with those from cells treated with siRNA targeting dynamin genes or cells expressing dominant-negative dynamin mutants (e.g., Dyn-K44A).[6]

  • Dose-Response Analysis: Some off-target effects may occur at different concentrations than those required for dynamin inhibition.[8] Performing a careful dose-response analysis for both your process of interest and a known dynamin-dependent process (like endocytosis) can be insightful.

Q4: What are the recommended concentration and incubation times?

The optimal concentration and time can vary significantly between cell types and experimental goals.

ParameterRecommended RangeNotes
IC50 Value ~15 µMFor inhibition of dynamin GTPase activity and transferrin uptake in HeLa cells.[1][2]
Working Concentration 30 - 100 µM80 µM is a commonly used concentration for achieving strong inhibition of endocytosis.[1][2][4]
Incubation Time 15 - 60 minutesA 30-minute pre-incubation is often sufficient to achieve complete inhibition of clathrin-mediated endocytosis.[1][5]

Always perform a dose-response curve to determine the lowest effective concentration for your specific cell line and assay to minimize potential off-target effects.

Q5: How should I properly prepare and store this compound?

Proper handling is crucial for maintaining the compound's activity.

ParameterGuidelineSource
Solubility (DMSO) Up to 100 mM (or 32.23 mg/mL)
Solubility (DMF) ~25 mg/mL[9]
Aqueous Solubility Sparingly soluble.[9]
Stock Solution Prepare a concentrated stock (e.g., 50-100 mM) in high-quality, anhydrous DMSO.[2]
Storage (Powder) -20°C for up to 4 years.[9]
Storage (Stock Solution) Aliquot and store at -80°C for up to 1 year to avoid freeze-thaw cycles.[2]
Working Solution Dilute stock solution in media immediately before use. Do not store aqueous solutions for more than one day.[9]

Key Experimental Protocol & Workflow

Protocol: Validating this compound Activity with a Transferrin Uptake Assay

This protocol provides a reliable method to confirm that this compound is actively inhibiting dynamin-dependent endocytosis in your cell type.

Methodology:

  • Cell Plating: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a multi-well plate to achieve 40-70% confluency on the day of the experiment.[1]

  • Pre-incubation: Pre-incubate the cells with your desired concentration of this compound (e.g., 80 µM) or a vehicle control (e.g., 0.2% DMSO) in serum-free media for 30 minutes at 37°C.[1]

  • Transferrin Binding & Internalization: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 568-Transferrin) to the media and incubate for 5-15 minutes at 37°C to allow for receptor-mediated endocytosis.[1]

  • Stop Uptake: Immediately stop the internalization process by placing the plate on ice and washing the cells 3 times with ice-cold PBS.

  • Acid Wash: To remove any transferrin still bound to the cell surface, wash the cells with a pre-chilled, mild acid buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes on ice.[1]

  • Fixation: Wash again with cold PBS and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.[1]

  • Imaging & Analysis: Mount the coverslips onto slides. Acquire images using fluorescence or confocal microscopy and quantify the integrated fluorescence intensity of internalized transferrin per cell for at least 80-100 cells per condition.[1]

Expected Result: Cells treated with this compound should show a significant reduction in intracellular transferrin fluorescence compared to the vehicle-treated control cells.

Workflow for Transferrin Uptake Assay

A 1. Plate cells on coverslips (40-70% confluency) B 2. Pre-incubate with this compound or Vehicle (30 min, 37°C) A->B C 3. Add fluorescent Transferrin (5-15 min, 37°C) B->C D 4. Stop uptake on ice Wash with cold PBS C->D E 5. Acid wash to remove surface-bound Transferrin D->E F 6. Fix cells (4% PFA) E->F G 7. Mount, Image & Quantify Intracellular Fluorescence F->G

Caption: Standard experimental workflow for assessing this compound efficacy.

Mechanism Visualization

Inhibition of Clathrin-Mediated Endocytosis

This compound targets the final scission step of vesicle formation, which is mediated by dynamin's GTPase activity. Treatment leads to an accumulation of "U-shaped" (half-formed) and "O-shaped" (fully-formed) clathrin-coated pits at the plasma membrane that are unable to pinch off.[1][10]

Dynamin's Role in Vesicle Scission

cluster_0 Normal Endocytosis cluster_1 With this compound Treatment A Cargo Binding & Pit Formation B Dynamin recruitment & polymerization A->B C GTP Hydrolysis B->C D Vesicle Scission (Pinching off) C->D E Coated Vesicle D->E A1 Cargo Binding & Pit Formation B1 Dynamin recruitment & polymerization A1->B1 C1 GTPase Activity Blocked B1->C1 D1 Scission Failure C1->D1 E1 Accumulation of 'U' & 'O' shaped pits D1->E1 Inhibitor This compound Inhibitor->C1 Inhibits

Caption: this compound blocks the GTPase activity of dynamin, halting vesicle scission.

References

Dynasore Technical Support Center: Reversibility and Washout Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the reversibility of Dynasore's effects and recommended washout protocols.

Frequently Asked Questions (FAQs)

Q1: Is the inhibitory effect of this compound on dynamin reversible?

Yes, the inhibitory effect of this compound on dynamin GTPase activity is reversible.[1][2][3] this compound is a non-competitive inhibitor, and its effects can be washed out, allowing for the restoration of dynamin-dependent processes such as endocytosis.[1][4]

Q2: How quickly can the effects of this compound be reversed?

The inhibitory effects of this compound on endocytosis are reversed rapidly upon washout.[2] Studies have shown that the reversal can occur within minutes. For instance, treatment of cells with this compound inhibits clathrin-mediated endocytosis within two minutes, and this effect can be reversed in approximately 20 minutes by removing the inhibitor.[2] The effect of this compound on transferrin endocytosis has also been shown to be rapidly and completely reversible.[5]

Q3: Are the off-target effects of this compound also reversible?

This compound is known to have off-target effects, including altering cellular cholesterol levels, disrupting lipid rafts, and affecting the actin cytoskeleton.[2] While the on-target inhibition of dynamin is readily reversible, the reversibility of these off-target effects is less well-characterized and should be considered when interpreting experimental results. It is advisable to include appropriate controls to account for these potential confounding factors.

Q4: Does the presence of serum in the culture medium affect this compound's activity and its washout?

Yes, serum can significantly impact this compound's activity. This compound binds to serum proteins, which can lead to a loss of its inhibitory activity.[4][6] This is a critical consideration for experimental design. When performing experiments, it is recommended to use serum-free medium or a synthetic, low-protein alternative like Nuserum.[4] The binding to serum proteins also has implications for washout protocols, as thorough washing is necessary to remove both free this compound and any protein-bound complexes.

Troubleshooting Guide

IssuePossible CauseRecommendation
Incomplete reversal of this compound's effect after washout. 1. Insufficient washing: Residual this compound may remain in the culture vessel. 2. Presence of serum: Serum proteins can bind this compound, making it harder to remove. 3. Off-target effects: Some off-target effects may not be as readily reversible as the inhibition of dynamin.1. Increase the number and volume of washes. A minimum of three to five washes with serum-free medium is recommended.[4] 2. Perform washout in serum-free medium to maximize the removal of this compound.[4] 3. Consider the potential for persistent off-target effects and include appropriate controls in your experimental design.
Variability in the effectiveness of this compound treatment. Presence of serum in the medium: Serum proteins bind to this compound and reduce its effective concentration.[4][6]Use serum-free medium or a low-protein synthetic serum substitute during this compound treatment to ensure a consistent and effective concentration.[4]
Observed cellular effects are not consistent with dynamin inhibition. Off-target effects: this compound can affect cellular processes independently of its action on dynamin, such as cholesterol homeostasis and actin dynamics.[2][7]To confirm that the observed effect is due to dynamin inhibition, use complementary approaches such as RNAi-mediated knockdown of dynamin or the use of other dynamin inhibitors with different mechanisms of action.[2]

Quantitative Data on Reversibility

The following table summarizes the available quantitative data on the reversibility of this compound and its analogs.

CompoundCell TypeAssayWashout Time% Recovery of Endocytic ActivityReference
This compoundHeLaTransferrin uptake20 minutesComplete[5]
Dyngo-4a (analog)U2OSTransferrin uptake10 minutes~70%[6]
Dyngo-4a (analog)U2OSTransferrin uptake60 minutes>80%[6]
Dyngo-6a (analog)U2OSTransferrin uptake60 minutes~70%[6]

Experimental Protocols

Standard this compound Washout Protocol

This protocol is designed for cells cultured in a 12-well plate and can be scaled accordingly.

Materials:

  • Cells treated with this compound

  • Pre-warmed, serum-free cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Aspirate the this compound-containing medium: Carefully remove the medium from the well without disturbing the cell monolayer.

  • First Wash: Gently add 1 mL of pre-warmed, serum-free medium to the well. Rock the plate gently to wash the cells. Aspirate the medium.

  • Repeat Washes: Repeat the washing step (step 2) at least three to five times to ensure complete removal of this compound.[4]

  • Add Fresh Medium: After the final wash, add 1 mL of fresh, pre-warmed cell culture medium (with or without serum, depending on the subsequent experimental steps) to the well.

  • Incubate for Recovery: Incubate the cells for the desired recovery period (e.g., 20-30 minutes) at 37°C in a CO2 incubator to allow for the reversal of this compound's effects.

Visualizations

Dynasore_Mechanism_Reversibility cluster_0 Cellular Environment cluster_1 Washout Protocol This compound This compound Dynamin_GTP Dynamin-GTP (Active) This compound->Dynamin_GTP Inhibits GTPase activity Washout Washout (Removal of this compound) This compound->Washout Removal Dynamin_GDP Dynamin-GDP (Inactive) Dynamin_GTP->Dynamin_GDP GTP Hydrolysis Endocytosis Endocytosis Dynamin_GTP->Endocytosis Promotes Dynamin_GDP->Dynamin_GTP GEF Reversal Reversal of Inhibition Washout->Reversal Reversal->Dynamin_GTP Restores Activity

Caption: Mechanism of this compound inhibition and its reversal through washout.

Washout_Workflow start Cells treated with this compound aspirate Aspirate this compound-containing medium start->aspirate wash1 Wash 1 with serum-free medium aspirate->wash1 wash2 Wash 2 with serum-free medium wash1->wash2 wash3 Wash 3-5 with serum-free medium wash2->wash3 add_medium Add fresh culture medium wash3->add_medium incubate Incubate for recovery (e.g., 20-30 min) add_medium->incubate end Proceed with experiment incubate->end

Caption: Step-by-step workflow for a standard this compound washout protocol.

References

Dynasore Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dynasore. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during experiments involving this compound, a widely used inhibitor of dynamin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My endocytosis assay (e.g., transferrin uptake) shows incomplete or no inhibition after this compound treatment. What could be the cause?

A1: This is a common issue that can arise from several factors, ranging from experimental setup to this compound's inherent properties.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Concentration: The half-maximal inhibitory concentration (IC50) for this compound can vary. For instance, the IC50 for dynamin's GTPase activity is ~15 µM in cell-free assays, but full inhibition of endocytosis in neurons may require up to 80 µM.[1]

  • Presence of Serum Proteins: this compound is known to bind to serum proteins, which can reduce its effective concentration and inhibitory activity.[2][3][4]

  • Detergent Interaction: In in vitro assays, this compound can bind to detergents, which significantly reduces its potency.[2][3][5]

  • Compound Degradation: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Reversibility: this compound's inhibitory effect is rapid (occurs within seconds) and reversible upon washout.[1][6][7][8][9] Ensure the compound is present throughout the assay.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the lack of endocytosis inhibition.

G cluster_0 Troubleshooting: No Endocytosis Inhibition start Start: No/Poor Inhibition Observed q1 Is this compound concentration optimized? (e.g., dose-response curve) start->q1 s1 Perform dose-response experiment (e.g., 10-100 µM). q1->s1 No q2 Is serum present in the media during treatment? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Repeat experiment in serum-free media or increase this compound concentration. q2->s2 Yes q3 Is the experimental timeline correct? (this compound is fast-acting and reversible) q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Ensure this compound is present during the entire endocytic process being measured. q3->s3 No end_persist Issue Persists: Consider off-target effects or alternative pathways. q3->end_persist Yes a3_yes Yes a3_no No end_ok Problem Resolved s3->end_ok

Caption: Workflow for troubleshooting lack of this compound efficacy.
Q2: I'm observing significant cytotoxicity or cell death after treatment. Is this an expected effect of this compound?

A2: Yes, cytotoxicity can be an unintended consequence of this compound treatment, especially at higher concentrations or with prolonged exposure. This is often linked to its off-target effects.

Key Considerations:

  • Mitochondrial Effects: this compound inhibits not only dynamin 1 and 2 but also the mitochondrial dynamin-related protein 1 (Drp1).[1][7][10][11][12][13] Drp1 is crucial for mitochondrial fission. Inhibition of Drp1 can protect against certain stressors (like ischemia/reperfusion injury) by preventing mitochondrial fragmentation and preserving cellular ATP.[10][12][13][14] However, disrupting mitochondrial dynamics can also lead to cell death in other contexts.

  • DNA Damage Response: In some cancer cell lines, this compound has been shown to induce apoptosis and delay S-phase progression by activating the ATR-Chk1 DNA damage response pathway.[15]

  • Context-Dependent Viability: The cytotoxic effect is highly dependent on the cell type. For example, some leukemia and lymphoma cell lines show reduced viability after this compound treatment, while healthy peripheral blood mononuclear cells are less affected.[3]

Data Summary: this compound Concentration Effects

EffectCell Type/SystemEffective ConcentrationCitation
Dynamin Inhibition (IC50) Cell-free GTPase assay~15 µM[1][6]
Endocytosis Inhibition HeLa Cells (Transferrin uptake)IC50 ~15 µM[1][6]
Endocytosis Inhibition Hippocampal NeuronsHalf-maximal ~30 µM, Full ~80 µM[1]
Mitochondrial Protection Cardiomyocytes (oxidative stress)1 µM[10][11][12]
Cytotoxicity Breast Cancer Cells (MCF-7)Concentration-dependent[16]
Inhibition of SVE Rat Brain SynaptosomesIC50 ~184 µM[5]

Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration that inhibits endocytosis without causing unacceptable levels of cell death in your specific cell line.

Q3: My cells are showing changes in morphology, such as altered actin filaments or reduced membrane ruffling. Is this compound responsible?

A3: Yes, this is a well-documented dynamin-independent, or "off-target," effect of this compound.[2][4][17]

Mechanism of Actin Disruption:

Studies have shown that this compound can destabilize F-actin and suppress lamellipodia formation.[18] This effect is observed even in cells where all three dynamin genes have been knocked out, confirming it is an off-target effect.[19] The disruption of the actin cytoskeleton can, in turn, affect processes like cell migration, invasion, and cytokinesis.[18][20][21][22]

Signaling Pathway Overview:

The diagram below illustrates this compound's primary target (dynamin-dependent endocytosis) and its key off-target effects on mitochondria and the actin cytoskeleton.

G cluster_0 This compound Actions cluster_1 Primary Target cluster_2 Off-Target Effects This compound This compound dynamin Dynamin 1/2 GTPase This compound->dynamin Inhibits drp1 Drp1 GTPase (Mitochondrial Fission) This compound->drp1 Inhibits actin Actin Cytoskeleton This compound->actin Destabilizes endocytosis Clathrin-Mediated Endocytosis dynamin->endocytosis required for ruffling Membrane Ruffling & Cell Motility actin->ruffling regulates

Caption: this compound's primary inhibitory action and major off-target effects.

Key Experimental Protocols

To help validate your findings, here are condensed protocols for essential control experiments.

Protocol 1: Transferrin Uptake Assay (to Validate Endocytosis Inhibition)
  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

  • Starvation: Incubate cells in serum-free media for 30-60 minutes to clear surface-bound transferrin.

  • Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 80 µM) or vehicle control (DMSO) in serum-free media for 30 minutes.

  • Uptake: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate at 37°C for 5-15 minutes.

  • Wash: Place cells on ice and wash 2-3 times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) can be used for a more stringent removal of surface signal.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Imaging: Mount coverslips and visualize internalized transferrin using fluorescence microscopy. Quantify the fluorescence intensity per cell.

Protocol 2: Phalloidin Staining (to Assess Actin Cytoskeleton Integrity)
  • Cell Culture & Treatment: Plate cells on coverslips. Treat with this compound or vehicle control for the desired duration.

  • Fixation: Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash with PBS. Incubate with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 594) in PBS containing 1% BSA for 20-60 minutes at room temperature, protected from light.

  • Counterstain (Optional): Stain nuclei with DAPI.

  • Mount & Image: Wash with PBS, mount the coverslips, and visualize using fluorescence microscopy to assess changes in F-actin structure, stress fibers, and cortical actin.

By carefully considering these potential off-target effects and validating the primary mechanism of action in your system, you can more accurately interpret the results of your this compound-based experiments.

References

Technical Support Center: The Influence of Cell Confluency on Dynasore's Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell confluency on the inhibitory action of Dynasore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is a large GTPase essential for the fission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis.[2] By inhibiting dynamin's GTPase activity, this compound effectively blocks the scission step of vesicle formation, leading to an accumulation of clathrin-coated pits at the cell surface.[2]

Q2: Does cell confluency affect the inhibitory efficacy of this compound?

A2: Yes, cell confluency has a significant impact on the inhibitory action of this compound. Denser cell cultures have been observed to be more resistant to the effects of this compound.[1] It is generally recommended to perform this compound inhibition experiments on cells that are between 40% and 70% confluent for optimal and consistent results.[1]

Q3: Why are denser cell cultures more resistant to this compound?

A3: The exact mechanism for the decreased sensitivity of dense cultures to this compound is not fully elucidated in the provided search results. However, it can be hypothesized that factors such as altered rates of endocytosis, changes in dynamin expression or localization, and reduced accessibility of the inhibitor to the cell membrane due to extensive cell-cell contacts may play a role. Increased cell-to-cell signaling in confluent cultures can also modulate endocytic pathways.

Q4: What is the recommended working concentration of this compound?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a commonly used concentration for significant inhibition of endocytosis is 80 µM.[1] The IC50 (half-maximal inhibitory concentration) for this compound's inhibition of transferrin uptake has been reported to be approximately 15 µM in certain cell lines.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q5: How quickly does this compound act and is its effect reversible?

A5: this compound is a rapid inhibitor, with its effects on endocytosis observable within seconds to minutes of application.[1] The inhibitory effect of this compound is also reversible upon washout of the compound from the cell culture medium.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of endocytosis with this compound treatment. High Cell Confluency: Cells are plated too densely (e.g., >80% confluent).Plate cells to achieve a confluency of 40-70% at the time of the experiment.[1] This ensures optimal access of this compound to the cells and more consistent endocytic activity.
Suboptimal this compound Concentration: The concentration of this compound is too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a concentration range around the commonly cited effective concentrations (e.g., 15-80 µM).[1][3]
Incorrect Vehicle Control: The solvent used to dissolve this compound (typically DMSO) is affecting the cells or the assay.Use a vehicle-only control (e.g., 0.2% DMSO) to account for any effects of the solvent.[1]
Degraded this compound Stock: this compound solution has been stored improperly or for too long.Prepare fresh this compound stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.
High variability in results between replicate experiments. Inconsistent Cell Confluency: Significant differences in cell density between experimental setups.Carefully control cell seeding density and visually inspect confluency before starting each experiment to ensure consistency.
Variations in Incubation Time: Inconsistent pre-incubation or treatment times with this compound.Adhere strictly to the optimized pre-incubation and treatment times throughout all experiments. A 30-minute pre-incubation with this compound is a common starting point.[1]
Observed cell toxicity or morphological changes. High this compound Concentration: The concentration of this compound is too high, leading to off-target effects or cytotoxicity.Lower the concentration of this compound and/or reduce the treatment time. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations.
Prolonged Exposure: Extended incubation with this compound may be toxic to some cell lines.Reduce the duration of this compound treatment. The inhibitory effect is rapid, so long incubations may not be necessary.[1]

Experimental Protocols

Protocol: Assessing the Influence of Cell Confluency on this compound's Inhibitory Action using Transferrin Uptake Assay

This protocol allows for the quantitative analysis of this compound's inhibitory effect on clathrin-mediated endocytosis at different cell densities.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile culture plates (e.g., 24-well plates with coverslips)

  • This compound (stock solution in DMSO)

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)

  • Phosphate-Buffered Saline (PBS)

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Methodology:

  • Cell Seeding:

    • Seed cells onto coverslips in 24-well plates at three different densities to achieve approximately 30-40% (low), 60-70% (medium), and >90% (high) confluency on the day of the experiment.

    • Culture the cells overnight or until the desired confluency is reached.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from your stock solution. A typical concentration range to test is 0, 10, 20, 40, 80, and 100 µM. Include a vehicle control (DMSO only).

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with the different concentrations of this compound (or vehicle) for 30 minutes at 37°C.[1]

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin to each well at a final concentration of 5-10 µg/mL.

    • Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Removal of Surface-Bound Transferrin:

    • Place the plate on ice to stop endocytosis.

    • Wash the cells twice with ice-cold PBS.

    • Perform an acid wash by incubating the cells with the acid wash buffer for 5 minutes on ice to strip any remaining surface-bound transferrin.

    • Wash the cells three times with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control for each confluency level.

    • Plot the normalized fluorescence intensity against the this compound concentration for each confluency level and determine the IC50 value.

Data Presentation

Table 1: Expected Qualitative and Quantitative Effects of Cell Confluency on this compound Inhibition

Cell ConfluencyExpected this compound EfficacyRecommended this compound Concentration RangePotential for Experimental Variability
Low (30-40%) High10 - 40 µMLow
Optimal (40-70%) High and Consistent15 - 80 µM[1]Low to Moderate
High (>80%) ReducedMay require > 80 µMHigh
Over-confluent Significantly Reduced / IneffectiveNot RecommendedVery High

Visualizations

Dynasore_Mechanism cluster_membrane Plasma Membrane Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Coated_Pit Ligand Ligand Ligand->Receptor Binding Vesicle_Scission Vesicle Scission Clathrin_Coated_Pit->Vesicle_Scission Endocytic_Vesicle Endocytic Vesicle Vesicle_Scission->Endocytic_Vesicle Successful Fission Dynamin Dynamin Dynamin->Vesicle_Scission GTPase activity This compound This compound This compound->Dynamin Inhibits

Caption: Mechanism of this compound action on dynamin-mediated endocytosis.

Experimental_Workflow Start Start: Seed Cells at Varying Densities Low_Confluency Low Confluency (30-40%) Start->Low_Confluency Medium_Confluency Medium Confluency (40-70%) Start->Medium_Confluency High_Confluency High Confluency (>80%) Start->High_Confluency Dynasore_Treatment Treat with this compound (Dose-Response) Low_Confluency->Dynasore_Treatment Medium_Confluency->Dynasore_Treatment High_Confluency->Dynasore_Treatment Transferrin_Uptake Incubate with Fluorescent Transferrin Dynasore_Treatment->Transferrin_Uptake Wash_and_Fix Acid Wash and Fix Cells Transferrin_Uptake->Wash_and_Fix Imaging Fluorescence Microscopy Wash_and_Fix->Imaging Analysis Quantify Internalized Transferrin Imaging->Analysis End End: Determine IC50 at each Confluency Analysis->End

Caption: Workflow for assessing this compound efficacy at different cell confluencies.

Troubleshooting_Logic Start Inconsistent this compound Inhibition? Check_Confluency Is Cell Confluency 40-70%? Start->Check_Confluency Adjust_Seeding Adjust Seeding Density Check_Confluency->Adjust_Seeding No Check_Concentration Is this compound Concentration Optimized? Check_Confluency->Check_Concentration Yes Adjust_Seeding->Check_Confluency Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Controls Are Vehicle Controls Included? Check_Concentration->Check_Controls Yes Dose_Response->Check_Concentration Include_Controls Include Vehicle-Only Control Check_Controls->Include_Controls No Consistent_Results Consistent Inhibition Achieved Check_Controls->Consistent_Results Yes Include_Controls->Check_Controls

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

How to confirm dynamin inhibition after Dynasore treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm dynamin inhibition following treatment with Dynasore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamin is a large GTPase essential for the scission of nascent vesicles from a parent membrane during endocytosis, particularly clathrin-mediated endocytosis.[3][4][5] this compound inhibits the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[1][4] By inhibiting GTP hydrolysis, this compound blocks the final step of vesicle formation, leading to an accumulation of endocytic intermediates.[1][5][6] Its effects are rapid, occurring within seconds to minutes, and can be reversed by washing out the compound.[2][7][8]

Q2: How can I confirm that this compound is effectively inhibiting dynamin in my experiments?

There are two primary approaches to confirm this compound's activity:

  • Cell-Based Functional Assays: These assays measure the biological consequence of dynamin inhibition, which is the blockade of dynamin-dependent endocytosis. The most common method is the Transferrin Uptake Assay . Transferrin is a protein that is internalized exclusively through clathrin-mediated, dynamin-dependent endocytosis.[2] A significant reduction in the internalization of fluorescently labeled transferrin after this compound treatment is a strong indicator of dynamin inhibition.

  • In Vitro Biochemical Assays: These assays directly measure the effect of this compound on dynamin's enzymatic function. The most direct method is a GTPase Activity Assay using purified dynamin.[2][3] This assay quantifies the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi), which should be inhibited by this compound.

Q3: What is a typical working concentration for this compound and how should it be prepared?

For cell-based assays, a working concentration of 30-80 µM is commonly used to achieve full inhibition.[1][8] The half-maximal inhibitory concentration (IC50) for endocytosis in cells is typically between 15-35 µM depending on the cell type.[1][9]

  • Preparation: this compound is typically dissolved in DMSO to make a concentrated stock solution (e.g., 15-40 mM).[10] This stock should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2] For experiments, the stock is diluted into serum-free medium to the final working concentration. The final DMSO concentration should be kept low (typically <0.5%) and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[2]

Q4: Are there known off-target effects of this compound I should be aware of?

Yes, this is a critical consideration. While this compound is a widely used dynamin inhibitor, it has several documented dynamin-independent, off-target effects.[11][12][13] Researchers should be cautious when interpreting data. Known off-target effects include:

  • Actin Cytoskeleton Disruption: this compound can affect the organization of filamentous actin and inhibit processes like peripheral membrane ruffling, even in cells completely lacking dynamin.[11]

  • Alteration of Lipid Rafts: The compound has been shown to disperse plasma membrane lipid rafts.[7][12]

  • Inhibition of other cellular processes: this compound can inhibit fluid-phase endocytosis and affect signaling pathways (e.g., VEGFR2 signaling) in a manner that is independent of its effect on endocytosis.[11][13][14]

  • Inhibition of Drp1: this compound also inhibits the dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.[1]

Due to these effects, it is highly recommended to validate key findings using a complementary approach, such as siRNA/shRNA-mediated knockdown of dynamin or the use of dominant-negative dynamin mutants (e.g., Dyn-K44A).

Troubleshooting Guide

Problem: I don't see any inhibition of endocytosis after this compound treatment.

Potential Cause Troubleshooting Steps
Inactive Compound This compound solutions can degrade. Ensure your DMSO stock is properly stored in small aliquots at -20°C.[2] If possible, test a fresh batch of the compound.
Presence of Serum Proteins This compound binds to serum proteins like albumin, which significantly reduces its effective concentration.[2][7] Solution: Always perform this compound treatment in serum-free medium. Wash cells with serum-free medium before adding the inhibitor.[2]
Incorrect Cell Density Very dense cell cultures can be more resistant to the effects of this compound.[2][15] Solution: Perform experiments on sub-confluent cultures (e.g., 40-70% confluency).
Insufficient Concentration The required concentration can be cell-type dependent. Solution: Perform a dose-response curve (e.g., 10 µM, 20 µM, 40 µM, 80 µM) to determine the optimal concentration for your cell line.
Endocytic Pathway is Dynamin-Independent The pathway you are studying may not rely on dynamin. Solution: Confirm that your process is dynamin-dependent using genetic methods like siRNA or dominant-negative mutants. Use a positive control like the transferrin uptake assay to confirm your this compound treatment is working in principle.

Problem: I'm observing unexpected or contradictory results (e.g., effects on signaling pathways).

Potential Cause Troubleshooting Steps
Off-Target Effects The observed phenotype may be due to a dynamin-independent effect of this compound.[11][13] Solution: This is the most likely cause. To distinguish between on-target and off-target effects, you must use an orthogonal approach. Deplete dynamin using siRNA and see if the phenotype is reproduced. If the phenotype persists with this compound in dynamin-depleted cells, it is an off-target effect.[11][12]
Cellular Toxicity At high concentrations or with prolonged incubation, this compound can induce cytotoxicity.[16] Solution: Perform a cell viability assay (e.g., PrestoBlue, CellTiter-Glo) in parallel with your experiment. Shorten the incubation time, as the inhibitory effects of this compound are very rapid.[2][7]

Quantitative Data Summary

The inhibitory concentration of this compound can vary significantly based on the assay conditions.

Assay TypeTarget/SystemReported IC50Reference(s)
Cell-Based Endocytosis Transferrin uptake in HeLa cells~15 µM[1]
Transferrin uptake in U2OS cells34.7 µM[9]
Synaptic Vesicle Endocytosis~30 µM[8]
In Vitro GTPase Activity Dynamin 1/2 (cell-free assay)~15 µM[1]
Nanotube-stimulated Dynamin 183.5 µM[3][17]
Basal Dynamin 1 ActivityNo inhibition observed[3][18]

Experimental Protocols

Protocol 1: Transferrin (Tfn) Uptake Assay for Clathrin-Mediated Endocytosis

This protocol assesses the functional inhibition of dynamin by measuring the uptake of fluorescently-labeled transferrin.

Materials:

  • Cells grown on glass coverslips to 50-70% confluency.

  • Serum-free cell culture medium (e.g., DMEM).

  • Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 568), 1 mg/mL stock in PBS.

  • This compound stock solution (e.g., 40 mM in DMSO).

  • Vehicle control (DMSO).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • PBS (Phosphate-Buffered Saline).

  • Mounting medium with DAPI.

Procedure:

  • Serum Starvation & Inhibition:

    • Wash cells twice with warm, serum-free medium.

    • Pre-incubate cells in serum-free medium containing 80 µM this compound (or your desired concentration) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.[2]

  • Pulse with Transferrin:

    • Without washing, add fluorescently-labeled transferrin to the medium to a final concentration of 25 µg/mL.

    • Incubate for 5-15 minutes at 37°C to allow for internalization.[2]

  • Stop Uptake & Fixation:

    • To stop the uptake, immediately place the coverslips on ice and wash three times with ice-cold PBS.

    • (Optional Acid Wash): To remove any transferrin that is bound to the cell surface but not internalized, wash the cells 3 times for 2 minutes each with an acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) on ice.[2] Then, wash twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI.

    • Image the cells using fluorescence microscopy.

  • Quantification:

    • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity between vehicle-treated and this compound-treated cells. A significant decrease in fluorescence in the this compound group indicates inhibition of endocytosis.

Protocol 2: In Vitro Dynamin GTPase Activity Assay

This protocol directly measures the inhibition of dynamin's enzymatic activity using purified protein. This example uses a malachite green-based colorimetric assay to detect the release of inorganic phosphate (Pi).[2]

Materials:

  • Purified human dynamin protein (e.g., dynamin-1).

  • GST-Grb2 (as a stimulator of GTPase activity).[2]

  • GTP solution.

  • This compound stock solution in DMSO.

  • GTPase reaction buffer (50 mM Tris pH 7.5, 100 mM KCl, 3 mM MgCl2, 0.2 mM EGTA).[2]

  • Malachite Green reagent (prepared fresh).[2]

  • 384-well microplate.

  • Plate reader capable of measuring absorbance at 650 nm.

Procedure:

  • Prepare Reaction Mix:

    • In a microcentrifuge tube, prepare the dynamin/stimulator mix. For each reaction, you will need approximately 100 nM dynamin and 2 µM GST-Grb2 in GTPase reaction buffer.[2]

  • Plate Setup:

    • Dispense the reaction mix into the wells of a 384-well plate.

    • Add this compound to the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Include vehicle (DMSO) control wells.

    • Include control wells with no dynamin to measure background.

  • Initiate Reaction:

    • Start the reaction by adding GTP to a final concentration of 200 µM.[2]

    • Incubate the plate at room temperature for 30 minutes.

  • Terminate and Read:

    • Stop the reaction by adding 50 µL of the malachite green solution to each well. This solution will react with the free phosphate generated by GTP hydrolysis.[2]

    • Incubate for 15 minutes at room temperature to allow color development.

    • Measure the absorbance at 650 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no dynamin control) from all readings.

    • Normalize the data to the vehicle control (set as 100% activity).

    • Plot the percent activity versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling and Experimental Workflow Diagrams

Dynamin_Inhibition_Workflow cluster_experiment Experimental Setup cluster_confirmation Confirmation Assays cluster_analysis Data Analysis cluster_validation Orthogonal Validation (Recommended) start Select Cell Line or Purified Dynamin treatment Treat with this compound (Dose-Response) start->treatment control Vehicle Control (DMSO) start->control assay_cell Cell-Based Assay (e.g., Transferrin Uptake) treatment->assay_cell assay_vitro In Vitro Assay (e.g., GTPase Activity) treatment->assay_vitro control->assay_cell control->assay_vitro quantify Quantify Results (Fluorescence Intensity / Pi Release) assay_cell->quantify assay_vitro->quantify compare Compare this compound vs. Vehicle quantify->compare conclusion Confirm Inhibition (Calculate IC50) compare->conclusion siRNA Dynamin siRNA/ shRNA Knockdown siRNA->conclusion Compare Phenotype mutant Dominant-Negative Mutant (K44A) mutant->conclusion Compare Phenotype

Caption: Workflow for confirming dynamin inhibition by this compound.

Dynamin_Mechanism cluster_membrane Cell Membrane cluster_this compound Mechanism of Inhibition p1 1. Cargo Binding & Pit Formation p2 2. Dynamin Recruitment & Assembly p1->p2 p3 3. GTP Hydrolysis p2->p3 p4 4. Membrane Scission p3->p4 block Scission Blocked (Accumulation of 'U' and 'O' shaped pits) p3->block p5 5. Vesicle Release p4->p5 This compound This compound inhibition Inhibits GTPase Activity This compound->inhibition inhibition->p3 BLOCKS

Caption: Mechanism of dynamin-mediated endocytosis and its inhibition by this compound.

Troubleshooting_Tree start Is dynamin inhibition observed after this compound treatment? no no start->no No yes yes start->yes Yes no_q1 Was serum-free medium used? no->no_q1 yes_q1 Are results unexpected or contradictory with literature? yes->yes_q1 no_q1_yes Is cell density <70%? no_q1->no_q1_yes Yes no_q1_no ACTION: Re-run experiment in serum-free medium. no_q1->no_q1_no No no_q2_yes Have you performed a dose-response curve? no_q1_yes->no_q2_yes Yes no_q2_no ACTION: Re-plate cells at a lower density. no_q1_yes->no_q2_no No no_q3_yes Consider if pathway is dynamin-independent. Run positive controls. no_q2_yes->no_q3_yes Yes no_q3_no ACTION: Perform dose-response to find optimal concentration. no_q2_yes->no_q3_no No yes_q1_no SUCCESS: Inhibition confirmed. yes_q1->yes_q1_no No yes_q1_yes Result is likely an OFF-TARGET EFFECT. yes_q1->yes_q1_yes Yes yes_q1_validation ACTION: Validate with orthogonal method (e.g., siRNA knockdown of dynamin). yes_q1_yes->yes_q1_validation

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating the Impact of Dynasore on Lipid Raft Organization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the off-target effects of Dynasore on lipid raft organization.

Troubleshooting Guides

Issue 1: Unexpected experimental results inconsistent with dynamin inhibition.

Symptoms:

  • Phenotypes observed with this compound are not replicated with siRNA/shRNA knockdown of dynamin.

  • Effects on cellular processes known to be dynamin-independent are observed.

  • Contradictory results when using other dynamin inhibitors.

Possible Cause: this compound has well-documented "off-target" effects that are independent of its function as a dynamin GTPase inhibitor. A primary off-target effect is the disruption of lipid raft organization.[1][2][3][4][5][6][7] This occurs through a reduction in labile plasma membrane cholesterol and remodeling of the actin cytoskeleton.[1][2][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound experiments.

Suggested Actions:

  • Confirm Dynamin-Independence: Use siRNA or shRNA to specifically knockdown dynamin. If the phenotype persists with this compound but not with dynamin knockdown, it is likely an off-target effect.[2]

  • Assess Lipid Raft Integrity:

    • Fluorescence Microscopy: Stain cells with fluorescently labeled Cholera Toxin B subunit (CTB), which binds to the ganglioside GM1, a marker for lipid rafts.[1][8] Disruption of lipid rafts by this compound will result in a more diffuse staining pattern compared to the punctate staining in control cells.

    • Detergent-Resistant Membrane (DRM) Isolation: Isolate DRMs by sucrose gradient centrifugation and analyze the distribution of lipid raft marker proteins (e.g., flotillin, caveolin) via Western blotting.[9] A shift of these markers to higher density fractions indicates lipid raft disruption.

  • Quantify Plasma Membrane Cholesterol: Use a cholesterol quantification assay to measure cholesterol levels in plasma membrane fractions of this compound-treated versus control cells. A significant reduction in cholesterol in treated cells points to lipid raft disruption.[10][11]

  • Visualize the Actin Cytoskeleton: Stain cells with fluorescently labeled phalloidin to visualize F-actin. This compound has been shown to destabilize actin filaments, which can contribute to lipid raft disorganization.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound disrupts lipid rafts?

A1: this compound disrupts lipid rafts through a dynamin-independent mechanism primarily by reducing the amount of labile cholesterol in the plasma membrane.[1][2][3][5][6][7] This cholesterol depletion is thought to occur through interference with cholesterol trafficking and homeostasis.[4][15] Additionally, this compound can remodel the actin cytoskeleton, which plays a role in maintaining the structure and organization of lipid rafts.[1][12][13]

G cluster_this compound This compound Effects cluster_dynamin_dependent Dynamin-Dependent cluster_dynamin_independent Dynamin-Independent This compound This compound dynamin Dynamin GTPase Inhibition This compound->dynamin cholesterol Reduced Plasma Membrane Cholesterol This compound->cholesterol actin Actin Cytoskeleton Remodeling This compound->actin endocytosis Blockage of Clathrin-Mediated Endocytosis dynamin->endocytosis lipid_raft Lipid Raft Disruption cholesterol->lipid_raft actin->lipid_raft

Caption: Dual effects of this compound on cellular processes.

Q2: How can I mitigate the off-target effects of this compound on lipid rafts in my experiments?

A2:

  • Cholesterol Replenishment: After treating with this compound, you can attempt to rescue the lipid raft integrity by replenishing cholesterol. This can be done by incubating the cells with a cholesterol-cyclodextrin complex.[10][16] It is crucial to include proper controls, as this manipulation can also have independent cellular effects.

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits dynamin-dependent processes in your system to minimize off-target effects.

  • Shorten Incubation Time: this compound's effects are rapid.[17] Use the shortest possible incubation time to reduce the impact on cholesterol homeostasis and the actin cytoskeleton.

  • Use Alternative Inhibitors: Consider using other dynamin inhibitors that may have different off-target effect profiles. However, it is important to characterize the off-target effects of any inhibitor used.

  • Control Experiments: Always include control experiments. Treating cells with a known lipid raft-disrupting agent, such as methyl-β-cyclodextrin (MβCD), can help to determine if the observed effects of this compound are due to lipid raft disruption.[11][18]

Q3: What are the best practices for validating that my observed effect is due to dynamin inhibition and not lipid raft disruption?

A3:

  • Genetic Controls: The gold standard is to use genetic tools. Demonstrate that the same phenotype is observed with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of dynamin.

  • Rescue Experiments: If possible, perform rescue experiments by re-expressing a siRNA-resistant form of dynamin.

  • Multiple Inhibitors: Use at least one other structurally and mechanistically different dynamin inhibitor to see if the phenotype is consistent.

  • Lipid Raft Integrity Controls: As described in the troubleshooting guide, directly assess lipid raft integrity in your experimental conditions after this compound treatment.

Experimental Protocols

Protocol 1: Detergent-Resistant Membrane (DRM) Isolation by Sucrose Gradient Centrifugation

This protocol is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[2][9]

Materials:

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing protease and phosphatase inhibitors.

  • Detergent Solution: 2% Triton X-100 in Lysis Buffer.

  • Sucrose Solutions: 80%, 35%, and 5% (w/v) in Lysis Buffer.

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in Lysis Buffer on ice.

  • Add an equal volume of 2% Triton X-100 solution (final concentration 1%) and incubate on ice for 30 minutes.

  • Homogenize the lysate.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • In an ultracentrifuge tube, carefully layer 35% sucrose solution on top of the lysate-sucrose mixture.

  • Carefully layer 5% sucrose solution on top of the 35% layer.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Collect fractions from the top of the gradient. Lipid rafts will be concentrated at the 5%/35% interface.

  • Analyze fractions by Western blotting for lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin Receptor).

Protocol 2: Visualization of Lipid Rafts by Fluorescence Microscopy

This protocol allows for the direct visualization of lipid raft organization in cells.[1][19]

Materials:

  • Fluorescently labeled Cholera Toxin B subunit (e.g., FITC-CTB or Alexa Fluor 488-CTB).

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Mounting medium with DAPI.

Procedure:

  • Plate cells on coverslips and treat with this compound or vehicle control.

  • Wash cells with ice-cold PBS.

  • Incubate cells with fluorescently labeled CTB (1-2 µg/mL) in a serum-free medium for 10-15 minutes on ice.

  • Wash cells with ice-cold PBS to remove unbound CTB.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells with PBS.

  • Mount coverslips on slides using mounting medium with DAPI.

  • Image using a confocal or epifluorescence microscope.

Data Presentation

Table 1: Effect of this compound on Plasma Membrane Cholesterol
Cell TypeThis compound ConcentrationTreatment Time% Reduction in Plasma Membrane Cholesterol (approx.)Reference
HeLa Cells80 µM6 hoursSignificant decrease in free cholesterol--INVALID-LINK--[4]
Human Macrophages80 µM6 hoursReduction in cholesterol efflux--INVALID-LINK--[15]
HEK293 CellsNot specifiedNot specifiedNot quantified-

Note: Quantitative data on the precise percentage reduction in plasma membrane cholesterol due to this compound is not consistently reported in a standardized format across the literature. The provided information is based on qualitative descriptions of significant reductions.

Table 2: Effect of this compound on Lipid Raft Protein Distribution
Protein MarkerCell TypeThis compound TreatmentChange in DistributionReference
Flotillin-1Not specifiedExpected EffectShift from low-density (raft) to high-density (non-raft) fractions in sucrose gradients--INVALID-LINK--[4]
Caveolin-1Not specifiedExpected EffectShift from low-density (raft) to high-density (non-raft) fractions in sucrose gradients--INVALID-LINK--[4]
GM1 GangliosideEndometrial Stromal Cells10 µM for 30 minReduced staining intensity and more diffuse pattern--INVALID-LINK--[8]

Experimental Workflow for Mitigating this compound's Impact

G start Start Experiment parallel_exp Parallel Experiments start->parallel_exp dynasore_treat Treat with this compound (Lowest effective concentration, shortest time) analysis Analyze Phenotype dynasore_treat->analysis parallel_exp->dynasore_treat control_group Vehicle Control parallel_exp->control_group mbcd_group MβCD Control (Positive control for lipid raft disruption) parallel_exp->mbcd_group chol_rescue_group This compound + Cholesterol Replenishment parallel_exp->chol_rescue_group control_group->analysis mbcd_group->analysis chol_rescue_group->analysis assess_rafts Assess Lipid Raft Integrity (Fluorescence Microscopy or DRM) analysis->assess_rafts interpret Interpret Results analysis->interpret assess_rafts->interpret conclusion_dynamin Conclusion: Effect is likely dynamin-dependent interpret->conclusion_dynamin Phenotype in this compound group, absent in MβCD group, rescued by cholesterol conclusion_raft Conclusion: Effect is likely lipid raft-dependent interpret->conclusion_raft Phenotype in this compound and MβCD groups, not rescued by cholesterol

Caption: Workflow for mitigating this compound's impact.

References

Validation & Comparative

Dynasore Specificity: A Comparative Analysis with Dynamin Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the dynamin inhibitor Dynasore with the genetic knockdown of dynamin. Experimental data is presented to validate the specificity of this compound and highlight its off-target effects, offering crucial insights for researchers utilizing this compound in their studies.

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other membrane trafficking processes.[1] this compound is a cell-permeable small molecule that acts as a noncompetitive inhibitor of the GTPase activity of dynamin, thereby blocking dynamin-dependent endocytosis.[2][3] While widely used to probe the role of dynamin in various cellular events, questions regarding its specificity have been raised. This guide examines the evidence for this compound's dynamin-independent effects by comparing its activity to the definitive genetic approach of dynamin knockdown.

Comparison of Cellular Effects: this compound vs. Dynamin Knockout

To rigorously assess the specificity of this compound, its effects were compared in wild-type (WT) cells and in cells where all three dynamin genes (dynamin 1, 2, and 3) were knocked out, creating triple knockout (TKO) cells.[1][4][5] This approach allows for the clear distinction between on-target (dynamin-dependent) and off-target (dynamin-independent) effects of the inhibitor.

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a well-established dynamin-dependent process. As expected, dynamin TKO cells show a severe impairment in the uptake of transferrin, a standard marker for CME.[2][6] Similarly, treatment of WT cells with this compound (80 µM) effectively blocks transferrin internalization. This confirms that this compound's inhibition of CME is an on-target effect mediated through its inhibition of dynamin.

Fluid-Phase Endocytosis

Fluid-phase endocytosis, the non-specific uptake of extracellular fluid, was assessed by measuring the internalization of fluorescently labeled dextran. Surprisingly, dynamin TKO cells did not show a defect in fluid-phase endocytosis, indicating that this process is largely independent of dynamin.[6] However, treatment with this compound (80 µM) robustly inhibited dextran uptake in both WT and TKO cells.[6] This demonstrates a clear off-target effect of this compound on fluid-phase endocytosis, independent of its intended target, dynamin.

Peripheral Membrane Ruffling

Peripheral membrane ruffling is an actin-driven process involved in cell motility and macropinocytosis. Similar to fluid-phase endocytosis, membrane ruffling was not impaired in dynamin TKO cells.[2] Yet, treatment with this compound (80 µM) led to a rapid cessation of membrane ruffling in both WT and TKO cells.[2] This finding provides further evidence for dynamin-independent, off-target effects of this compound on the actin cytoskeleton and related cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative experiments.

Table 1: Effect on Fluid-Phase Endocytosis (Dextran Uptake)

ConditionDextran Uptake (Normalized to WT Control)
Wild-Type (WT) - Control1.0
Dynamin TKO - Control~1.2
Wild-Type (WT) + 80 µM this compound~0.2
Dynamin TKO + 80 µM this compound~0.2

Data estimated from Park et al., J Cell Sci, 2013.[6]

Table 2: Summary of On-Target vs. Off-Target Effects

Cellular ProcessDynamin TKO PhenotypeEffect of 80 µM this compound in WT CellsEffect of 80 µM this compound in TKO CellsConclusion
Clathrin-Mediated EndocytosisInhibitedInhibitedN/A (already inhibited)On-Target
Fluid-Phase EndocytosisUnaffectedInhibitedInhibitedOff-Target
Peripheral Membrane RufflingUnaffectedInhibitedInhibitedOff-Target

Experimental Protocols

Generation of Dynamin Triple Knockout (TKO) Mouse Embryonic Fibroblasts

Fibroblasts harboring floxed alleles for all three dynamin genes (Dnm1, Dnm2, and Dnm3) and expressing a tamoxifen-inducible Cre-ER recombinase were generated. To induce the triple knockout, cells were treated with 3 µM 4-hydroxytamoxifen for 48 hours. The depletion of dynamin proteins was confirmed by immunoblotting 5-6 days after the start of the treatment. Experiments were typically performed between 7 and 9 days post-treatment. Control cells were treated with the vehicle (ethanol).

This compound Treatment

A stock solution of this compound is prepared in DMSO. For cell-based assays, cells were incubated with a final concentration of 80 µM this compound in their culture medium for the duration specified in the individual assay protocols. Control cells were treated with an equivalent concentration of DMSO.

Transferrin Uptake Assay (for Clathrin-Mediated Endocytosis)
  • Cells are grown on coverslips to sub-confluency.

  • The cells are serum-starved for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[7][8]

  • Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) is added to the cells, and they are incubated at 37°C for 1-15 minutes to allow for internalization.[7][9][10]

  • To stop uptake, the cells are placed on ice and washed with ice-cold PBS.

  • Surface-bound transferrin can be removed by a brief acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice.

  • Cells are then fixed with 4% paraformaldehyde.

  • The coverslips are mounted on slides, and the internalized transferrin is visualized and quantified using fluorescence microscopy.

Fluorescent Dextran Uptake Assay (for Fluid-Phase Endocytosis)
  • Cells are seeded in a multi-well plate.[5]

  • The culture medium is replaced with a labeling medium containing a fluorescently labeled dextran (e.g., Alexa Fluor 488-dextran at 1 mg/mL).[5]

  • Cells are incubated at 37°C for a defined period (e.g., 30 minutes). A 0-minute incubation serves as a background control.[5]

  • The labeling medium is removed, and the cells are washed extensively with ice-cold PBS containing 0.1% BSA to remove non-internalized dextran.[5]

  • The cells are then lysed, and the fluorescence of the internalized dextran is measured using a plate reader. Alternatively, cells can be imaged by fluorescence microscopy for qualitative and quantitative analysis.

Live-Cell Imaging of Peripheral Membrane Ruffling
  • Cells are plated on glass-bottom dishes suitable for live-cell imaging.

  • To visualize the actin cytoskeleton, cells can be transfected with a plasmid encoding a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP).

  • The cells are maintained in an imaging chamber on the microscope stage with controlled temperature (37°C) and CO2 (5%).

  • Baseline images of membrane ruffling are captured using time-lapse fluorescence microscopy.

  • This compound (80 µM) or vehicle is added to the imaging medium, and the effect on membrane ruffling is recorded over time.

  • The dynamics of membrane ruffles can be quantified by measuring changes in cell area or the intensity of the fluorescent actin marker at the cell periphery over time.[11]

Visualizations

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibition Cargo_Receptor Cargo-Receptor Complex Adaptor_Proteins Adaptor Proteins (e.g., AP2) Cargo_Receptor->Adaptor_Proteins Recruitment Clathrin Clathrin Triskelia Adaptor_Proteins->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly & Invagination Dynamin Dynamin Coated_Vesicle Clathrin-Coated Vesicle Dynamin->Coated_Vesicle GTP Hydrolysis & Scission Coated_Pit->Dynamin Recruitment to neck Uncoated_Vesicle Uncoated Vesicle Coated_Vesicle->Uncoated_Vesicle Uncoating Endosome Early Endosome Uncoated_Vesicle->Endosome Fusion This compound This compound This compound->Dynamin Inhibits GTPase Activity Dynamin_Knockdown Dynamin Knockdown Dynamin_Knockdown->Dynamin Prevents Formation

Caption: Clathrin-mediated endocytosis pathway and points of inhibition.

Experimental_Workflow cluster_cells Cell Lines cluster_treatments Treatments cluster_assays Functional Assays WT_Cells Wild-Type (WT) Cells Control_WT Vehicle (DMSO) WT_Cells->Control_WT Dynasore_WT 80 µM this compound WT_Cells->Dynasore_WT TKO_Cells Dynamin TKO Cells Control_TKO Vehicle (DMSO) TKO_Cells->Control_TKO Dynasore_TKO 80 µM this compound TKO_Cells->Dynasore_TKO CME_Assay Clathrin-Mediated Endocytosis (Transferrin Uptake) Control_WT->CME_Assay FPE_Assay Fluid-Phase Endocytosis (Dextran Uptake) Control_WT->FPE_Assay Ruffling_Assay Membrane Ruffling (Live-Cell Imaging) Control_WT->Ruffling_Assay Dynasore_WT->CME_Assay Dynasore_WT->FPE_Assay Dynasore_WT->Ruffling_Assay Control_TKO->CME_Assay Control_TKO->FPE_Assay Control_TKO->Ruffling_Assay Dynasore_TKO->FPE_Assay Dynasore_TKO->Ruffling_Assay

Caption: Experimental workflow for comparing this compound and dynamin TKO.

Conclusion

The use of dynamin triple knockout cells has been instrumental in validating the specificity of this compound. The data clearly demonstrates that while this compound is an effective inhibitor of the dynamin-dependent process of clathrin-mediated endocytosis, it also exerts significant off-target effects on dynamin-independent pathways, namely fluid-phase endocytosis and peripheral membrane ruffling.[2][4][5][6] These findings underscore the importance of using genetic controls, such as dynamin knockdown or knockout, to corroborate data obtained with pharmacological inhibitors like this compound. Researchers should exercise caution and consider these dynamin-independent effects when interpreting results from experiments solely relying on this compound to inhibit dynamin function.

References

Dynasore Alternatives: A Comparative Guide for Inhibiting Dynamin-Dependent Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule Dynasore has been a widely utilized tool for studying dynamin-dependent endocytosis. However, its limitations, including moderate potency and potential off-target effects, have spurred the development of more specific and potent alternatives. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their studies.

Performance Comparison of Dynamin Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, offering a clear comparison of their potency and cellular effects.

InhibitorTarget DomainDynamin I GTPase IC50Dynamin II GTPase IC50Receptor-Mediated Endocytosis (RME) IC50Synaptic Vesicle Endocytosis (SVE) IC50Cytotoxicity Notes
This compound GTPase~15 µM[1][2]-~80 µM-Shows broad-spectrum toxicity with prolonged exposure.[1] Can have off-target effects on actin polymerization and cholesterol homeostasis.[3][4]
Dyngo-4a GTPase0.38 µM[5]2.3 µM[5]5.7 µM[1][2][5]26.8 µM[6]Less cytotoxic than this compound.[1][2] Still exhibits some off-target effects on fluid-phase endocytosis and membrane ruffling.
MiTMAB Pleckstrin Homology (PH)3.1 µM[]8.4 µM[]19.9 µM[]2.2 µM[]Induces apoptosis in cancer cells.[8]
Dynole 34-2 GTPase (Allosteric)1.3 µM[][9]14.2 µM[10]5 µM[][10]41.1 µMLow cytotoxicity in normal fibroblast cell lines.[11] Induces apoptosis in cancer cells.[10]
Iminodyn-22 GTPase (Allosteric)450 nM[12][13]390 nM10.7 µM[12][13]99.5 µM[12][13]Non-cytotoxic at effective concentrations in some cancer cell lines.[14][15]

Mechanism of Action and Inhibition Points

The process of dynamin-dependent endocytosis involves the formation of a clathrin-coated pit, recruitment of dynamin to the neck of the budding vesicle, and subsequent GTP-hydrolysis driven fission. The inhibitors discussed target different stages of this pathway.

Dynamin_Pathway Mechanism of Dynamin-Dependent Endocytosis and Points of Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Assembly Receptor->Clathrin_Pit Clustering Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Recruitment (PH Domain) Clathrin_Pit->Dynamin Recruitment GTP_Hydrolysis GTP Hydrolysis (GTPase Domain) Dynamin->GTP_Hydrolysis Self-assembly Vesicle_Fission Vesicle Fission GTP_Hydrolysis->Vesicle_Fission Endocytic_Vesicle Endocytic Vesicle Vesicle_Fission->Endocytic_Vesicle This compound This compound This compound->GTP_Hydrolysis Non-competitive inhibition Dyngo_4a Dyngo_4a Dyngo_4a->GTP_Hydrolysis Non-competitive inhibition MiTMAB MiTMAB MiTMAB->Dynamin Inhibits PH domain-lipid interaction Dynole_34_2 Dynole_34_2 Dynole_34_2->GTP_Hydrolysis Allosteric inhibition Iminodyn_22 Iminodyn_22 Iminodyn_22->GTP_Hydrolysis Uncompetitive inhibition

Caption: Signaling pathway of dynamin-dependent endocytosis and inhibitor targets.

Experimental Protocols

Dynamin GTPase Activity Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.

GTPase_Assay_Workflow Workflow for Dynamin GTPase Activity Assay Start Start Prepare_Reagents Prepare Reagents: - Purified Dynamin - GTP solution - Inhibitor stock solutions - Assay buffer (e.g., HEPES, KCl, MgCl2) - Malachite Green reagent Start->Prepare_Reagents Incubate_Dynamin_Inhibitor Incubate dynamin with inhibitor or vehicle control (e.g., 10 min at RT) Prepare_Reagents->Incubate_Dynamin_Inhibitor Initiate_Reaction Initiate reaction by adding GTP Incubate_Dynamin_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C for a defined time (e.g., 15-30 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction by adding Malachite Green reagent Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at ~620-640 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate Pi concentration and determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the dynamin GTPase activity assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a working solution of purified dynamin protein (e.g., 200 nM) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2).[3]

    • Prepare a stock solution of GTP (e.g., 1 mM).[16]

    • Prepare serial dilutions of the inhibitor compounds and a vehicle control (e.g., DMSO).

    • Prepare the Malachite Green reagent according to standard protocols.[17]

  • Assay Procedure:

    • In a 96-well plate, add the dynamin solution to each well.

    • Add the inhibitor dilutions or vehicle control to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.

    • Initiate the GTPase reaction by adding the GTP solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.

    • After a brief incubation at room temperature to allow for color development (e.g., 15 minutes), measure the absorbance at a wavelength between 620-640 nm using a plate reader.[17]

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Transferrin Uptake Assay (Fluorimetry/Microscopy)

This cell-based assay measures the inhibition of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.

Detailed Methodology:

  • Cell Culture and Preparation:

    • Plate cells (e.g., HeLa or U2OS) on glass coverslips or in a multi-well plate and grow to 60-70% confluency.[18]

    • Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[18][19][20]

  • Inhibitor Treatment:

    • Pre-incubate the starved cells with various concentrations of the dynamin inhibitor or vehicle control in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.[1]

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647) to the cells at a final concentration of approximately 10-25 µg/mL and incubate for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.[5][19][21]

  • Stopping Uptake and Removing Surface-Bound Transferrin:

    • Stop the uptake by placing the plate on ice and washing the cells with ice-cold PBS.

    • To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) for a brief period on ice.[20]

  • Fixation and Imaging/Quantification:

    • Fix the cells with 3.2-4% paraformaldehyde.[5][19]

    • For Microscopy: Mount the coverslips on slides and visualize the internalized transferrin using a fluorescence microscope.

    • For Fluorimetry (Plate Reader): Measure the fluorescence intensity in each well.

    • For Flow Cytometry: Resuspend the cells and analyze the fluorescence of individual cells.[20]

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well.

    • Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The development of this compound alternatives has provided researchers with a toolkit of more potent and, in some cases, more specific inhibitors of dynamin-dependent endocytosis. Dyngo-4a offers improved potency and reduced cytotoxicity over this compound, making it a suitable replacement in many applications. For studies requiring inhibition of the dynamin-lipid interaction, MiTMAB is a valuable tool. The Dynole and Iminodyn series, particularly Dynole 34-2 and Iminodyn-22, represent highly potent inhibitors with distinct mechanisms of action. However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects and validate findings using multiple approaches, such as structurally distinct inhibitors or genetic knockdown/knockout models. This comparative guide serves as a starting point for the rational selection of the most appropriate dynamin inhibitor for your specific research needs.

References

The Gold Standard Control: Why siRNA-Mediated Dynamin Depletion is an Indispensable Control for Dynasore Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular processes involving dynamin, the choice of appropriate controls is paramount to ensure the validity and specificity of their findings. While the small molecule inhibitor Dynasore offers a convenient and rapid method to block dynamin-dependent endocytosis, its potential for off-target effects necessitates a more specific and reliable control. This guide provides a detailed comparison of siRNA-mediated dynamin depletion and this compound treatment, highlighting the critical role of siRNA as a definitive control to validate the on-target effects of this compound.

This comparison guide furnishes experimental data, detailed protocols, and visual workflows to empower researchers to design robust experiments and interpret their results with confidence.

Performance Comparison: siRNA Depletion vs. This compound Inhibition

The following table summarizes quantitative data from studies comparing the effects of siRNA-mediated dynamin depletion and this compound treatment on endocytosis. These data underscore the importance of using siRNA to confirm that the observed effects of this compound are indeed due to the inhibition of dynamin.

ParametersiRNA-mediated Dynamin DepletionThis compound TreatmentKey Findings & Citations
Specificity High; targets dynamin mRNA for degradation, leading to specific protein depletion.Lower; known to have off-target effects on the actin cytoskeleton, lipid rafts, and other cellular components.siRNA is considered the gold standard for validating the specificity of this compound's effects.[1][2][3][4]
Mechanism of Action Post-transcriptional gene silencing.Non-competitive inhibitor of dynamin's GTPase activity.siRNA prevents the synthesis of new dynamin protein, while this compound inhibits the function of existing protein.[2][5]
Time Course of Inhibition Slower onset (typically 24-72 hours) to achieve significant protein knockdown.Rapid onset (within minutes) and reversible upon washout.The differing kinetics can be leveraged for experimental design.
Reversibility Not easily reversible, requires re-expression of the dynamin protein.Reversible, allowing for studies on the recovery of dynamin function.
Inhibition of LDL Uptake Down-expression of dynamin 2 via siRNA leads to a significant reduction in LDL uptake.[6]80 µM this compound treatment results in a strong inhibition of LDL uptake, reducing it to less than 10% of the level in untreated cells.[6]Both methods effectively inhibit LDL uptake, a process dependent on clathrin-mediated endocytosis.
Inhibition of Transferrin Uptake Dynamin 2 siRNA significantly reduces transferrin uptake.This compound inhibits transferrin uptake with an IC50 of approximately 15 µM.[7] The Dyngo compounds, derivatives of this compound, show even higher potency.[8]Both approaches effectively block transferrin uptake, a classic marker for clathrin-mediated endocytosis.
Off-Target Effects Minimal, if designed and validated properly to avoid off-target mRNA degradation.Can disrupt lipid raft organization and actin cytoskeleton independently of dynamin.[1][2][4] Studies in dynamin triple knockout cells have shown that this compound can still inhibit fluid-phase endocytosis and membrane ruffling, confirming dynamin-independent effects.[9][10]siRNA serves as a crucial control to distinguish between on-target dynamin inhibition and off-target effects of this compound.[1][2][3][4]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for siRNA-mediated dynamin depletion and this compound treatment for studying endocytosis.

Protocol 1: siRNA-Mediated Depletion of Dynamin

This protocol outlines the steps for transfecting cells with siRNA targeting dynamin and validating the knockdown.

Materials:

  • Cells of interest

  • siRNA targeting dynamin (and a non-targeting control siRNA)

  • siRNA transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against dynamin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In a sterile tube, dilute the dynamin-targeting siRNA (e.g., 100 pmol) in Opti-MEM I to a final volume of 100 µL.

    • In a separate sterile tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add serum-free medium to each well.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation, add complete growth medium to each well.

  • Incubation and Knockdown:

    • Incubate the cells for 48-72 hours to allow for dynamin protein depletion.

  • Validation of Knockdown by Western Blot:

    • After the incubation period, wash the cells with ice-cold PBS and lyse the cells in lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from control and siRNA-treated cells by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for dynamin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system. A significant reduction in the dynamin band intensity in the siRNA-treated sample compared to the control confirms successful knockdown.

Protocol 2: this compound Treatment for Inhibition of Endocytosis

This protocol describes the use of this compound to acutely inhibit dynamin-dependent endocytosis, using a transferrin uptake assay as an example.

Materials:

  • Cells of interest grown on coverslips in a 24-well plate

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.

  • Serum Starvation: Before the assay, starve the cells in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.

  • This compound Pre-treatment:

    • Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 80 µM). Include a vehicle control (DMSO) at the same final concentration.

    • Aspirate the starvation medium and add the this compound-containing medium or vehicle control medium to the cells.

    • Incubate for 30 minutes at 37°C.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin to the wells to a final concentration of approximately 25 µg/mL.

    • Incubate for 15-30 minutes at 37°C to allow for endocytosis.

  • Washing and Fixation:

    • To remove surface-bound transferrin, quickly wash the cells with ice-cold acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice.

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope. A significant reduction in intracellular fluorescent transferrin signal in the this compound-treated cells compared to the vehicle control indicates inhibition of endocytosis.

Visualizing the Concepts

Diagrams can aid in understanding the complex cellular processes and experimental designs discussed.

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Clathrin Clathrin Adaptor->Clathrin Assembly CCP Clathrin-Coated Pit Clathrin->CCP Invagination Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV GTP Hydrolysis & Fission CCP->Dynamin Recruitment to Neck Uncoating Uncoating CCV->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome Delivery of Cargo

Caption: Clathrin-mediated endocytosis pathway highlighting the critical role of dynamin in vesicle fission.

Experimental_Workflow cluster_Experiment Experimental Design cluster_Group1 Group 1: Pharmacological Inhibition cluster_Group2 Group 2: Genetic Depletion (Control) cluster_Group3 Group 3: Negative Control cluster_Conclusion Conclusion Start Start: Investigate Dynamin-Dependent Process This compound Treat cells with this compound Start->this compound siRNA Transfect cells with Dynamin siRNA Start->siRNA Control Treat with Vehicle (DMSO) or Non-targeting siRNA Start->Control Assay1 Perform Functional Assay (e.g., Transferrin Uptake) This compound->Assay1 Result1 Observe Phenotype A Assay1->Result1 Conclusion If Phenotype A is observed in both This compound and siRNA groups, the effect is likely on-target. Result1->Conclusion Validation Validate Knockdown (Western Blot) siRNA->Validation Assay2 Perform Functional Assay (e.g., Transferrin Uptake) Validation->Assay2 Result2 Observe Phenotype A Assay2->Result2 Result2->Conclusion Assay3 Perform Functional Assay Control->Assay3 Result3 No Phenotype Assay3->Result3 Result3->Conclusion

Caption: Logical workflow for comparing this compound treatment with siRNA-mediated dynamin depletion as a control.

Conclusion

References

A Researcher's Guide: Choosing Between Dynasore and Genetic Methods for Dynamin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, neuroscience, and drug development, understanding the intricacies of dynamin-dependent processes is paramount. Dynamin, a large GTPase, is a crucial mediator of membrane fission, most notably in clathrin-mediated endocytosis. Inhibiting its function is a key strategy to dissect its roles in cellular trafficking, signaling, and viral entry. This guide provides an objective comparison between the small-molecule inhibitor, Dynasore, and genetic methods (e.g., siRNA, shRNA, CRISPR) for dynamin inhibition, supported by experimental data and protocols to aid in experimental design.

Mechanism of Action: A Tale of Two Approaches

This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[1][2] It also demonstrates inhibitory effects on the mitochondrial dynamin, Drp1.[1][2] Its mechanism involves rapidly blocking the formation of coated vesicles, leading to an accumulation of endocytic pit intermediates.[1]

Genetic Methods , such as RNA interference (siRNA, shRNA) and CRISPR/Cas9, function at the nucleic acid level.

Key Advantages of this compound: Speed and Control

Small-molecule inhibitors like this compound offer distinct advantages over genetic approaches, particularly for studying dynamic cellular processes.[7][8]

  • Rapid Onset of Action: this compound's inhibitory effects are observed within seconds to minutes of application.[2][9] This allows for the acute perturbation of dynamin function, which is critical for studying rapid events like synaptic vesicle endocytosis.[10] In contrast, genetic methods require hours to days to achieve significant protein depletion, as pre-existing protein pools must be degraded.[3]

  • Reversibility: The inhibition by this compound is reversible upon washout of the compound, with cellular functions often restored within approximately 20 minutes.[9][11] This feature is invaluable for experiments requiring temporal control, allowing researchers to study the recovery of dynamin-dependent pathways. Genetic methods are generally not reversible, with knockouts being permanent.[4]

  • Dose-Dependent Inhibition: The extent of dynamin inhibition can be modulated by varying the concentration of this compound, allowing for the study of dose-response relationships.

The Caveat: Off-Target Effects

A significant consideration when using this compound is the potential for off-target effects. While genetic methods also have potential off-target concerns, studies have revealed several dynamin-independent effects of this compound.[11][12]

Experiments using dynamin 1, 2, and 3 triple knockout (TKO) cells have been particularly revealing. In these cells, which lack the intended target, this compound was still found to inhibit processes like fluid-phase endocytosis and peripheral membrane ruffling, confirming these as off-target effects.[13][14] Other reported dynamin-independent effects include:

  • Disruption of lipid raft organization.[9][11][15]

  • Reduction of labile cholesterol in the plasma membrane.[11][15]

  • Destabilization of F-actin.[11][16]

These findings underscore the importance of validating results obtained with this compound using complementary methods, such as genetic approaches, to ensure that the observed phenotype is specifically due to dynamin inhibition.[11][12]

Data Presentation: A Comparative Overview

The following tables summarize the key features and quantitative data for this compound and genetic methods.

Table 1: Comparison of Key Features for Dynamin Inhibition

FeatureThis compoundGenetic Methods (siRNA/shRNA/CRISPR)
Method of Inhibition Non-competitive inhibition of GTPase activity[2]mRNA degradation (siRNA/shRNA) or gene knockout (CRISPR)[4][6]
Onset of Action Rapid (seconds to minutes)[2][9]Slow (hours to days)[3]
Reversibility Reversible upon washout[2][9][11]Generally irreversible (especially CRISPR knockout)[4]
Temporal Control HighLow
Specificity Potential for known off-target effects[11][13][14]Generally higher, but off-targets can occur (especially with RNAi)[3]
Ease of Use High (addition to media)Moderate to Complex (transfection/transduction required)[5]
Typical Application Acute studies of rapid cellular processesLong-term studies, validation of inhibitor effects

Table 2: Quantitative Data for this compound Inhibition

ParameterValueAssay Condition
IC₅₀ (GTPase Activity) ~15 µMIn vitro, cell-free assay[1][17]
IC₅₀ (Transferrin Uptake) ~15 µMHeLa cells[1][2]
IC₅₀ (Synaptic Vesicle Endocytosis) 184 µMRat brain synaptosomes[7]
Effective Concentration (Cell Culture) 30 - 100 µMVaries by cell type and process[1][18]

Experimental Protocols

Protocol 1: Measuring Inhibition of Transferrin Uptake by this compound

This protocol describes a common assay to functionally assess the inhibition of clathrin-mediated, dynamin-dependent endocytosis.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM (or appropriate culture medium)

  • Fetal Bovine Serum (FBS)

  • This compound (e.g., 50 mM stock in DMSO)

  • DMSO (vehicle control)

  • Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of the experiment.

  • Serum Starvation (Optional but recommended): Before the assay, starve cells in serum-free DMEM for 30-60 minutes to increase the surface expression of transferrin receptors.

  • This compound Pre-incubation: Prepare working solutions of this compound in DMEM. A typical final concentration is 80 µM. For the vehicle control, prepare DMEM with the same final concentration of DMSO (e.g., 0.2%).[2]

  • Aspirate the medium from the cells and replace it with the this compound or vehicle control medium. Incubate for 30 minutes at 37°C.[2]

  • Transferrin Uptake: Add fluorescently-labeled transferrin to each well at a final concentration of ~25 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.

  • Stopping Uptake & Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled acid strip buffer (e.g., 0.2 M Glycine, 0.5 M NaCl, pH 2.5) for 1 minute on ice, followed by two washes with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of dynamin-dependent endocytosis.

Protocol 2: siRNA-Mediated Knockdown of Dynamin 2

This protocol provides a general workflow for reducing dynamin expression using siRNA.

Materials:

  • HeLa cells (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Dynamin 2-targeting siRNA and a non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • PBS

  • Lysis buffer for protein extraction

  • Antibodies for Western Blot: anti-Dynamin 2 and anti-loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50-100 pmol of siRNA (either targeting or control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent into 100 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in their culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C for 48-72 hours. The optimal time will depend on the rate of protein turnover in the chosen cell line.

  • Validation of Knockdown (Western Blot):

    • After the incubation period, wash the cells with PBS and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blotting using primary antibodies against Dynamin 2 and a loading control.

    • Quantify the band intensities to determine the percentage of protein knockdown compared to the non-targeting control.

  • Functional Assay: Once knockdown is confirmed, perform the desired functional experiment (e.g., a transferrin uptake assay as described in Protocol 1) on a parallel set of transfected cells to assess the phenotypic consequences of dynamin depletion.

Visualizing Pathways and Workflows

Clathrin-Mediated Endocytosis Pathway

CME_Pathway cluster_PM PM Plasma Membrane CargoReceptor Cargo-Receptor Complex Adaptor Adaptor Proteins (e.g., AP2) CargoReceptor->Adaptor Recruitment Clathrin Clathrin Coat Assembly Adaptor->Clathrin Pit Coated Pit Invagination Clathrin->Pit Dynamin Dynamin Recruitment & GTP Hydrolysis Pit->Dynamin Scission Membrane Scission (Fission) Dynamin->Scission GTP→GDP Vesicle Coated Vesicle Scission->Vesicle Uncoating Uncoating Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome This compound This compound Inhibition This compound->Dynamin

Caption: Dynamin's role in clathrin-mediated endocytosis and its inhibition by this compound.

Comparative Experimental Workflow

Workflow_Comparison Start Seed Cells Dynasore_Treat Treat with this compound (30 min) Start->Dynasore_Treat Method 1: Pharmacological siRNA_Transfect Transfect with siRNA (48-72 hours) Start->siRNA_Transfect Method 2: Genetic Dynasore_Assay Perform Functional Assay (e.g., Transferrin Uptake) Dynasore_Treat->Dynasore_Assay Analysis Compare Results & Analyze Phenotype Dynasore_Assay->Analysis siRNA_Validate Validate Knockdown (Western Blot) siRNA_Transfect->siRNA_Validate siRNA_Assay Perform Functional Assay siRNA_Validate->siRNA_Assay siRNA_Assay->Analysis

Caption: Workflow comparing pharmacological (this compound) vs. genetic (siRNA) inhibition.

Logical Comparison of Inhibition Methods

Logical_Comparison Topic Dynamin Inhibition Methods This compound This compound Topic->this compound Genetic Genetic Methods (siRNA/CRISPR) Topic->Genetic D_Adv Advantages This compound->D_Adv D_Dis Disadvantages This compound->D_Dis D_Adv_List • Rapid Onset • Reversible • Temporal Control • Easy to Use D_Adv->D_Adv_List D_Dis_List • Off-Target Effects (Cholesterol, Actin, etc.) D_Dis->D_Dis_List G_Adv Advantages Genetic->G_Adv G_Dis Disadvantages Genetic->G_Dis G_Adv_List • High Specificity • Complete Ablation (CRISPR) • Suitable for Long-Term Studies G_Adv->G_Adv_List G_Dis_List • Slow Onset • Irreversible • Complex Protocol G_Dis->G_Dis_List

Caption: A summary of the advantages and disadvantages of this compound vs. genetic methods.

Conclusion and Recommendations

The choice between this compound and genetic methods for inhibiting dynamin is not a matter of one being universally superior, but rather which tool is appropriate for the specific biological question.

  • Choose this compound for:

    • Studying the acute effects of dynamin inhibition on rapid cellular processes like endocytosis, exocytosis, and signal transduction.

    • Experiments where temporal control and reversibility are necessary to observe the recovery of a system.

    • Use in cell types that are difficult to transfect.

  • Choose Genetic Methods for:

    • Determining the absolute requirement of dynamin for a cellular process, where a complete knockout (CRISPR) is desired.

    • Long-term studies where sustained inhibition is needed without the risk of cumulative drug toxicity.

    • Validating findings from small-molecule inhibitors to rule out off-target effects.

References

How do Dynasore's off-target effects compare to other dynamin inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Off-Target Effects of Dynasore and Other Dynamin Inhibitors

For researchers in cell biology and drug development, dynamin inhibitors are invaluable tools for dissecting the roles of dynamin-dependent trafficking pathways. However, the utility of these small molecules can be compromised by off-target effects, leading to misinterpretation of experimental results. This guide provides a detailed comparison of the off-target effects of this compound, a widely used dynamin inhibitor, with other commonly used alternatives such as Dyngo-4a and Dynole.

Overview of Dynamin and its Inhibitors

Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis. Its inhibition allows for the study of cellular processes dependent on clathrin-mediated endocytosis and other forms of vesicle trafficking. Small molecule inhibitors of dynamin, while effective, are known to exhibit off-target activities that can complicate data interpretation. Understanding these off-target effects is crucial for the rigorous design and analysis of experiments.

Comparison of Off-Target Effects

The following table summarizes the known off-target effects of this compound compared to other dynamin inhibitors. The data is compiled from multiple studies, with a focus on effects that have been demonstrated to be independent of dynamin activity, often through the use of dynamin triple knockout (TKO) cells.

Inhibitor Affected Process/Pathway Observed Off-Target Effect Dynamin-Independent Supporting Evidence
This compound Fluid-phase endocytosisInhibition of dextran uptakeYesInhibition observed in dynamin TKO cells[1][2]
Membrane rufflingInhibition of peripheral membrane rufflingYesInhibition observed in dynamin TKO cells[1]
Cell spreading and lamellipodia formationInhibition of cell spreading and suppression of lamellipodiaYesEffects observed in dynamin TKO cells[1]
VEGFR2 SignalingNo effect on VEGF-induced phosphorylation of VEGFR2N/A[3][4]
Akt SignalingStrong inhibition of VEGF-induced Akt phosphorylationYesEffect is independent of endocytosis inhibition[3][4]
ERK1/2 SignalingStrong inhibition of VEGF-mediated phosphorylation of ERK1/2YesEffect is independent of endocytosis inhibition[3]
Plasma Membrane CholesterolReduces labile cholesterol and disrupts lipid raft organizationYesEffects not replicated by dynamin RNAi[5][6]
Dyngo-4a Fluid-phase endocytosisInhibition of dextran uptakeYesInhibition observed in dynamin TKO cells[1][2]
Membrane rufflingInhibition of peripheral membrane rufflingYesInhibition observed in dynamin TKO cells[1]
VEGFR2 SignalingStrong inhibition of VEGF-induced phosphorylation of VEGFR2YesEffect is independent of endocytosis inhibition[3][4]
Akt SignalingNo effect on VEGF-induced Akt phosphorylationN/A[3][4]
Dynole VEGFR2 SignalingStrong inhibition of VEGF-induced phosphorylation of VEGFR2YesEffect is independent of endocytosis inhibition[4]
Akt SignalingStrong inhibition of VEGF-induced Akt phosphorylationYesEffect is independent of endocytosis inhibition[4]

Signaling Pathway Visualization: VEGFR2 Signaling

The differential off-target effects of dynamin inhibitors are clearly illustrated in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. The following diagram, generated using Graphviz, depicts the points of interference for this compound, Dyngo-4a, and Dynole on this pathway, based on experimental evidence.

VEGFR2_Signaling_Off_Target cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Akt Akt pVEGFR2->Akt Activates ERK ERK1/2 pVEGFR2->ERK Activates Endocytosis Dynamin-dependent Endocytosis pVEGFR2->Endocytosis pAkt p-Akt Akt->pAkt Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits Dyngo4a Dyngo-4a Dyngo4a->pVEGFR2 Inhibits Dynole Dynole Dynole->pVEGFR2 Inhibits Dynole->Akt Inhibits

Caption: Off-target effects of dynamin inhibitors on VEGFR2 signaling.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Fluid-Phase Endocytosis Assay

This assay quantifies the uptake of a fluorescent fluid-phase marker, such as dextran, into cells.

  • Cell Culture: Plate cells (e.g., wild-type and dynamin TKO fibroblasts) on glass coverslips and grow to the desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with the dynamin inhibitor (e.g., 80 µM this compound or 30 µM Dyngo-4a) or vehicle control (DMSO) in serum-free media for 30 minutes at 37°C.

  • Dextran Uptake: Add a fluorescently labeled dextran (e.g., Alexa Fluor 488-dextran) to the media at a final concentration of 1 mg/mL and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Washing: Place the coverslips on ice and wash three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular dextran.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging and Quantification: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Membrane Ruffling Analysis

This experiment visualizes and quantifies the dynamic actin-rich protrusions at the cell periphery.

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes. For visualization of F-actin, cells can be transfected with a plasmid encoding a fluorescently tagged actin-binding protein (e.g., Lifeact-GFP).

  • Inhibitor Treatment: During live-cell imaging, acquire baseline images of membrane ruffling. Then, add the dynamin inhibitor (e.g., 80 µM this compound or 30 µM Dyngo-4a) to the imaging medium.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a spinning-disk confocal microscope at 37°C with 5% CO2.

  • Quantification: Analyze the time-lapse images to quantify changes in membrane ruffling activity. This can be done by measuring the protrusive and retractive activity of the cell edge over time using kymograph analysis or specialized software.

VEGFR2 Phosphorylation Assay

This biochemical assay measures the phosphorylation status of VEGFR2 upon VEGF stimulation in the presence of inhibitors.

  • Cell Culture and Starvation: Grow endothelial cells (e.g., HUVECs) to near confluency. Serum-starve the cells for 2-4 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with the dynamin inhibitor (e.g., 100 µM this compound, 30 µM Dyngo-4a, or 20 µM Dynole) or vehicle control for 30 minutes at 37°C.

  • VEGF Stimulation: Stimulate the cells with recombinant VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Quantification: Densitometrically quantify the band intensities using image analysis software.

Conclusion and Recommendations

The evidence clearly indicates that this compound and other dynamin inhibitors possess significant off-target effects that are independent of their action on dynamin. These off-target activities can confound the interpretation of experimental data, particularly in studies of signal transduction and cytoskeletal dynamics.

For researchers using these inhibitors, the following best practices are recommended:

  • Use Multiple Inhibitors: Whenever possible, use multiple dynamin inhibitors with different chemical structures to confirm that the observed phenotype is not due to a compound-specific off-target effect.

  • Employ Genetic Controls: The most rigorous approach is to validate findings from chemical inhibitors with genetic approaches, such as siRNA-mediated knockdown of dynamin isoforms or the use of cells from dynamin knockout animals.

  • Perform Control Experiments: Carefully design control experiments to rule out known off-target effects. For example, when studying a signaling pathway, assess the effect of the inhibitor on upstream and downstream components independently of endocytosis.

  • Consult the Literature: Stay informed about the latest research on the specificity and off-target effects of the inhibitors being used.

References

Validating Dynasore's On-Target Effects: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise on-target effects of a chemical probe is paramount. Dynasore, a widely used inhibitor of the GTPase dynamin, is a critical tool for studying endocytosis and other cellular processes. However, like any small molecule inhibitor, its utility is contingent on its specificity. This guide provides a comparative analysis of biochemical assays used to validate the on-target effects of this compound, alongside a performance comparison with alternative dynamin inhibitors, supported by experimental data.

On-Target Efficacy: Dynamin GTPase Activity

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis. This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Therefore, a primary method for validating its on-target effect is to directly measure the inhibition of this enzymatic activity in vitro.

Biochemical Assay: Dynamin GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by purified dynamin in the presence and absence of inhibitors. The release of inorganic phosphate (Pi) or the depletion of GTP is measured over time. Common methods include colorimetric assays (e.g., Malachite Green assay) that detect Pi, or chromatography-based methods (e.g., HPLC) to separate and quantify GTP and GDP.[3][4]

Experimental Protocol: Colorimetric GTPase Activity Assay

  • Reagents:

    • Purified dynamin protein (e.g., recombinant human dynamin-1 or -2)

    • GTP solution

    • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

    • Inhibitor stock solutions (this compound and alternatives) dissolved in DMSO

    • Malachite Green reagent for phosphate detection

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and purified dynamin protein.

    • Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a saturating concentration of GTP.

    • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cellular Validation: Clathrin-Mediated Endocytosis

The primary cellular function of dynamin is to facilitate clathrin-mediated endocytosis (CME). Therefore, a key validation of this compound's on-target effect is to assess its ability to inhibit this process in living cells. A widely accepted method for this is the transferrin uptake assay.

Biochemical Assay: Transferrin Uptake Assay

This assay measures the internalization of fluorescently labeled transferrin, a protein that is constitutively endocytosed via the clathrin-dependent pathway. Inhibition of transferrin uptake is indicative of dynamin inhibition.

Experimental Protocol: Fluorescent Transferrin Uptake Assay

  • Reagents:

    • Cultured cells (e.g., HeLa, U2OS)

    • Serum-free cell culture medium

    • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

    • Inhibitor stock solutions (this compound and alternatives) dissolved in DMSO

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Nuclear stain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Seed cells on coverslips or in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the inhibitor or vehicle in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

    • Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

    • To stop endocytosis, place the cells on ice and wash with ice-cold PBS to remove non-internalized transferrin.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells and stain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize using fluorescence microscopy.

    • Quantify the intracellular fluorescence intensity per cell to determine the extent of transferrin uptake inhibition and calculate the IC50 value.

Comparative Analysis of Dynamin Inhibitors

While this compound is a valuable tool, several alternative dynamin inhibitors have been developed with potentially improved potency, specificity, and reduced off-target effects. A direct comparison of their performance in the aforementioned biochemical assays is crucial for selecting the appropriate tool for a given research question.

InhibitorTarget DomainMechanism of ActionGTPase Assay IC50 (Dynamin I)CME (Transferrin Uptake) IC50Key Off-Target Effects/Notes
This compound GTPaseNon-competitive inhibitor of GTPase activity~15 µM[5]~25-80 µMCan inhibit fluid-phase endocytosis and affect membrane ruffling independently of dynamin.[6] May also impact cholesterol homeostasis.[7]
Dyngo-4a GTPaseNon-competitive inhibitor of GTPase activity~0.38 µM[8]~5.7 µM[5]More potent than this compound. Also shows some dynamin-independent inhibition of fluid-phase endocytosis.[6]
Dynole 34-2 GTPase (Allosteric Site)Allosteric inhibitor of GTPase activity~1.3 µM[4]~10 µM[9]Potent inhibitor with a different binding site than this compound.
Iminodyn-22 GTPase (Allosteric Site)Uncompetitive inhibitor with respect to GTP~0.45 µM[10]~10.7 µM[10]Nanomolar potency in vitro.
MiTMAB Pleckstrin Homology (PH)Competes with phospholipid binding~2.26 µM~5-10 µMTargets the membrane-binding domain of dynamin.
OcTMAB Pleckstrin Homology (PH)Competes with phospholipid binding~0.92 µM[11]Not widely reportedMore potent analogue of MiTMAB.

Note: IC50 values can vary depending on the specific experimental conditions (e.g., dynamin isoform, lipid composition, cell type). The values presented here are representative examples from the literature.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further understand the consequences of dynamin inhibition, it is helpful to visualize the affected signaling pathways and the experimental workflows used for validation.

Dynamin_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Clathrin_Coated_Pit->Dynamin Recruitment Endocytic_Vesicle Endocytic Vesicle Dynamin->Endocytic_Vesicle Scission Downstream_Signaling Downstream Signaling (e.g., MAPK, Akt) Endocytic_Vesicle->Downstream_Signaling Signal Propagation This compound This compound This compound->Dynamin Inhibition

Caption: Dynamin's role in clathrin-mediated endocytosis and signaling.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation Purified_Dynamin Purified Dynamin GTPase_Assay GTPase Activity Assay Purified_Dynamin->GTPase_Assay IC50_GTPase Determine IC50 GTPase_Assay->IC50_GTPase Cultured_Cells Cultured Cells Transferrin_Uptake Transferrin Uptake Assay Cultured_Cells->Transferrin_Uptake IC50_CME Determine IC50 Transferrin_Uptake->IC50_CME This compound This compound This compound->GTPase_Assay This compound->Transferrin_Uptake

Caption: Workflow for validating this compound's on-target effects.

Conclusion and Recommendations

Validating the on-target effects of this compound is a critical step in ensuring the reliability of experimental results. A multi-faceted approach combining in vitro biochemical assays, such as the dynamin GTPase activity assay, with cell-based functional assays, like the transferrin uptake assay, provides a robust validation strategy.

For researchers seeking alternatives, compounds like Dyngo-4a and Dynole 34-2 offer increased potency over this compound. However, it is crucial to consider their potential off-target effects as well. For studies requiring the targeting of a different dynamin domain, MiTMAB and its analogues provide a valuable alternative.

Ultimately, the choice of inhibitor should be guided by the specific research question, the experimental system, and a thorough understanding of the compound's biochemical and cellular profile. The data and protocols presented in this guide aim to equip researchers with the necessary information to make informed decisions and to rigorously validate the on-target effects of their chosen dynamin inhibitor.

References

A Researcher's Guide to Designing Control Experiments for Dynasore Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and 2, key proteins in clathrin-mediated endocytosis.[1][2] It also inhibits the mitochondrial dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.[3][4] While a valuable tool, it is crucial to recognize that this compound exhibits several off-target effects, including the disruption of cellular cholesterol homeostasis, alteration of the actin cytoskeleton, and disorganization of lipid rafts.[5][6][7] This guide will detail the necessary controls to differentiate the on-target, dynamin-dependent effects from these off-target phenomena.

Key Control Strategies for this compound Experiments

To rigorously assess the effects of this compound, a multi-faceted approach to controls is essential. This includes positive and negative controls to validate the experimental system and differentiate between on-target and off-target effects.

  • Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO). This control accounts for any effects the solvent itself may have on the cells.[1]

  • Positive Control (On-Target Effect): To confirm that the observed phenotype is due to the inhibition of dynamin, a genetic approach is the gold standard. Expression of a dominant-negative mutant of dynamin, such as dynamin-1 K44A, mimics the GTPase-deficient state induced by this compound and should replicate the on-target effects.[8][9]

  • Negative Control (Off-Target Effect): To identify off-target effects, the ideal negative control is the use of cells in which dynamin has been knocked out (e.g., dynamin triple knockout cells) or knocked down (e.g., using siRNA).[5][8] In these cells, a true on-target effect of this compound should be absent, and any observed phenotype can be attributed to off-target mechanisms.

  • Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control to rule out non-specific chemical effects.

Comparative Performance of this compound and Alternatives

The selection of an appropriate dynamin inhibitor should be informed by its potency and potential for off-target effects. The following table summarizes a comparison between this compound and its more potent analog, Dyngo-4a.

InhibitorTargetIC50 (in vitro, Dynamin I GTPase activity)IC50 (Cell-based, Transferrin Uptake)Notable Off-Target EffectsReference
This compound Dynamin 1, 2, Drp1~15 µM~35 µM (U2OS cells)Affects cholesterol homeostasis, actin cytoskeleton, lipid rafts. Can induce mitochondrial fragmentation at higher concentrations.[1][3][5][6]
Dyngo-4a Dynamin 1, 2~0.38 µM~5.7 µM (U2OS cells)Reduced off-target effects on mitochondrial morphology at effective concentrations compared to this compound.[3][11]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.

On-Target Effect: Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the uptake of fluorescently labeled transferrin, a classic cargo of clathrin-mediated endocytosis.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass coverslips to 60-70% confluency.[12]

  • Serum Starvation: Incubate cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.[12]

  • Inhibitor Treatment: Pre-incubate cells with this compound (e.g., 80 µM for maximal inhibition) or the vehicle control (e.g., 0.2% DMSO) in serum-free medium for 30 minutes at 37°C.[1] It is crucial to use serum-free media as serum proteins can bind to and inactivate this compound.[1]

  • Transferrin Pulse: Add fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin) to the medium and incubate for 5-15 minutes at 37°C to allow for internalization.[1]

  • Surface Stripping: To remove transferrin that is bound to the cell surface but not internalized, wash the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2 minutes.[1]

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips, and visualize the internalized transferrin using fluorescence microscopy.

  • Quantification: Measure the mean fluorescence intensity per cell for at least 50-100 cells per condition. The percentage of inhibition is calculated relative to the vehicle-treated control.

Off-Target Effect: Assessment of Cellular Cholesterol Distribution

This protocol uses filipin, a fluorescent stain that binds to free cholesterol, to visualize changes in cholesterol distribution.

Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 80 µM) or vehicle control for the desired duration (e.g., 6 hours).[8]

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Filipin Staining: Incubate the fixed cells with filipin solution (e.g., 50 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.

  • Imaging: Wash the cells and immediately image using a fluorescence microscope with a UV filter.

  • Analysis: Observe for changes in the pattern and intensity of filipin staining, particularly accumulation in endolysosomal compartments.[8]

Off-Target Effect: Analysis of Actin Cytoskeleton Integrity

This protocol uses fluorescently labeled phalloidin to stain F-actin and visualize the actin cytoskeleton.

Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 80 µM) or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in PBS.

  • Phalloidin Staining: Incubate the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.

  • Imaging: Wash the cells, mount the coverslips, and visualize the actin filaments using fluorescence microscopy.

  • Analysis: Examine for changes in the organization of actin filaments, such as destabilization or altered distribution at the cell periphery.[13]

Off-Target Effect: Evaluation of Mitochondrial Morphology

This protocol uses a mitochondria-specific fluorescent dye to assess changes in mitochondrial structure.

Protocol:

  • Cell Staining: Incubate live cells with a mitochondrial dye such as MitoTracker Green FM for 15-30 minutes at 37°C.[3]

  • Inhibitor Treatment: Treat the stained cells with this compound (e.g., 80 µM) or vehicle control and acquire time-lapse images using a confocal microscope.

  • Analysis: Observe changes in mitochondrial morphology over time. This compound's inhibition of Drp1 can lead to elongated mitochondria, while off-target effects at higher concentrations or prolonged exposure might cause fragmentation.[3][14]

Visualizing Experimental Design and Pathways

To further clarify the experimental logic and biological context, the following diagrams are provided.

Dynamin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 AP-2 Adaptor Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms Dynamin Dynamin CoatedPit->Dynamin Recruits to neck CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle GTP hydrolysis (Fission) This compound This compound This compound->Dynamin Inhibits GTPase Endosome Endosome CoatedVesicle->Endosome Fuses with

Caption: Dynamin-mediated endocytosis pathway and the point of this compound inhibition.

Dynasore_Experiment_Workflow start Start: Hypothesis involving dynamin-dependent process treatment Treat cells with: - this compound - Vehicle Control (DMSO) - Positive Control (Dyn-K44A) - Negative Control (Dynamin KO/KD) start->treatment on_target_assay On-Target Assay (e.g., Transferrin Uptake) treatment->on_target_assay off_target_assays Off-Target Assays - Cholesterol Staining - Actin Staining - Mitochondrial Morphology treatment->off_target_assays data_analysis Data Analysis and Comparison on_target_assay->data_analysis off_target_assays->data_analysis conclusion Conclusion: Differentiate on-target vs. off-target effects data_analysis->conclusion

Caption: General workflow for a well-controlled this compound experiment.

Caption: Logical relationship of controls to discern on- and off-target effects.

References

Safety Operating Guide

Proper Disposal of Dynasore: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Dynasore, a cell-permeable dynamin inhibitor used in laboratory research. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. Always consult the Safety Data Sheet (SDS) provided by your specific supplier, as hazard classifications may vary.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate safety glasses or chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant gloves that are inspected before use.[1]

  • Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin contact.[1]

Engineering Controls:

  • Work in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Hazard Information Summary

This compound is classified with several hazards according to some suppliers. The following table summarizes the GHS classification from a representative Safety Data Sheet.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic EnvironmentLong-term Hazard, Category 2H411: Toxic to aquatic life with long lasting effects
Data sourced from MedChemExpress Safety Data Sheet.[1]

Step-by-Step Disposal Protocol for this compound

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[1][2]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes unused product, solutions, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and empty containers.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Containment of Waste

  • Solid Waste: Collect dry this compound powder and contaminated solids in a designated, sealable, and chemically compatible waste container. Avoid generating dust during collection.

  • Liquid Waste: Collect solutions containing this compound in a sealable, clearly labeled, and appropriate hazardous waste container. If a spill occurs, absorb the solution with an inert material like diatomite or a universal binder before collecting it into the solid waste container.[1] Do not allow the product to enter drains or water courses.[1]

  • Contaminated Packaging: Before disposing of the original container, ensure it is completely empty.[2] Dispose of the container as hazardous waste.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Include any relevant hazard pictograms (e.g., harmful, environmental hazard) as indicated by the SDS.[1]

  • Note the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed hazardous waste container in a cool, well-ventilated area designated for chemical waste storage.[1]

  • Keep the container away from direct sunlight and sources of ignition.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2]

  • Provide the disposal company with a copy of the this compound Safety Data Sheet.

  • Never dispose of this compound with household waste or down the drain.

This compound Disposal Workflow

Dynasore_Disposal_Workflow Diagram: this compound Disposal Workflow start Start: Identify This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Step 3: Place in a Labeled, Sealed Hazardous Waste Container segregate->contain spill Spill Occurs segregate->spill Is there a spill? storage Step 4: Store Securely in Designated Waste Area contain->storage spill->contain No cleanup Follow Spill Cleanup Protocol: Absorb, Decontaminate, Collect spill->cleanup Yes cleanup->contain contact Step 5: Contact Licensed Waste Disposal Company storage->contact end End: Waste Collected for Proper Disposal contact->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.